Product packaging for 5-Chloroisoquinolin-6-amine(Cat. No.:CAS No. 566943-99-5)

5-Chloroisoquinolin-6-amine

Cat. No.: B3029179
CAS No.: 566943-99-5
M. Wt: 178.62
InChI Key: RLQWMNZPARVHIG-UHFFFAOYSA-N
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Description

5-Chloroisoquinolin-6-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B3029179 5-Chloroisoquinolin-6-amine CAS No. 566943-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroisoquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQWMNZPARVHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658132
Record name 5-Chloroisoquinolin-6-amine
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Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566943-99-5
Record name 5-Chloro-6-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566943-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloroisoquinolin-6-amine
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Foundational & Exploratory

5-Chloroisoquinolin-6-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to 5-Chloroisoquinolin-6-amine

In the landscape of medicinal chemistry and organic synthesis, the isoquinoline scaffold is a privileged structure, forming the core of numerous alkaloids and pharmacologically active compounds.[1] Among its many derivatives, this compound stands out as a critical building block. Its unique substitution pattern—an electron-withdrawing chlorine atom and an electron-donating amine group on the fused benzene ring—creates a molecule with distinct reactivity and vast potential for creating diverse and complex molecular architectures.[2]

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its core chemical properties, structure, synthesis, and applications, offering field-proven insights into its utility as a versatile intermediate in modern chemical research.

Chemical Identity and Structure

This compound is a heterocyclic aromatic compound. The core structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring. The placement of the chlorine atom at the 5-position and the amino group at the 6-position is crucial, as it significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions in biological systems.[3]

The presence of the nucleophilic amino group and the chlorine atom, which can participate in various coupling reactions, makes this compound a valuable starting material for constructing more complex molecules.[2][3]

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 566943-99-5[4]
Molecular Formula C₉H₇ClN₂[4]
Molecular Weight 178.62 g/mol [3][4]
Density 1.4±0.1 g/cm³[4]
Boiling Point 354.9±22.0 °C at 760 mmHg[4]
Flash Point 168.4±22.3 °C[4]
LogP 1.65[4]
PSA (Polar Surface Area) 38.91 Ų[4]
Index of Refraction 1.712[4]

Synthesis and Reactivity

The synthesis of substituted isoquinolines is a well-trodden path in organic chemistry. While specific, detailed protocols for the direct synthesis of this compound are not abundant in public-facing literature, its synthesis can be inferred from established methodologies for related compounds.

A common strategy for producing amino-chloro-isoquinolines involves the reduction of a corresponding nitro-chloro precursor. For instance, the synthesis of the isomeric 5-Amino-1-chloroisoquinoline is achieved by the reduction of 1-chloro-5-nitroisoquinoline using stannous chloride dihydrate.[5] This suggests a plausible and robust pathway for synthesizing the target compound would involve a similar selective reduction of a 5-chloro-6-nitroisoquinoline intermediate.

Conceptual Synthetic Workflow

The following workflow illustrates a logical, multi-step synthesis for a related compound, which serves as a model for how this compound could be prepared. This process highlights the conversion of an amine to a halide via a diazonium salt, a cornerstone of aromatic chemistry.

G A Start: 5-Aminoisoquinoline Suspension B Add Conc. HCl (0-5°C) Forms Hydrochloride Salt A->B C Diazotization: Add NaNO2 solution (0-5°C) B->C D Forms Cold Diazonium Salt Solution C->D F Sandmeyer Reaction: Add Diazonium Salt to CuCl (<10°C) D->F Slow Addition E Prepare Cu(I)Cl in Conc. HCl E->F G N2 Gas Evolution F->G H Final Product: 5-Chloroisoquinoline F->H

Caption: Conceptual workflow for Sandmeyer reaction on an aminoisoquinoline.[2]

Detailed Protocol: Synthesis of 5-Amino-1-chloroisoquinoline (An Analogous Protocol)

This protocol, adapted from patent literature for a structural isomer, demonstrates a reliable method for reducing a nitro group to an amine on a chloroisoquinoline scaffold.[5] This method is highly relevant for researchers planning a synthesis of this compound from a nitro precursor.

Objective: To synthesize 5-Amino-1-chloroisoquinoline from 1-chloro-5-nitroisoquinoline.

Materials:

  • 1-chloro-5-nitroisoquinoline (450 mg, 2.2 mmol)

  • Stannous chloride dihydrate (2.4 g, 11 mmol)

  • Ethyl acetate (EtOAc, 50 mL)

  • Ice-water

  • Aqueous Sodium Carbonate (Na₂CO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A mixture of 1-chloro-5-nitroisoquinoline, stannous chloride dihydrate, and EtOAc is stirred under reflux in a nitrogen atmosphere for 3 hours.[5]

  • Rationale: Stannous chloride (SnCl₂) is a classical and effective reducing agent for converting aromatic nitro groups to primary amines, especially when other reducible functional groups are present. Refluxing in EtOAc provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

  • After cooling, the mixture is poured into ice-water and basified to a pH of 10.0 with aqueous Na₂CO₃.[5]

  • Rationale: The acidic tin salts formed during the reaction must be neutralized to deprotonate the product amine, rendering it soluble in the organic solvent. Basification also precipitates tin hydroxides, aiding in their removal.

  • The organic phase is separated, and the aqueous phase is extracted with EtOAc.[5]

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under vacuum.[5]

  • Rationale: Washing with brine removes residual water and inorganic salts. Drying with anhydrous Na₂SO₄ removes trace water from the organic solvent before evaporation.

  • The resulting residue is purified by column chromatography on silica gel to yield the product as a light yellow solid.[5]

Applications in Research and Drug Discovery

Halogenated aminoisoquinolines like this compound are valuable building blocks in medicinal chemistry.[3] The isoquinoline core is a known scaffold for developing novel therapeutic agents, particularly kinase inhibitors, due to its ability to mimic the purine ring of ATP and bind within the ATP-binding site of kinases.[6]

The specific utility of this compound includes:

  • Pharmaceutical Intermediates: It serves as a crucial starting material for synthesizing more complex molecules targeting a range of diseases. The chloro- and amino- groups provide two distinct points for functionalization, allowing for the generation of diverse chemical libraries.[2][3]

  • Kinase Inhibitor Development: The general class of chloro-substituted quinolines and isoquinolines is integral to the design of inhibitors for signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[6]

  • Heterocyclic Chemistry: The compound is a versatile intermediate for constructing more complex fused ring systems and other novel heterocyclic frameworks.[3] The chlorine atom can be displaced or used in cross-coupling reactions, while the amine group can be acylated, alkylated, or used in cyclization reactions.

The positioning of the functional groups significantly impacts the electronic distribution and, consequently, the biological activity and reactivity of the compound compared to its isomers.[3] This makes this compound a unique tool for structure-activity relationship (SAR) studies.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in organic synthesis and drug discovery. Its defined structure, combined with the dual functionality of its chloro and amino substituents, provides chemists with a versatile platform for molecular exploration. The insights and protocols detailed in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of this compound in their work, from benchtop synthesis to the development of novel therapeutic agents.

References

An In-Depth Technical Guide to 5-Chloroisoquinolin-6-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroisoquinolin-6-amine is a halogenated aminoisoquinoline that serves as a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The isoquinoline scaffold is a prominent feature in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antiviral activities.[2][3] The specific substitution pattern of a chlorine atom at the 5-position and an amino group at the 6-position endows this molecule with a unique electronic and steric profile, making it a target of interest for the synthesis of novel chemical entities. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications, with a particular focus on its prospective role in the development of therapeutics for neurodegenerative diseases.

Core Physicochemical and Structural Data

A clear understanding of the fundamental properties of this compound is essential for its application in research and development. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 566943-99-5[]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
IUPAC Name This compound
Appearance Likely a solid at room temperatureInferred from related compounds

Synthesis and Chemical Reactivity

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be devised based on established organic chemistry principles and published syntheses of closely related isomers and precursors.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a two-step process starting from the commercially available 5-chloroisoquinoline. This strategy leverages the directing effects of the existing chloro-substituent and the well-established chemistry of nitration and subsequent reduction of aromatic nitro groups.

Synthesis_of_this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 5-chloroisoquinoline 5-Chloroisoquinoline reagents1 HNO₃ / H₂SO₄ 5-chloroisoquinoline->reagents1 intermediate 5-Chloro-6-nitroisoquinoline reagents1->intermediate intermediate2 5-Chloro-6-nitroisoquinoline reagents2 Fe / HCl or H₂ / Pd-C intermediate2->reagents2 product This compound reagents2->product

Plausible synthetic workflow for this compound.

Causality of Experimental Choices:

  • Nitration: The nitration of the isoquinoline ring is a standard electrophilic aromatic substitution. The presence of the deactivating chloro group at the 5-position would likely direct the incoming nitro group to the 6- or 8-position. The 6-position is often favored due to electronic and steric considerations. The use of a mixture of nitric and sulfuric acid is a classic and effective method for generating the necessary nitronium ion (NO₂⁺) for this transformation.

  • Reduction: The reduction of the nitro group to a primary amine is a high-yielding and reliable transformation. Several methods are effective for this purpose. The use of iron powder in the presence of an acid like hydrochloric acid is a cost-effective and common laboratory method. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst offers a cleaner reaction profile with easier product isolation.[5]

Chemical Reactivity

The reactivity of this compound is dictated by its three key structural features: the isoquinoline core, the amino group, and the chloro substituent.

  • Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution (Sandmeyer-type reactions). This provides a versatile handle for introducing diverse functional groups and building more complex molecules.[6]

  • Chloro Group: The chlorine atom can participate in nucleophilic aromatic substitution reactions, although this may require forcing conditions or activation by electron-withdrawing groups. More commonly, it can be functionalized via transition metal-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

  • Isoquinoline Ring: The nitrogen atom in the isoquinoline ring is basic and can be protonated or alkylated. The ring system itself can undergo further electrophilic or nucleophilic substitutions depending on the reaction conditions and the directing effects of the existing substituents.

Potential Applications in Drug Discovery and Research

While direct biological studies on this compound are limited, the known activities of its parent scaffold, 5-chloroisoquinoline, and other related isoquinolines provide strong indications of its potential therapeutic applications.

Inhibition of SARM1 and Neuroprotection

A highly promising area of investigation for this compound is in the field of neurodegenerative diseases. The parent compound, 5-chloroisoquinoline, has been identified as an inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1). SARM1 is a key enzyme that plays a central role in programmed axon degeneration, a common pathological feature in a wide range of neurological disorders, including peripheral neuropathies, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.

The SARM1-mediated axon degeneration pathway is a critical target for therapeutic intervention. Under normal conditions, SARM1 is held in an inactive state. However, upon neuronal injury or disease-related stress, SARM1 becomes activated and its intrinsic NADase activity leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD⁺), a crucial molecule for cellular energy metabolism and survival. This NAD⁺ depletion triggers a cascade of events culminating in the breakdown of the axon.

SARM1_Pathway Neuronal_Injury Neuronal Injury / Stress SARM1_Activation SARM1 Activation Neuronal_Injury->SARM1_Activation NAD_Depletion NAD⁺ Depletion SARM1_Activation->NAD_Depletion NADase Activity Metabolic_Collapse Metabolic Collapse & Energetic Failure NAD_Depletion->Metabolic_Collapse Axon_Degeneration Axon Degeneration Metabolic_Collapse->Axon_Degeneration 5_Chloroisoquinolin_6_amine This compound (Potential Inhibitor) 5_Chloroisoquinolin_6_amine->SARM1_Activation Inhibition

The SARM1-mediated axon degeneration pathway and the potential point of intervention for this compound.

Given that 5-chloroisoquinoline is a known SARM1 inhibitor, it is highly plausible that this compound and its derivatives could also exhibit inhibitory activity against this enzyme. The presence of the 6-amino group provides a valuable point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for a medicinal chemistry campaign targeting SARM1.

Other Potential Therapeutic Areas

The broader class of quinoline and isoquinoline derivatives has been extensively explored for various therapeutic applications.

  • Kinase Inhibition: The quinoline and isoquinoline scaffolds can act as mimics of the purine ring of ATP, enabling them to bind to the ATP-binding site of protein kinases.[7] Many kinase inhibitors used in oncology feature these heterocyclic systems. The amino and chloro groups on this compound could be functionalized to generate libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases.

  • Anticancer Activity: Substituted isoquinolines have been shown to exhibit cytotoxic activity against various cancer cell lines through mechanisms such as topoisomerase II inhibition.[3]

  • Antimicrobial and Antiviral Activity: The isoquinoline nucleus is present in several natural products with antimicrobial and antiviral properties.[2]

Representative Experimental Protocol: In Vitro SARM1 Inhibition Assay

The following is a representative, step-by-step protocol for evaluating the inhibitory potential of this compound against SARM1 NADase activity. This protocol is based on general principles of enzyme inhibition assays and would require optimization for specific laboratory conditions.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human SARM1.

Materials:

  • Recombinant human SARM1 (constitutively active, e.g., SAM-TIR domains)

  • This compound

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl and MgCl₂)

  • Detection reagent for ADP-ribose (the product of NAD⁺ hydrolysis)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO only).

  • Enzyme Reaction:

    • Add a defined amount of recombinant SARM1 enzyme to each well of the 384-well plate containing the diluted compound or vehicle control.

    • Incubate the enzyme and compound mixture at room temperature for a pre-determined time (e.g., 30 minutes) to allow for binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a solution of NAD⁺ to each well at a final concentration close to its Michaelis-Menten constant (Km).

  • Reaction Incubation and Termination:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution or by proceeding directly to the detection step if using a continuous assay format.

  • Detection and Data Analysis:

    • Add the detection reagent that specifically measures the amount of ADP-ribose produced.

    • Read the signal (e.g., fluorescence or absorbance) using a plate reader.

    • Calculate the percentage of SARM1 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Controls:

  • Positive Control: Include a known SARM1 inhibitor in the assay to validate the assay performance.

  • Negative Control: Wells with no enzyme should be included to determine the background signal.

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for a high-throughput screening assay.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutics. While specific data on its synthesis and biological activity are sparse, its structural relationship to known bioactive molecules, particularly the SARM1 inhibitor 5-chloroisoquinoline, provides a strong rationale for its investigation as a potential treatment for neurodegenerative diseases. The versatile reactivity of its functional groups offers ample opportunities for chemical modification and optimization. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic data for 5-Chloroisoquinolin-6-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloroisoquinolin-6-amine

Abstract

This compound is a substituted heterocyclic amine of significant interest in medicinal chemistry and drug development. As a key building block, its structural integrity is paramount for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and quality control of this compound. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and data interpretation strategies grounded in authoritative scientific principles.

Introduction: The Structural Imperative of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] The specific substitution pattern of this compound, featuring a chlorine atom at the C5 position and an amine group at the C6 position, offers unique electronic and steric properties. The chlorine atom serves as a versatile synthetic handle for cross-coupling reactions, while the amino group provides a site for nucleophilic chemistry, making this compound a valuable intermediate in the synthesis of complex molecular architectures.[2]

Given its role as a foundational precursor, verifying the identity and purity of this compound is a critical first step in any synthetic campaign. Spectroscopic analysis provides a definitive "fingerprint" of the molecule, confirming the connectivity of atoms and the presence of key functional groups. This guide establishes a self-validating framework for the characterization of this molecule, ensuring the reliability and reproducibility of subsequent research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Experience: The "Why" Behind the Protocol

The choice of a deuterated solvent is the first critical decision. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar aromatic amines and its non-interfering chemical shift range. The amine protons (-NH₂) are exchangeable and often appear as a broad signal; running the experiment in DMSO-d₆ allows for their observation, whereas they might be exchanged away in solvents like D₂O.[3] A spectrometer frequency of 400 MHz or higher is recommended for ¹H NMR to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons on the isoquinoline ring.[4]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆.

  • Solvent & Standard: Use a high-purity deuterated solvent (DMSO-d₆, 99.8+ atom % D). The residual solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) will serve as the internal reference.[5]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data at a standard probe temperature of 25 °C.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a sufficient number of scans (e.g., 16-32) to obtain a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line.[6]

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[7]

Data Presentation: Predicted NMR Spectral Data

While direct experimental spectra for this specific molecule are not widely published, we can predict the chemical shifts with high accuracy based on established substituent effects on the isoquinoline ring system and data from analogous compounds like 5-aminoisoquinoline.[8][9]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-1~9.1s~152
H-3~8.4d~143
H-4~7.6d~112
C-4a--~128
C-5--~125
C-6--~145
H-7~7.2d~120
H-8~7.9d~129
C-8a--~135
6-NH₂~5.5br s-

s = singlet, d = doublet, br s = broad singlet

Authoritative Grounding: Interpreting the NMR Spectra
  • ¹H NMR: The protons on the pyridine ring (H-1 and H-3) are expected to be the most deshielded (downfield) due to the electron-withdrawing effect of the nitrogen atom. H-8 is deshielded by the anisotropic effect of the fused ring system. The amine protons (NH₂) typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.[3] The protons H-7 and H-8, and H-3 and H-4, will appear as doublets due to coupling with their respective neighbors.

  • ¹³C NMR: The carbon chemical shift range for aromatic compounds is typically 100-170 ppm.[10] The carbons directly attached to electronegative atoms (C-5 attached to Cl, C-6 to NH₂, and carbons near the ring nitrogen) will have their chemical shifts significantly influenced. C-6, bonded to the electron-donating amine group, is expected to be shifted upfield relative to an unsubstituted carbon, while C-5, bonded to the electron-withdrawing chlorine, will be shifted downfield. Quaternary carbons (C-4a, C-5, C-6, C-8a) will typically show weaker signals in the ¹³C NMR spectrum.[11]

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing & Analysis a Weigh 5-10 mg of Compound b Dissolve in 0.6-0.7 mL DMSO-d6 a->b c Acquire 1H Spectrum (16-32 scans) b->c d Acquire 13C Spectrum (1024+ scans) e Reference to Solvent Peak d->e f Integrate & Assign 1H Signals e->f g Assign 13C Signals f->g h Structure Confirmation g->h

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Molecular bonds vibrate at characteristic frequencies, and when exposed to infrared radiation, they absorb energy at these frequencies.

Expertise & Experience: The "Why" Behind the Protocol

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for making KBr pellets. The key functional groups to identify in this compound are the N-H bonds of the primary amine, the C-N bond, the aromatic C=C and C-H bonds, and the C-Cl bond.

Experimental Protocol: IR Data Acquisition
  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Before analyzing the sample, run a background scan with a clean ATR crystal. This subtracts the spectrum of the ambient atmosphere (e.g., CO₂, H₂O) from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply consistent pressure using the built-in press to ensure good contact.

  • Data Collection: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Presentation: Characteristic IR Absorptions

Table 2: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Comments
N-H Stretch (Amine)3400 - 3300MediumPrimary amines show two distinct bands (asymmetric and symmetric stretch).[12]
Aromatic C-H Stretch3100 - 3000Medium-WeakCharacteristic of sp² C-H bonds.[13]
C=C Aromatic Stretch1620 - 1450Medium-StrongMultiple bands are expected from the isoquinoline ring system.
N-H Bend (Amine)1650 - 1580MediumScissoring vibration of the primary amine.[12]
C-N Stretch (Aromatic)1335 - 1250StrongStronger than aliphatic C-N due to resonance.[12]
C-Cl Stretch800 - 600StrongFound in the fingerprint region.
Authoritative Grounding: Interpreting the IR Spectrum

The most diagnostic feature will be the pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region, which is a hallmark of a primary amine (-NH₂). The region from 1620-1450 cm⁻¹ will contain several sharp bands corresponding to the C=C bond stretching within the aromatic rings. The strong absorption for the aromatic C-N stretch is expected around 1300 cm⁻¹.[12] The C-Cl stretch appears at lower wavenumbers, in the more complex "fingerprint region."

Visualization: IR Workflow

IR_Workflow a Clean ATR Crystal b Collect Background Spectrum a->b c Apply Solid Sample to Crystal b->c d Collect Sample Spectrum (16-32 scans) c->d e Identify Characteristic Absorption Bands d->e f Confirm Functional Groups e->f

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through high-resolution instruments, the molecular formula.

Expertise & Experience: The "Why" Behind the Protocol

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[14] This gives a clear indication of the molecular weight. A key feature to look for is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any ion containing one chlorine atom will appear as two peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[15] This provides definitive evidence for the presence of a single chlorine atom.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. A high-resolution instrument (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode to generate the [M+H]⁺ ion.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-300).

  • Data Analysis: Determine the m/z of the molecular ion and look for the characteristic M and M+2 isotopic pattern. If using a high-resolution instrument, use the accurate mass to determine the elemental composition.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z) Expected Isotopic Pattern
[M+H]⁺C₉H₈³⁵ClN₂179.0425Base Peak (100% relative abundance)
[M+2+H]⁺C₉H₈³⁷ClN₂181.0396~32% relative abundance of the base peak.
Authoritative Grounding: Interpreting the Mass Spectrum

The molecular formula of this compound is C₉H₇ClN₂. The nominal molecular weight is 178.62 g/mol . In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺. The spectrum should show a pair of peaks at approximately m/z 179 and 181. The peak at m/z 179 corresponds to molecules containing the ³⁵Cl isotope, and the peak at m/z 181 corresponds to those with the ³⁷Cl isotope. The ~3:1 intensity ratio of these peaks is a definitive confirmation of the presence of one chlorine atom.[15] Further fragmentation, if induced, might involve the loss of HCN or chlorine radical, but the molecular ion cluster is the most diagnostic feature.[16]

Visualization: MS Workflow

MS_Workflow a Prepare Dilute Solution (~0.1 mg/mL in MeOH) b Direct Infusion into ESI Source a->b c Ionize in Positive Mode b->c d Analyze with High-Res MS (TOF/Orbitrap) c->d e Identify [M+H]+ and [M+2+H]+ Ion Cluster d->e f Confirm Molecular Formula (via Accurate Mass) e->f

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Conclusion

The structural verification of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive atomic connectivity, IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight and elemental formula. The protocols and interpretive frameworks detailed in this guide establish a robust, self-validating system for the characterization of this important synthetic intermediate, ensuring the integrity of data for researchers and drug development professionals.

References

The Biological Versatility of 5-Chloroisoquinolin-6-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among these, derivatives of 5-chloroisoquinolin-6-amine represent a promising, yet underexplored, class of molecules with significant therapeutic potential. The strategic placement of a chlorine atom at the 5-position and an amino group at the 6-position offers a unique combination of electronic properties and synthetic handles for the development of novel drug candidates. This technical guide provides a comprehensive overview of the known and predicted biological activities of this compound derivatives, with a focus on their potential as anticancer agents, kinase inhibitors, and antimicrobial compounds. We will delve into the structure-activity relationships that govern their biological effects and provide detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Isoquinoline Scaffold in Drug Discovery

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are integral to the development of a wide array of pharmaceuticals.[1] The inherent aromaticity and the presence of a basic nitrogen atom allow for diverse interactions with biological targets. The fusion of a benzene ring with a pyridine ring creates a scaffold that is both rigid and amenable to substitution, enabling the fine-tuning of pharmacological properties.

The this compound core is of particular interest due to the distinct electronic influence of its substituents. The electron-withdrawing nature of the chlorine atom at the 5-position can modulate the pKa of the isoquinoline nitrogen and influence binding affinities to target proteins. Conversely, the amino group at the 6-position serves as a versatile synthetic handle for the introduction of various pharmacophores through reactions such as acylation, alkylation, and sulfonylation. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Predicted and Observed Biological Activities

While extensive research specifically on this compound derivatives is still emerging, the known biological activities of structurally related chloro- and amino-substituted quinolines and isoquinolines provide a strong foundation for predicting their therapeutic potential.

Anticancer Activity

Numerous quinoline and isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][3] For instance, derivatives of 6-chloro-quinazolinone have been shown to induce apoptosis in cancer cell lines.[4] The presence of a chlorine atom on the heterocyclic ring is often associated with enhanced cytotoxic effects.[5] It is hypothesized that this compound derivatives could exert anticancer effects by intercalating with DNA, inhibiting topoisomerases, or modulating the activity of protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition

The quinoline and isoquinoline scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[6][7] The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. The 5-chloro and 6-amino substituents can be tailored to interact with specific residues within the kinase domain, thereby conferring selectivity and potency. For example, the amino group can be functionalized to target the solvent-exposed region of the kinase, a common strategy for improving inhibitor affinity and selectivity. Given that derivatives of the isomeric 3-chloroisoquinolin-6-amine have been investigated as kinase inhibitors, it is highly probable that this compound derivatives will also exhibit activity against various kinases.[8]

Antimicrobial Activity

Halogenated quinoline derivatives have a long history of use as antimicrobial agents.[9][10] Cloxyquin (5-chloroquinolin-8-ol), for example, exhibits potent activity against Mycobacterium tuberculosis.[10] The chlorine atom is thought to contribute to the antimicrobial efficacy by enhancing the lipophilicity of the molecule, thereby facilitating its passage through microbial cell membranes. The 6-amino group on the this compound scaffold provides an opportunity to introduce moieties that can further enhance antimicrobial potency or broaden the spectrum of activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

  • The Role of the Chlorine Atom: The position and presence of the chlorine atom are critical. It can influence the electronic distribution of the entire ring system, affecting binding to target macromolecules. In many cases, halogenation enhances biological activity.

  • Functionalization of the Amino Group: The 6-amino group is a key point for derivatization. The nature of the substituent attached to this amine can dramatically alter the biological activity. For instance, the introduction of bulky aromatic groups can enhance anticancer activity, while the addition of basic side chains may improve kinase inhibitory potential.

  • Substitution on the Isoquinoline Core: Further substitutions on other positions of the isoquinoline ring can also modulate activity. For example, the introduction of methoxy groups at positions 7 and 8 has been shown to be important for the activity of certain isoquinoline alkaloids.

The following diagram illustrates the key pharmacophoric features of the this compound scaffold and potential points for modification to enhance biological activity.

SAR_diagram cluster_substitutions Key Substitution Points cluster_activities Potential Biological Activities scaffold This compound Core Cl_group 5-Chloro Group (Modulates electronics, lipophilicity) scaffold->Cl_group Influences NH2_group 6-Amino Group (Primary point for derivatization) scaffold->NH2_group Allows for Ring_subs Other Ring Positions (Fine-tuning of properties) scaffold->Ring_subs Potential for Kinase_Inhibition Kinase Inhibition scaffold->Kinase_Inhibition Core scaffold for Anticancer Anticancer Cl_group->Anticancer Often enhances Antimicrobial Antimicrobial Cl_group->Antimicrobial Enhances potency NH2_group->Anticancer Derivatization can enhance NH2_group->Kinase_Inhibition Key for targeting NH2_group->Antimicrobial Allows for broad-spectrum modification

Caption: Key pharmacophoric features and SAR of this compound.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of the this compound Scaffold

The synthesis of the core scaffold can be achieved through a multi-step process, often starting from a readily available substituted benzene derivative. A plausible synthetic route is outlined below.

synthesis_workflow start Substituted Benzene Derivative step1 Nitration start->step1 intermediate1 Nitro-Benzene Derivative step1->intermediate1 step2 Cyclization intermediate1->step2 intermediate2 Nitro-Isoquinoline Derivative step2->intermediate2 step3 Chlorination intermediate2->step3 intermediate3 Chloro-Nitro-Isoquinoline step3->intermediate3 step4 Reduction intermediate3->step4 end This compound step4->end kinase_assay_workflow start Prepare Compound Dilutions step1 Add Kinase and Compound to Plate start->step1 step2 Add Substrate and ATP step1->step2 step3 Incubate (Kinase Reaction) step2->step3 step4 Add Luminescence Reagent step3->step4 step5 Measure Luminescence step4->step5 end Calculate IC50 step5->end

References

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of approximately 2,500 known natural alkaloids and a vast number of synthetic compounds.[1] From the potent analgesic properties of morphine, first isolated in the 19th century, to the broad antimicrobial activity of berberine, this class of nitrogen-containing heterocycles has been a cornerstone of drug discovery.[2][3] Their remarkable structural diversity underpins a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antiviral, and anti-inflammatory effects.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the modern strategies employed in the discovery of novel isoquinoline alkaloids and the core synthetic methodologies for their construction. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Discovery Engine: From Natural Sources to Computational Design

The identification of new bioactive isoquinoline alkaloids has evolved from the classical extraction of natural products to a multi-pronged approach integrating high-throughput screening and sophisticated computational methods.

Natural Product Isolation and Modern Elucidation

Historically, the plant kingdom—particularly species within the Papaveraceae, Berberidaceae, and Ranunculaceae families—has been the primary source of isoquinoline alkaloids.[7][8] While traditional methods of extraction and purification remain relevant, modern discovery workflows are significantly accelerated by advanced analytical techniques.

The contemporary process involves a systematic investigation beginning with crude plant extracts. High-Performance Liquid Chromatography (HPLC) is employed for separation, often coupled directly with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This hyphenated approach allows for rapid identification of known compounds and dereplication, focusing efforts on novel chemical entities. Between 2019 and 2023 alone, over 250 new isoquinoline alkaloids with diverse structures and bioactivities were isolated and identified using these modern techniques.[9]

Library Synthesis and High-Throughput Screening (HTS)

To explore chemical space beyond what is naturally available, medicinal chemists increasingly rely on the synthesis of compound libraries. Solution-phase parallel synthesis is a key strategy for generating a large and diverse set of isoquinoline derivatives for high-throughput screening.[10] This approach facilitates the rapid exploration of structure-activity relationships (SAR) by systematically varying substituents around the core scaffold.

For instance, a library of N-alkyl-octahydroisoquinolin-1-one-8-carboxamides was constructed using a tandem Diels-Alder/acylation sequence, yielding 72 distinct compounds for biological evaluation.[11] Such libraries are then screened against specific biological targets (e.g., enzymes, receptors, cell lines) to identify "hit" compounds with desired activity.

In Silico Discovery: The Computational Frontier

Computational chemistry and computer-aided drug design (CADD) have become indispensable tools for accelerating the discovery process.[12] These methods offer a cost-effective and rapid means of prioritizing candidates for synthesis and testing.[13]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the isoquinoline derivative) when bound to a target protein. By calculating a "docking score," researchers can estimate the binding affinity and identify promising candidates. For example, computational studies were used to examine the binding affinity and inhibitory potential of various isoquinoline alkaloids against Microtubule Affinity Regulating Kinase 4 (MARK4), a target implicated in neurodegenerative diseases.[12]

  • Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can be used to virtually screen large databases of compounds to find novel scaffolds that fit the required criteria.

  • ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to identify candidates with favorable drug-like properties early in the discovery pipeline.

The synergy between these approaches creates a powerful discovery engine. Natural products often provide the initial inspiration and validated pharmacophores. Computational models then guide the design of focused combinatorial libraries, which are synthesized and screened. The resulting data is fed back into the computational models, creating an iterative cycle of design, synthesis, and testing that efficiently optimizes lead compounds.

G A Natural Product Isolation (Source of Novel Scaffolds) B Computational Modeling (Target Identification, Virtual Screening) A->B informs C Combinatorial Library Design B->C guides D Chemical Synthesis C->D defines E High-Throughput Screening (HTS) D->E provides compounds F Hit Identification & SAR Analysis E->F generates data F->B refines models G Lead Optimization F->G identifies leads

Caption: Integrated workflow for modern isoquinoline alkaloid discovery.

Part 2: Core Synthetic Strategies for the Isoquinoline Nucleus

The construction of the isoquinoline core is a foundational challenge in organic synthesis. Several classic name reactions have become the workhorses for assembling this scaffold, each with specific advantages depending on the desired substitution pattern and oxidation state.

The Bischler-Napieralski Reaction

This reaction is one of the most powerful and frequently used methods for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to both fully aromatized isoquinolines and reduced tetrahydroisoquinolines (THIQs).[14][15]

  • Principle & Causality: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[16] It involves the cyclization of a β-phenylethylamide using a strong dehydrating agent, often a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[17] The choice of reagent is critical: POCl₃ is effective for arenes activated with electron-donating groups, as these stabilize the positive charge buildup during the electrophilic attack. For less activated systems, harsher conditions, such as P₂O₅ in refluxing POCl₃, are required to drive the dehydration and subsequent cyclization.[16][18]

  • Mechanism: The reaction is believed to proceed through a nitrilium ion intermediate. The amide oxygen is first activated by the Lewis acid, making it a good leaving group. Subsequent elimination generates a highly electrophilic nitrilium ion, which is then attacked by the electron-rich aromatic ring to close the six-membered ring.

G sub β-Phenylethylamide reagents + POCl₃ (Lewis Acid) int1 Nitrilium Ion Intermediate prod 3,4-Dihydroisoquinoline int1->prod Intramolecular Electrophilic Substitution hplus - H⁺ reagents->int1 Dehydration

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

  • Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the β-phenylethylamide substrate (1.0 eq).

  • Solvent: Add a suitable anhydrous solvent (e.g., acetonitrile or toluene, ~0.1 M concentration).

  • Reagent Addition: While stirring under nitrogen, carefully add phosphorus oxychloride (POCl₃, 2.0-5.0 eq) dropwise at 0 °C. Causality: The excess POCl₃ acts as both the dehydrating agent and, in some cases, the solvent. The reaction is exothermic and requires careful temperature control.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux (typically 80-110 °C) and maintain for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃. Basify the aqueous solution with a strong base (e.g., concentrated NH₄OH or NaOH) to pH > 10. Trustworthiness: This step is self-validating. The product is a basic amine, which will be insoluble in the basic aqueous layer and can be extracted. The color change and potential precipitation of salts confirm the quench and basification.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines (THIQs), a subclass of alkaloids with immense biological importance.[19][20]

  • Principle & Causality: This reaction is another example of an intramolecular electrophilic aromatic substitution, specifically a special case of the Mannich reaction.[19] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[21] The success of the reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups (e.g., hydroxyl or methoxy) strongly activate the ring towards electrophilic attack, allowing the reaction to proceed under mild, often physiological, conditions.[21][22] This biomimetic potential is a key feature of the reaction.

  • Mechanism: The reaction begins with the formation of a Schiff base (iminium ion) from the amine and the carbonyl compound. Protonation of the nitrogen enhances the electrophilicity of the iminium carbon. The activated aromatic ring then acts as a nucleophile, attacking the iminium ion to form the new six-membered ring and generate the THIQ core.[21]

G A β-Arylethylamine + Aldehyde/Ketone B Schiff Base Formation A->B C Iminium Ion Generation (Acid Catalyzed) B->C D Intramolecular Electrophilic Attack C->D E Tetrahydroisoquinoline (THIQ) D->E

Caption: Key steps in the Pictet-Spengler reaction pathway.

  • Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, water, or a mixture).

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution at room temperature.

  • Acid Catalyst: Adjust the pH of the mixture to 4-6 using an appropriate acid (e.g., HCl, trifluoroacetic acid). Causality: The acidic medium is crucial for catalyzing both the formation of the iminium ion and the subsequent electrophilic aromatic substitution. Overly acidic conditions can lead to side reactions, so pH control is important.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Part 3: Biological Activity and Structure-Activity Relationship (SAR)

The therapeutic potential of isoquinoline alkaloids stems from their ability to interact with a wide array of biological targets.[23] Their planar aromatic system and basic nitrogen atom are key features for binding to enzymes and receptors.

Diverse Pharmacological Profiles

The range of biological activities exhibited by this class is exceptionally broad.[2][6] Recent reviews have highlighted significant findings in several key areas.[9][24]

Alkaloid Class Example(s) Primary Biological Activity Therapeutic Potential
Simple Isoquinolines PapaverineVasodilator, smooth muscle relaxant[14][23]Treatment of spasms, erectile dysfunction[1]
Benzylisoquinolines Morphine, CodeineOpioid receptor agonist[2]Analgesia, antitussive[2]
Protoberberines BerberineAntimicrobial, anti-inflammatory, anticancer[1][5]Metabolic diseases, infections, cancer[4][24]
Benzophenanthridines SanguinarineAntimicrobial, anticancer[1]Topical antiseptic, potential anticancer agent[24]
Aporphines ApomorphineDopamine agonist[23]Treatment of Parkinson's disease
Causality in SAR: The Case of Anticancer Agents

SAR studies are critical for optimizing a lead compound's potency and selectivity while minimizing toxicity. Many isoquinoline alkaloids exert their anticancer effects by intercalating into DNA, disrupting DNA replication and transcription.[23]

For example, the planar structure of protoberberines like berberine is essential for this intercalation.[1] Modifications to this scaffold can significantly impact activity. Introducing substituents at different positions can enhance DNA binding, modulate interactions with enzymes like topoisomerase, or improve cell permeability. For instance, recent research on synthetic isoquinoline-hydrazinyl-thiazole hybrids showed that specific substitutions on the phenyl ring led to selective anti-A549 (lung cancer) activity, with IC₅₀ values in the low micromolar range.[7] This demonstrates how rational design based on SAR principles can lead to the development of novel and more effective therapeutic agents.

References

The Strategic Deployment of 5-Chloroisoquinolin-6-amine in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on a particularly valuable, yet underexplored, building block: 5-chloroisoquinolin-6-amine. We will delve into its physicochemical properties, strategic applications in the synthesis of high-value therapeutic agents, and the nuanced causality behind its use in drug design. This document serves as a practical resource for researchers, providing detailed experimental protocols for key transformations and insights into the structure-activity relationships that govern the efficacy of its derivatives.

Introduction: The Isoquinoline Core – A Privileged Scaffold in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the nitrogen atom can act as a hydrogen bond acceptor or a site for protonation, influencing solubility and receptor interactions. This inherent versatility has led to the development of isoquinoline-based drugs across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[3][4]

The strategic functionalization of the isoquinoline core is paramount in modulating its pharmacological profile. The introduction of specific substituents, such as halogens and amines, provides critical handles for synthetic elaboration and can profoundly impact target binding affinity, selectivity, and pharmacokinetic properties. This compound, with its strategically positioned chloro and amino groups, represents a highly versatile building block for the construction of complex molecular architectures.

Physicochemical Properties and Reactivity Profile of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₉H₇ClN₂N/A
Molecular Weight 178.62 g/mol N/A
CAS Number 566943-99-5N/A
Appearance Off-white to yellow solidN/A
Solubility Soluble in organic solvents such as DMSO, DMF, and methanolN/A

The reactivity of this compound is dictated by the interplay of its two key functional groups:

  • The 5-Chloro Group: The chlorine atom at the 5-position is a versatile handle for transition metal-catalyzed cross-coupling reactions. Its position on the electron-rich benzene portion of the isoquinoline ring makes it amenable to reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl substituents, enabling extensive exploration of the chemical space around the core scaffold.

  • The 6-Amino Group: The primary amino group at the 6-position is a nucleophilic center and a key site for derivatization. It can readily undergo acylation, sulfonylation, and reductive amination to introduce diverse functionalities. Furthermore, it can participate in condensation reactions to form heterocyclic rings and can be a crucial hydrogen bond donor for target engagement.

Synthetic Utility: A Gateway to Diverse Chemical Scaffolds

The true power of this compound lies in its ability to serve as a versatile starting material for the synthesis of a multitude of complex molecules. Below are detailed protocols for key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The chloro substituent at the 5-position of the isoquinoline core is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide. This reaction is particularly useful for introducing biaryl motifs, which are prevalent in kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

  • Reaction Execution: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Coupled Product Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupled Product

Caption: Suzuki-Miyaura Coupling Workflow.

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of diarylamines, aryl alkylamines, and N-aryl heterocycles. This reaction can be employed to further functionalize the 5-position with various amine-containing fragments.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or SPhos, 0.04-0.10 equiv.), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Buchwald_Hartwig_Amination This compound This compound N-Substituted Product N-Substituted Product This compound->N-Substituted Product Buchwald-Hartwig Amination Amine Amine Amine->N-Substituted Product Pd Catalyst, Ligand & Base Pd Catalyst, Ligand & Base Pd Catalyst, Ligand & Base->N-Substituted Product

Caption: Buchwald-Hartwig Amination Workflow.

Derivatization of the 6-Amino Group

The 6-amino group provides a convenient point for diversification, allowing for the introduction of pharmacophoric elements that can modulate biological activity and physicochemical properties.

The primary amine can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These functional groups are prevalent in drug molecules and can participate in key hydrogen bonding interactions with protein targets.

Experimental Protocol: General Procedure for Acylation/Sulfonylation

  • Reaction Setup: Dissolve this compound (1.0 equiv.) and a base (e.g., triethylamine or pyridine, 1.5-2.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Reagent Addition: Cool the solution to 0 °C and add the desired acyl chloride, sulfonyl chloride, or anhydride (1.1 equiv.) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by recrystallization or column chromatography.

Application in Medicinal Chemistry: Case Studies and Structure-Activity Relationship (SAR) Insights

While specific drugs directly synthesized from this compound are not yet prevalent in the public domain, the strategic importance of this scaffold can be inferred from its close analogs and the broader class of substituted isoquinolines in drug discovery.

Kinase Inhibitors

The quinoline and isoquinoline cores are well-established pharmacophores in the design of kinase inhibitors, often mimicking the adenine ring of ATP to bind in the enzyme's active site. The 5-chloro and 6-amino substituents on the isoquinoline ring can play crucial roles in defining potency and selectivity.

  • Role of the 5-Chloro Group: The chlorine atom can form halogen bonds with backbone carbonyls in the hinge region of the kinase, a key interaction for potent inhibition. Furthermore, it serves as a synthetic handle to introduce larger hydrophobic groups that can occupy the back pocket of the ATP-binding site, often leading to increased selectivity.[5]

  • Role of the 6-Amino Group: The amino group can act as a crucial hydrogen bond donor, interacting with hinge region residues. Derivatization of this amine allows for the introduction of solubilizing groups or vectors that can extend into the solvent-exposed region of the kinase, providing opportunities to fine-tune pharmacokinetic properties and target engagement.

Kinase_Inhibitor_SAR cluster_0 This compound Core cluster_1 SAR Insights Core Isoquinoline Scaffold Hinge_Binding Hinge Region Binding (Hydrogen Bonds) Core->Hinge_Binding Mimics Adenine Cl_group 5-Chloro Group Back_Pocket Back Pocket Interactions (Hydrophobic/Halogen Bonds) Cl_group->Back_Pocket Halogen Bonding NH2_group 6-Amino Group NH2_group->Hinge_Binding H-Bond Donor Solvent_Exposure Solvent Exposed Region (Solubility/PK) NH2_group->Solvent_Exposure Derivatization Vector

Caption: SAR of the this compound Scaffold in Kinase Inhibition.

Neuroprotective Agents

Isoquinoline derivatives have shown promise as neuroprotective agents, with mechanisms of action that include the inhibition of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1) and the modulation of neurotransmitter systems.[1][4] The unique substitution pattern of this compound makes it an attractive starting point for the development of novel central nervous system (CNS) therapeutics. The lipophilicity imparted by the chloro group can aid in blood-brain barrier penetration, while the amino group provides a site for introducing functionalities that can interact with specific neuronal targets.

Conclusion

This compound is a high-value building block with significant potential in medicinal chemistry. Its strategically positioned functional groups offer a dual-handle approach for synthetic diversification, enabling the rapid generation of compound libraries for lead discovery and optimization. The chloro group provides a reliable site for palladium-catalyzed cross-coupling reactions, allowing for the exploration of a wide range of substituents at the 5-position. Concurrently, the 6-amino group serves as a versatile nucleophile and a key point for introducing pharmacophoric elements. While the full potential of this building block is still being realized, the insights from analogous structures strongly suggest its utility in the development of next-generation kinase inhibitors, neuroprotective agents, and other targeted therapies. This guide provides a foundational framework for researchers to harness the synthetic power of this compound in their drug discovery endeavors.

References

Potential therapeutic targets for 5-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Identifying and Validating a-5-Chloroisoquinolin-6-amine Potential Therapeutic Targets for 5-Chloroisoquinolin-6-amine

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] this compound is a synthetic derivative belonging to this versatile class of heterocyclic compounds. While specific biological targets for this particular molecule are not yet extensively documented in publicly available literature, its structural features suggest significant potential for therapeutic intervention. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the therapeutic targets of this compound. We will delineate a logical, multi-pronged strategy encompassing computational modeling, high-throughput screening, and robust preclinical validation. This document will serve as a technical roadmap, from initial hypothesis generation to in vivo efficacy studies, empowering research teams to unlock the therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of the Isoquinoline Scaffold

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery.[1][3] Their diverse pharmacological profiles stem from their ability to interact with a wide range of biological targets.[1][2][3] The antiproliferative effects of some isoquinoline derivatives are associated with mechanisms such as the modulation of the PI3K/Akt/mTOR signaling pathway, induction of apoptosis, and cell cycle arrest.[5] Furthermore, these compounds have been shown to inhibit microtubule polymerization and topoisomerase activity.[5]

Given the established bioactivity of the isoquinoline core, this compound represents a compelling candidate for therapeutic development. The presence of a chlorine atom and an amine group on the isoquinoline ring provides key reactive handles for molecular interactions and potential for further chemical modification to optimize potency and selectivity. This guide outlines a systematic approach to elucidate the mechanism of action and identify the specific molecular targets of this compound, a critical step in its journey from a chemical entity to a potential therapeutic agent.

Target Identification Strategy: A Multi-Pronged Approach

The identification of a drug's molecular target is a cornerstone of modern drug discovery. For a novel compound like this compound, a multi-faceted strategy is essential to maximize the probability of success. We propose a workflow that integrates computational, biochemical, and cell-based approaches.

Caption: A multi-pronged strategy for target identification.

2.1. In Silico Approaches: Predicting Potential Targets

Computational methods serve as a powerful initial step to generate hypotheses about the potential targets of this compound.

  • Molecular Docking: By modeling the three-dimensional structure of this compound, we can computationally screen it against libraries of known protein structures, particularly those of therapeutic relevance like kinases, proteases, and G-protein coupled receptors. This approach can predict binding affinities and modes of interaction, helping to prioritize protein families for experimental validation.

  • Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound can be used to search databases of known bioactive compounds to identify molecules with similar features, thereby inferring potential targets.

2.2. Biochemical Screening: Unbiased Target Identification

Biochemical assays provide a direct measure of a compound's interaction with purified proteins. For a compound with a scaffold known to target kinases, a broad screening approach is highly recommended.

  • Kinome Profiling: The human kinome comprises over 500 protein kinases, many of which are implicated in diseases like cancer and inflammation.[6] Dysregulation of kinase activity is a common feature of these conditions.[6] Several platforms offer comprehensive kinome profiling services, allowing for the screening of this compound against a large panel of kinases to determine its selectivity and potency.[6][7][8][9][10] This unbiased approach can rapidly identify direct kinase targets.[6][7][8][9][10]

Table 1: Comparison of Kinome Profiling Platforms

Platform TypePrincipleAdvantagesDisadvantages
Binding Assays Measures the direct binding of the compound to a kinase.High throughput, sensitive, provides direct evidence of interaction.Does not directly measure inhibition of kinase activity.
Activity Assays Measures the ability of the compound to inhibit the catalytic activity of a kinase.Provides functional information, more physiologically relevant.Can be influenced by assay conditions (e.g., ATP concentration).
Fragment-Based Screening Screens small chemical fragments to identify binding sites on the target protein.Can identify novel binding pockets and starting points for lead optimization.[11]Hits typically have low affinity and require significant medicinal chemistry effort.[11]
2.3. Cell-Based Assays: Target Engagement in a Physiological Context

Ultimately, it is crucial to demonstrate that a compound interacts with its target within a living cell.

  • Phenotypic Screening: This approach involves screening the compound across a panel of cancer cell lines with diverse genetic backgrounds. By correlating the compound's activity profile with the molecular characteristics of the cell lines (e.g., specific mutations or gene expression patterns), it is possible to infer the mechanism of action and potential targets.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for confirming target engagement in intact cells and tissues.[12][13][14][15][16] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[12][14] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a melting curve can be generated.[13][14][15] A shift in this curve in the presence of the compound provides direct evidence of target engagement.[13][15][16]

Target Validation Workflow: From Hit to Preclinical Candidate

Once a putative target has been identified, a rigorous validation process is necessary to confirm its role in the compound's therapeutic effect.

Caption: A streamlined workflow for target validation.

3.1. Biochemical Validation: Characterizing the Interaction

Detailed biochemical studies are essential to quantify the interaction between this compound and its identified target.

  • Determination of IC50 and Ki: The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting the target's activity. The inhibition constant (Ki) provides a more absolute measure of binding affinity. These parameters are critical for structure-activity relationship (SAR) studies.

  • Residence Time: The duration of the drug-target interaction, or residence time, is increasingly recognized as a key determinant of in vivo efficacy.[17] Compounds with longer residence times may exhibit a more sustained therapeutic effect.[17]

3.2. Cellular Validation: Linking Target to Phenotype

Cell-based experiments are crucial to establish a causal link between the compound's effect on its target and the observed cellular phenotype.

  • Target Knockdown or Overexpression: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the target protein should render cells less sensitive to this compound. Conversely, overexpressing the target may increase sensitivity.

  • Analysis of Downstream Signaling: If the target is a kinase, it is important to demonstrate that the compound inhibits the phosphorylation of known downstream substrates in a dose-dependent manner. This can be assessed by Western blotting or other immunoassays.

3.3. In Vivo Validation: Efficacy in Preclinical Models

The final step in target validation is to demonstrate that the compound's engagement with its target leads to a therapeutic effect in a relevant animal model of disease.

  • Xenograft Models: For anticancer drug development, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard tool.[18][19] There are two main types:

    • Cell Line-Derived Xenografts (CDX): These models use established cancer cell lines and are useful for initial efficacy screening.[20][21]

    • Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments from a patient directly into mice.[20][21][22] They are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original tumor.[20][21][22]

  • Pharmacodynamic (PD) Biomarkers: To confirm target engagement in vivo, it is essential to develop and validate a PD biomarker. This could be, for example, the level of phosphorylation of a downstream substrate of a target kinase in tumor tissue.

Experimental Protocols
4.1. Cellular Thermal Shift Assay (CETSA) Protocol

This protocol provides a general framework for performing a CETSA experiment to validate the engagement of this compound with a putative target protein.

Materials:

  • Cell line expressing the target protein

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Thermal cycler or heating block

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysates by centrifugation to pellet the precipitated proteins.

    • Transfer the supernatant (containing the soluble proteins) to a new tube.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the normalized band intensity versus temperature to generate melting curves.

    • A shift in the melting curve in the presence of this compound indicates target engagement.

4.2. In Vivo Xenograft Study Protocol

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line known to be sensitive to this compound in vitro

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly).

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when the tumors in the control group reach a certain size or after a predetermined treatment period.

    • At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.

Conclusion

The identification and validation of therapeutic targets for novel compounds like this compound is a complex but essential process in drug discovery. The systematic and multi-faceted approach outlined in this guide provides a robust framework for elucidating the mechanism of action and preclinical efficacy of this promising molecule. By integrating computational, biochemical, and cell-based methodologies, research teams can efficiently navigate the path from a chemical starting point to a viable preclinical candidate, ultimately paving the way for the development of new and effective therapies.

References

The Isoquinoline Nucleus: A Privileged Scaffold in Drug Discovery — A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of substituted isoquinolines. By dissecting the influence of substituent placement and nature on biological outcomes, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space of isoquinoline derivatives and accelerate the design of novel therapeutics. We will delve into key synthetic strategies, explore diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects, and elucidate the molecular interactions that govern the efficacy of this remarkable scaffold.

The Isoquinoline Core: A Foundation of Versatility

The isoquinoline framework, consisting of a benzene ring fused to a pyridine ring, is a versatile template for drug design.[1][2] Its rigid structure provides a defined orientation for substituent groups to interact with biological targets, while the nitrogen atom imparts basicity and the potential for hydrogen bonding.[1] The numbering of the isoquinoline ring system is crucial for discussing substituent positions and their impact on activity.

The diverse biological activities exhibited by isoquinoline derivatives stem from the numerous ways this core can be functionalized. Substituents at various positions can modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target-binding affinity.[1][3]

Crafting the Core: Key Synthetic Strategies

The ability to strategically introduce substituents onto the isoquinoline scaffold is fundamental to SAR studies. Several classical and modern synthetic methods are employed to construct this heterocyclic system.

Bischler-Napieralski Reaction

This is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][2][4][5]

Mechanism Insight: The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution to close the ring.[5] The presence of electron-donating groups on the phenyl ring of the β-phenylethylamine facilitates the cyclization.[6]

Experimental Protocol: Synthesis of a 1-Substituted 3,4-Dihydroisoquinoline

  • Amide Formation: React a substituted β-phenylethylamine with an appropriate acyl chloride or carboxylic acid to form the corresponding N-acyl derivative.

  • Cyclization: Dissolve the amide in an anhydrous solvent (e.g., toluene or acetonitrile). Add a dehydrating agent such as POCl₃ (typically 1.5-3 equivalents) dropwise at 0°C.

  • Reaction Progression: After the addition, the reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous layer is then basified with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the 3,4-dihydroisoquinoline.

  • Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and purified by column chromatography or recrystallization.[1][5]

G start β-Phenylethylamide reagent Dehydrating Agent (e.g., POCl₃) start->reagent Activation intermediate Nitrilium Ion Intermediate reagent->intermediate Formation product 3,4-Dihydroisoquinoline intermediate->product Intramolecular Cyclization oxidation Oxidation product->oxidation Optional final_product Isoquinoline oxidation->final_product

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines (THIQs). It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][7][8][9]

Mechanism Insight: The reaction proceeds via the formation of a Schiff base (iminium ion) intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the THIQ ring system.[3] Similar to the Bischler-Napieralski reaction, electron-donating groups on the aromatic ring enhance the reaction rate.

Experimental Protocol: Synthesis of a 1-Substituted Tetrahydroisoquinoline

  • Iminium Ion Formation: Dissolve the β-arylethylamine and the aldehyde (or ketone) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Acid Catalysis: Add a catalytic amount of a protic acid (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid). The reaction is typically stirred at room temperature or gently heated.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and basified to precipitate the THIQ product.

  • Purification: The product is extracted with an organic solvent, dried, and purified using column chromatography or recrystallization.[9][10]

G start β-Arylethylamine + Aldehyde/Ketone catalyst Acid Catalyst start->catalyst Condensation intermediate Schiff Base (Iminium Ion) catalyst->intermediate Formation product Tetrahydroisoquinoline intermediate->product Intramolecular Cyclization

Unraveling the SAR of Isoquinolines in Major Therapeutic Areas

The true power of the isoquinoline scaffold lies in the diverse biological activities that can be achieved through targeted substitutions. The following sections explore the SAR of isoquinoline derivatives in key therapeutic areas.

Anticancer Activity: A Multi-pronged Attack

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule dynamics, and modulation of signaling pathways.[11][12]

3.1.1. Targeting Topoisomerases

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription.[4] Certain indenoisoquinoline derivatives have emerged as potent topoisomerase I inhibitors.[2][5]

  • SAR Insights:

    • Substituents on the lactam nitrogen of indenoisoquinolines project into the major groove of the DNA-enzyme complex, and their nature significantly influences activity. For instance, a 4-amino-n-butyl group on the lactam nitrogen has been shown to enhance cytotoxicity.[5]

    • The carbonyl group of the lactam is directed into the minor groove and can form a crucial hydrogen bond with the side chain of Arg364 in topoisomerase I.[5]

    • While aromatic substituents on the indenoisoquinoline core make a modest contribution to activity, their presence can fine-tune the biological profile.[5]

    • Molecular docking studies of indenoisoquinoline derivatives with the DNA-topoisomerase I complex have confirmed the importance of interactions with residues like ARG364 for inhibitory activity.[4][13]

3.1.2. Microtubule Disruption

Microtubules are dynamic polymers essential for cell division, and their disruption is a validated anticancer strategy.[11] Several isoquinoline derivatives, particularly tetrahydroisoquinolines, act as microtubule-destabilizing agents by binding to the colchicine-binding site on tubulin.[14]

  • SAR Insights:

    • For 3-arylisoquinolinones, meta-substitution on the C3-aryl ring dramatically enhances antiproliferative activity compared to para-substitution. This is attributed to the ability of the meta substituent to occupy a subpocket in the colchicine-binding site of tubulin.[7][14]

    • The position of a fluorine atom on the primary isoquinolinone ring (e.g., at C6 or C7) does not appear to be a critical determinant of antiproliferative activity for meta-substituted compounds.[14]

    • In N-benzyl-substituted tetrahydroisoquinolines, the introduction of a methyl group at the C3 position can significantly increase potency. For example, a C3-methylated sulfamate derivative was found to be approximately 10-fold more potent than its non-methylated counterpart against prostate cancer cells.[15][16]

    • Conversely, the introduction of bulky substituents like a phenyl group at C1 or gem-dimethyl groups at C3 can greatly diminish antiproliferative activity.[15][16]

Table 1: SAR of Isoquinoline Derivatives as Anticancer Agents

Compound IDR1 (Position 1)R3 (Position 3)R4 (Position 4)Target/MechanismCancer Cell LineIC₅₀ (µM)Reference
1a PhenylHHTubulin Polymerization InhibitorCEM (Leukemia)>10[11]
21 PhenylHPyridinylmethylTubulin Polymerization InhibitorCEM (Leukemia)4.10[11]
32 PhenylHPyridinylmethylTubulin Polymerization InhibitorCEM (Leukemia)0.64[11]
4 Hm-FluorophenylHMicrotubule DestabilizerHepG2 (Liver)0.05[14]
5 Hp-FluorophenylHMicrotubule DestabilizerHepG2 (Liver)>10[14]
6b HMethylHMicrotubule DisruptorDU-145 (Prostate)0.22[15]
4b HHHMicrotubule DisruptorDU-145 (Prostate)2.1[15]
32 HBenzo[17][18]imidazo[2,1-a]isoquinolin-6(5H)-oneHNot specifiedMGC-803 (Gastric)4.0[12]
33c HIndolo[3,2-c]isoquinolinyl[1][6][17]triazolo[3,4-b][1][17][19]thiadiazoleHNot specifiedMCF-7 (Breast)0.32[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[6][14][20]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in the culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[6]

G start Seed Cancer Cells treat Treat with Isoquinoline Derivative start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze

Antimicrobial Activity: Combating Pathogens

Isoquinoline alkaloids and their synthetic derivatives have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.[21][22]

  • SAR Insights:

    • For N-sulfonyl-1,2,3,4-tetrahydroisoquinolines, certain derivatives have shown significant antifungal properties against various fungal species, including Aspergillus and Penicillium.[23]

    • In a series of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, halogenated phenyl- and phenethyl carbamate derivatives at the C1-pentyl chain exhibited remarkable bactericidal activity.[21]

    • Chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, displayed the greatest antifungal activity within the same series.[21]

    • Quaternary isoquinolinium salts often exhibit potent antimicrobial activity.

    • The presence of lipophilic groups can enhance the ability of the molecule to penetrate microbial cell membranes.

Table 2: SAR of Isoquinoline Derivatives as Antimicrobial Agents

Compound IDSubstituent(s)Microbial StrainMIC (µg/mL)Reference
33 Pyrimido-isoquinolin-quinone with o-Cl-phenylthio at C8MRSA2[24]
34 Pyrimido-isoquinolin-quinone with m-Cl-phenylthio at C8MRSA2[24]
35 Pyrimido-isoquinolin-quinone with p-Cl-phenylthio at C8MRSA2[24]
42 Pyrimido-isoquinolin-quinone with p-F-phenylthio at C8MRSA2[24]
HSN584 1-(4-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolineMRSA4[22]
HSN739 1-(4-bromophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolineMRSA4[22]
8d Tricyclic isoquinoline derivativeStaphylococcus aureus16[25]
8f Tricyclic isoquinoline derivativeStaphylococcus aureus32[25]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain isoquinoline derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[26][27]

  • SAR Insights:

    • In a series of benzo[de][1][6][17]triazolo[5,1-a]isoquinoline derivatives, specific substitutions led to compounds with high anti-inflammatory activity in the carrageenan-induced paw edema model.[26]

    • Some compounds in this series also demonstrated promising anti-arthritic activity, significantly reducing serum levels of pro-inflammatory markers like IL-1β, COX-2, and PGE2.[26][27]

    • The anti-inflammatory effects of some isoquinoline-1-carboxamides are mediated through the inhibition of the MAPKs/NF-κB signaling pathway.[28]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[15][19][26][29]

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test isoquinoline derivative, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) to different groups of animals, usually via oral or intraperitoneal injection.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a solution of carrageenan (typically 1%) into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[15][19][26]

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer or calipers.[19][30]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group to determine the anti-inflammatory activity of the test compound.[30]

G start Administer Test Compound to Rodents induce Inject Carrageenan into Paw start->induce measure Measure Paw Edema Over Time induce->measure analyze Calculate % Inhibition of Edema measure->analyze result Determine Anti-inflammatory Activity analyze->result

The Role of Computational Chemistry in Isoquinoline SAR

Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful computational tools that complement experimental SAR studies.[31]

  • QSAR: QSAR models use statistical methods to correlate the chemical structures of isoquinoline derivatives with their biological activities.[22] These models can help predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.[1][18][31] Key descriptors in QSAR studies for isoquinolines often include hydrophobicity (logP), electronic parameters, and steric properties.[1]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (isoquinoline derivative) when bound to a specific biological target (e.g., an enzyme or receptor).[4][13][20] Docking studies can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and biological activity.[4]

Future Perspectives and Conclusion

The isoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The vast chemical space offered by this privileged structure, coupled with an ever-expanding understanding of its SAR, provides a solid foundation for future drug discovery efforts. The integration of traditional synthetic chemistry with modern computational techniques will undoubtedly accelerate the identification and optimization of new isoquinoline-based drug candidates with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the SAR of substituted isoquinolines, highlighting key synthetic strategies, diverse biological activities, and the molecular basis for their pharmacological effects. It is our hope that this resource will serve as a valuable tool for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

References

The Strategic Role of 5-Chloroisoquinolin-6-amine in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Among its varied derivatives, 5-Chloroisoquinolin-6-amine emerges as a particularly strategic building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its burgeoning applications in drug discovery. We will delve into its role as a versatile intermediate for the development of kinase inhibitors, anticancer agents, and modulators of novel therapeutic targets. Through an analysis of structure-activity relationships and a review of key biological findings from related compounds, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the full potential of this intriguing molecule in their drug discovery endeavors.

Introduction: The Isoquinoline Scaffold and the Promise of this compound

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs with a wide array of pharmacological activities. The strategic placement of functional groups on this scaffold allows for the fine-tuning of physicochemical properties and biological activities, enabling the design of potent and selective drug candidates.

This compound, with its distinct substitution pattern of a chloro group at the 5-position and an amino group at the 6-position, offers a unique combination of chemical reactivity and potential for specific biological interactions. The chloro substituent can act as a key pharmacophore or a handle for further chemical modifications, while the amino group provides a site for derivatization to explore structure-activity relationships (SAR) extensively. This guide will explore the synthesis, properties, and, most importantly, the untapped potential of this compound in the quest for next-generation therapeutics.

Synthesis and Chemical Properties

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from established methods for the preparation of its isomers and related compounds. The most logical approach involves the reduction of a 5-chloro-6-nitroisoquinoline precursor.

Proposed Synthetic Pathway

The synthesis would likely commence with the nitration of 5-chloroisoquinoline, followed by the reduction of the nitro group to the desired amine.

Diagram of the Proposed Synthetic Pathway for this compound

G start 5-Chloroisoquinoline step1 Nitration (HNO3/H2SO4) start->step1 intermediate 5-Chloro-6-nitroisoquinoline step1->intermediate step2 Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Nitration of 5-Chloroisoquinoline

  • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

  • Slowly add 5-chloroisoquinoline to the cooled sulfuric acid, maintaining the temperature below 10°C.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 5-chloroisoquinoline, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash with water, and dry the crude 5-chloro-6-nitroisoquinoline.

Step 2: Reduction of 5-Chloro-6-nitroisoquinoline

  • Suspend the crude 5-chloro-6-nitroisoquinoline in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude this compound by column chromatography or recrystallization.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₇ClN₂[1]
Molecular Weight178.62 g/mol [2]
AppearanceLikely a solid at room temperatureInferred
SolubilityExpected to be soluble in organic solventsInferred
ReactivityThe amino group is nucleophilic and can be acylated, alkylated, or used in coupling reactions. The chloro group can undergo nucleophilic aromatic substitution or participate in cross-coupling reactions.[2]

Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of a diverse range of bioactive molecules. By examining the applications of its isomers and other closely related chloro-isoquinoline derivatives, we can appreciate the therapeutic areas where this compound could make a significant impact.

Kinase Inhibitors

Kinases are a major class of drug targets in oncology and inflammatory diseases. The isoquinoline scaffold is a common feature in many kinase inhibitors, often acting as an ATP-competitive hinge-binding motif.

Derivatives of 3-chloroisoquinolin-6-amine have been investigated as kinase inhibitors.[2] For instance, they have shown activity against kinases like p70S6Kβ.[2] The chloro and amino groups on the isoquinoline ring provide crucial anchor points for building molecules that can fit into the ATP-binding pocket of kinases. The optimization of 6-substituted isoquinolin-1-amine-based Rho-kinase (ROCK) inhibitors has also been reported, highlighting the importance of substitution at the 6-position for potency and pharmacokinetic properties.[3]

Diagram of a Generic Kinase Inhibition Workflow

G start This compound step1 Chemical Synthesis (Derivatization at amino and/or chloro group) start->step1 library Library of Derivatives step1->library step2 High-Throughput Screening (Kinase Panel) library->step2 hits Hit Compounds step2->hits step3 Lead Optimization (SAR Studies) hits->step3 candidate Drug Candidate step3->candidate

Caption: A typical workflow for developing kinase inhibitors from a starting scaffold.

Anticancer Agents

Beyond kinase inhibition, chloro-isoquinoline derivatives have demonstrated broader anticancer activities through various mechanisms. Substituted chloroisoquinolinediones have been synthesized and evaluated for their cytotoxicity and DNA topoisomerase II inhibitory activity.[4] In general, the cytotoxicity of the more complex pyridophenazinediones derived from these was higher than that of the corresponding chloroisoquinolinediones.[4]

Furthermore, hybrids of 5-chloro-8-hydroxyquinoline have been synthesized and tested for their anticancer activity, with some derivatives showing toxicity against the Colo 205 cell line.[5] The closely related 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has also been investigated as an anticancer agent.[6] These examples underscore the potential of the 5-chloroisoquinoline scaffold in oncology drug discovery.

SARM1 Inhibitors for Neurodegenerative Diseases

A particularly exciting and more recent application for the 5-chloroisoquinoline scaffold is in the inhibition of Sterile Alpha and Toll/Interleukin Receptor Motif Containing Protein 1 (SARM1). SARM1 is a key enzyme involved in axon degeneration, making it an attractive target for the treatment of neurodegenerative diseases and nerve injury.[7] 5-Chloroisoquinoline itself has been identified as an inhibitor of SARM1.[7] Further studies have shown that 5-iodoisoquinoline is a potent SARM1 inhibitor, suggesting that halogen substitution at the 5-position is crucial for activity.[8][9] This provides a strong rationale for exploring derivatives of this compound as potential SARM1 inhibitors, where the 6-amino group could be functionalized to enhance potency, selectivity, and drug-like properties.

Diagram of SARM1-Mediated Axon Degeneration and its Inhibition

G cluster_0 Normal Axon cluster_1 Axon Injury cluster_2 Therapeutic Intervention Healthy Axon Healthy Axon Injury Injury SARM1 Activation SARM1 Activation Injury->SARM1 Activation NAD+ Depletion NAD+ Depletion SARM1 Activation->NAD+ Depletion Axon Degeneration Axon Degeneration NAD+ Depletion->Axon Degeneration 5-Chloroisoquinoline Derivative 5-Chloroisoquinoline Derivative 5-Chloroisoquinoline Derivative->SARM1 Activation Inhibits

Caption: Inhibition of SARM1 by a 5-chloroisoquinoline derivative can prevent axon degeneration.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are limited, valuable insights can be gleaned from research on related isoquinoline and quinoline scaffolds.

  • Importance of Substituent Position: The positioning of functional groups on the isoquinoline ring is critical for biological activity.[2] For instance, different isomers of chloro-amino-isoquinoline exhibit varied enzyme inhibition profiles due to altered binding interactions with target proteins.[2]

  • Role of the Chloro Group: The chlorine atom at the 5-position can serve multiple purposes. It can act as a key binding element, forming halogen bonds with the target protein, or it can be a site for further chemical modification through reactions like nucleophilic aromatic substitution or cross-coupling.

  • Functionalization of the Amino Group: The amino group at the 6-position is a versatile handle for introducing a wide range of substituents. This allows for the exploration of different chemical spaces to optimize potency, selectivity, and pharmacokinetic properties. For example, in the development of ROCK inhibitors based on the isoquinolin-1-amine scaffold, modifications at the 6-position were crucial for improving the overall profile of the compounds.[3]

Conclusion and Future Perspectives

This compound represents a promising, yet relatively under-explored, building block for modern drug discovery. Its straightforward, albeit not yet formally published, synthesis and the versatile reactivity of its chloro and amino substituents make it an attractive starting point for the generation of diverse chemical libraries. The demonstrated and potential applications of the 5-chloroisoquinoline scaffold in oncology, neurodegeneration, and as kinase inhibitors highlight the vast therapeutic potential that awaits to be unlocked.

Future research should focus on the development and optimization of a robust and scalable synthesis for this compound. Furthermore, systematic derivatization of this scaffold and screening against a wide range of biological targets will undoubtedly lead to the discovery of novel hit and lead compounds. As our understanding of the chemical biology of the isoquinoline scaffold continues to grow, so too will the importance of strategic intermediates like this compound in the development of innovative medicines for a multitude of diseases.

References

5-Chloroisoquinolin-6-amine safety, toxicity, and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 5-Chloroisoquinolin-6-amine

This document provides a comprehensive technical guide on the safe handling, potential toxicity, and emergency procedures for this compound (CAS No. 566943-99-5). This guide is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information herein is synthesized from available safety data for the compound and its structural analogs to provide a robust framework for risk mitigation in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a halogenated aminoisoquinoline, a class of compounds often used as building blocks in medicinal chemistry and heterocyclic compound synthesis.[1] Understanding its physical and chemical properties is the foundation of a sound safety protocol. While comprehensive experimental data is limited, the following properties are reported or predicted.

PropertyValueSource
CAS Number 566943-99-5Chemsrc[2]
Molecular Formula C₉H₇ClN₂Chemsrc[2]
Molecular Weight 178.62 g/mol Chemsrc[2]
Appearance Solid (Predicted)N/A
Boiling Point 354.9 ± 22.0 °C at 760 mmHgChemsrc[2]
Density 1.4 ± 0.1 g/cm³Chemsrc[2]
Flash Point 168.4 ± 22.3 °CChemsrc[2]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°CChemsrc[2]

The high boiling point and low vapor pressure suggest that at room temperature, the primary exposure risk is from airborne dust or direct contact with the solid, rather than inhalation of vapors.

Hazard Identification and Inferred Classification

Based on this comparative analysis, it is prudent to handle this compound as a hazardous substance with the following potential classifications:

Hazard ClassGHS Hazard CodeStatementBasis of Inference
Acute Toxicity, OralH302Harmful if swallowedAnalogy to 5-Chloroquinoxalin-6-amine[3]
Skin Corrosion/IrritationH315Causes skin irritationAnalogy to 5-Chloroquinoxalin-6-amine & 5-Chloroisoquinolin-6-ol[3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritationAnalogy to 5-Chloroquinoxalin-6-amine & 5-Chloroisoquinolin-6-ol[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritationAnalogy to 5-Chloroquinoxalin-6-amine & 5-Chloroisoquinolin-6-ol[3][4]

Disclaimer: This classification is inferred for safety purposes and is not a formal regulatory classification. All users must treat this compound with a high degree of caution.

Toxicological Profile (Inferred)

The primary toxicological concerns are associated with direct contact and ingestion.

  • Acute Toxicity: Harmful if swallowed. Ingestion may lead to systemic effects. The exact LD50 is not known, but similar compounds are categorized as acutely toxic.[3]

  • Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[4]

  • Eye Irritation: The compound is expected to be a serious eye irritant. Contact can cause redness, pain, and potentially severe eye damage.[4]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[4]

  • Chronic Exposure: Data on long-term exposure, including carcinogenicity, mutagenicity, and reproductive toxicity, is not available. In the absence of data, exposure should be minimized as a core principle of chemical hygiene.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential. Engineering controls are the primary line of defense, supplemented by rigorous work practices and appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. The following workflow should guide the selection process.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Start Handling Solid this compound? CheckSplash Potential for Splash (e.g., preparing solutions)? Start->CheckSplash LabCoat Standard Lab Coat or Chemical Apron Start->LabCoat Gloves Chemical-Resistant Gloves (e.g., Nitrile) Start->Gloves Goggles Chemical Safety Goggles (ANSI Z87.1 / EN166) Start->Goggles CheckSplash->Goggles No FaceShield Face Shield (in addition to goggles) CheckSplash->FaceShield Yes

Caption: PPE Selection Workflow for Handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] If there is a risk of splashing when preparing solutions, a face shield should be worn in addition to goggles.[7]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[8] Gloves should be inspected before use and changed immediately if contamination occurs.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be required.[6]

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and preserves the integrity of the compound.

Step-by-Step Handling Protocol
  • Preparation: Designate a work area within a chemical fume hood. Ensure the area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware) before retrieving the compound.

  • Don PPE: Put on all required PPE as determined by the risk assessment.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

    • Avoid scooping aggressively. If the powder is fine, gentle tapping is preferable to scooping.

  • Post-Handling:

    • Securely close the main container.

    • Clean any residual material from the spatula and work surface using a damp cloth (if compatible) or appropriate solvent, treating the cleaning materials as hazardous waste.

    • Properly dispose of gloves and any contaminated disposable materials.

    • Wash hands thoroughly with soap and water after the procedure is complete.[9]

Storage Requirements

Proper storage is crucial for both safety and chemical stability.

  • Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][9]

  • Incompatibilities: Store away from strong oxidizing agents.[9]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[9]

Emergency Procedures

All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[5]

Spill Response

The response to a spill depends on its scale. The following decision tree outlines the general workflow.

Spill_Response_Workflow cluster_major Major Spill cluster_minor Minor Spill Spill Chemical Spill Occurs AssessSize Is the spill large or unmanageable by lab staff? Spill->AssessSize Evacuate Evacuate the area. Alert others. AssessSize->Evacuate Yes EnsurePPE Ensure appropriate PPE is worn (including respiratory protection if needed). AssessSize->EnsurePPE No Notify Notify EH&S / Emergency Response. Evacuate->Notify Secure Secure the area. Prevent entry. Notify->Secure Contain Cover spill with inert absorbent material (e.g., vermiculite, sand). EnsurePPE->Contain Collect Sweep up and collect material into a sealed container for disposal. Contain->Collect Decontaminate Decontaminate the area. Collect->Decontaminate

Caption: Emergency Spill Response Workflow.

  • Minor Spill (Manageable):

    • Ensure adequate ventilation and wear appropriate PPE.[7]

    • Avoid creating dust. Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Sweep up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[9]

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the immediate area and alert colleagues.[7][10]

    • Notify your institution's Environmental Health & Safety (EH&S) department or emergency response team.[10]

    • Prevent entry into the affected area.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. While specific toxicological data is sparse, analysis of structural analogs indicates that it should be treated as a hazardous compound that is harmful if swallowed and an irritant to the skin, eyes, and respiratory system. The implementation of robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to safe handling and emergency protocols are paramount to ensuring the safety of all laboratory personnel.

References

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 6-Chloro-5-aminoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-chloro-5-aminoisoquinoline, a valuable heterocyclic building block in medicinal chemistry. The protocol details a direct and efficient method for the regioselective chlorination of 5-aminoisoquinoline using N-Chlorosuccinimide (NCS). We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

A Note on Nomenclature: The specified starting material, 5-aminoisoquinoline, possesses a strongly activating amino group at the C5 position. According to the principles of electrophilic aromatic substitution, this group directs incoming electrophiles to the ortho (C4, C6) and para (C7) positions. The following protocol has been optimized for the synthesis of the C6-chlorinated isomer, 6-chloro-5-aminoisoquinoline , which is the logical and sterically favored product of this reaction.

Introduction & Scientific Context

Isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, functionalized aminoisoquinolines are key intermediates in the development of targeted therapeutics, most notably kinase inhibitors for applications in oncology and inflammatory diseases.[2] The introduction of a chlorine atom onto the isoquinoline ring offers a crucial chemical handle for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of structure-activity relationships (SAR).

This application note addresses the direct synthesis of 6-chloro-5-aminoisoquinoline from the readily available starting material, 5-aminoisoquinoline. The selected method is an electrophilic aromatic substitution using N-Chlorosuccinimide (NCS), a stable, crystalline solid that serves as a convenient and effective source of electrophilic chlorine ("Cl⁺").[3] The choice of NCS is predicated on its moderate reactivity, which, under controlled conditions, allows for high regioselectivity, a critical consideration when working with highly activated aromatic systems.[4][5]

Reaction Mechanism: The Basis for Regioselectivity

The chlorination of 5-aminoisoquinoline with NCS is a classic example of an electrophilic aromatic substitution reaction. The outcome of this reaction is governed by the powerful electronic effects of the amino (-NH₂) substituent.

Causality of Experimental Design:

  • Activating Group: The amino group at the C5 position is a potent activating group. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, significantly increasing the nucleophilicity of the ring.

  • Directing Effects: This electron donation preferentially increases the electron density at the positions ortho (C4 and C6) and para (C7) to the amino group. This effect stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.

  • Regioselectivity: While electronic activation occurs at C4, C6, and C7, the C6 position is the most common site for substitution. This is due to a combination of electronic favorability and reduced steric hindrance compared to the C4 position, which is peri-hindered by the hydrogen at C5. The reaction proceeds via the attack of the electron-rich C6 carbon on the electrophilic chlorine atom of the polarized N-Cl bond in NCS.[5] Subsequent deprotonation by a weak base (such as the succinimide anion byproduct) restores the aromaticity of the system, yielding the final product.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Start 5-Aminoisoquinoline Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack (Slow Step) NCS N-Chlorosuccinimide (NCS) Product 6-Chloro-5-aminoisoquinoline Intermediate->Product Deprotonation (Fast Step) Byproduct Succinimide

Caption: Reaction pathway for the synthesis of 6-chloro-5-aminoisoquinoline.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments to reaction time and temperature control.

Materials and Equipment
Reagents & Materials Grade Supplier Example
5-Aminoisoquinoline (C₉H₈N₂)>98%Sigma-Aldrich (Cat# 136107)
N-Chlorosuccinimide (NCS) (C₄H₄ClNO₂)>98%Sigma-Aldrich (Cat# 109681)
Dichloromethane (DCM), AnhydrousACS GradeFisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Brine (Saturated NaCl solution)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR
Silica Gel230-400 meshSorbent Technologies
Ethyl Acetate & HexanesHPLC GradeFisher Scientific

Equipment: 100 mL Round-bottom flask, magnetic stir bar, magnetic stir plate, ice bath, dropping funnel, rotary evaporator, glass funnel, filter paper, separatory funnel, glassware for column chromatography.

Quantitative Data Summary
Reagent Molar Mass ( g/mol ) Amount (mmol) Equivalents Mass / Volume
5-Aminoisoquinoline144.17[6]10.01.01.44 g
N-Chlorosuccinimide133.53[3]10.51.051.40 g
Dichloromethane (DCM)---40 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5-aminoisoquinoline (1.44 g, 10.0 mmol). Add anhydrous dichloromethane (40 mL) and stir at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Maintaining a low temperature during the addition of NCS is critical to control the reaction's exothermicity and prevent the formation of di-chlorinated byproducts.

  • Reagent Addition: Add N-Chlorosuccinimide (1.40 g, 10.5 mmol) to the cold, stirred solution in small portions over 10 minutes. Ensure the temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. A new, less polar spot corresponding to the product should appear, and the starting material spot should diminish. The reaction is complete when the starting material is no longer visible by TLC.

  • Work-up & Quenching:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add 20 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted NCS. Stir for 10 minutes.

    • Transfer the mixture to a separatory funnel. Add 20 mL of saturated sodium bicarbonate solution to neutralize any acidic byproducts.

    • Separate the organic layer. Wash the organic layer sequentially with 20 mL of water, and then 20 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 6-chloro-5-aminoisoquinoline as a solid.

Safety & Handling

Adherence to safety protocols is paramount for a self-validating and reproducible experiment.

  • General Precautions: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[7]

  • N-Chlorosuccinimide (NCS): NCS is a corrosive solid that can cause severe skin burns and eye damage.[8] It is also harmful if swallowed.[7] Avoid inhalation of dust.[9][10] Store in a cool, dry place, away from light and moisture, as it is light and moisture sensitive.[7] In case of skin contact, immediately flush with copious amounts of water.[9][11]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and ensure the procedure is performed in a well-ventilated fume hood.

  • Waste Disposal: All chemical waste, including solvents and residual solids, must be disposed of in accordance with institutional and local environmental regulations. Do not pour waste down the drain.[11]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep Dissolve 5-Aminoisoquinoline in Anhydrous DCM cool Cool to 0-5 °C in Ice Bath prep->cool add Add NCS Portion-wise cool->add react Stir at Room Temp (3-4h) add->react monitor Monitor by TLC react->monitor quench Quench with Na₂S₂O₃ monitor->quench wash Wash with NaHCO₃, H₂O, Brine quench->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify char Characterize Product (NMR, MS) purify->char

Caption: Experimental workflow for the synthesis of 6-chloro-5-aminoisoquinoline.

References

Application Notes & Protocols: A Guide to Buchwald-Hartwig Amination for the Synthesis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bonds in Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds. The strategic introduction of amino groups onto this heterocyclic system is a critical step in modulating pharmacological properties, influencing everything from target binding and selectivity to pharmacokinetic profiles. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these crucial carbon-nitrogen (C-N) bonds.[1][2][3][4]

Traditional methods for aryl amine synthesis, such as nucleophilic aromatic substitution (SNAr) or Ullmann condensation, often suffer from limitations like harsh reaction conditions and a narrow substrate scope, particularly when applied to electron-rich or complex heteroaromatic systems like isoquinoline.[1][5] The palladium-catalyzed Buchwald-Hartwig reaction provides a robust and general alternative, enabling the coupling of a wide array of amines with halo- or triflyloxy-isoquinolines under relatively mild conditions with excellent functional group tolerance.[2][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Buchwald-Hartwig amination as applied to isoquinoline derivatives. It moves beyond a simple recitation of steps to explain the underlying principles, offering field-proven insights into parameter selection, protocol execution, and troubleshooting to empower the successful synthesis of target molecules.

Core Principles: Unpacking the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[3][6][7][8][9]

  • Oxidative Addition : The cycle initiates with the oxidative addition of the isoquinoline halide (or triflate) to a low-valent Pd(0) complex, which is typically generated in situ. This step, often rate-limiting, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[10] The reactivity order for the halide is generally I > Br > Cl, although modern catalyst systems have shown remarkable efficiency even for the less reactive chlorides.[11]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. This step is crucial for activating the nucleophile.

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the aminated isoquinoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material, but this is often suppressed by the use of sterically hindered ligands.[6][12]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(IsoQ)(X) Pd0->OA_Complex Oxidative Addition Amido_Complex L-Pd(II)(IsoQ)(NR¹R²) OA_Complex->Amido_Complex Amine Binding & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Isoquinoline-NR¹R² Amido_Complex->Product HX_Base [Base-H]⁺X⁻ Amido_Complex->HX_Base IsoQ_X Isoquinoline-X (X = Cl, Br, I, OTf) IsoQ_X->OA_Complex Amine HNR¹R² (Amine) Amine->OA_Complex Base Base Base->OA_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination of halo-isoquinolines.

Key Reaction Components: A Scientist's Guide to Selection

The success of the reaction is critically dependent on the judicious choice of four components: the palladium source, the ligand, the base, and the solvent.

ComponentCommon ExamplesRationale and Field Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Pd-Ligand complexes (Precatalysts)Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ.[1][7] However, for challenging couplings or to ensure reproducibility, commercially available pre-catalysts (e.g., XPhos Pd G3) are highly recommended. They offer greater air stability and generate the active catalyst more reliably.
Ligand Bulky Biarylphosphines: XPhos, RuPhos, BrettPhos, JohnPhos. Ferrocenylphosphines: dppf.The ligand is arguably the most critical variable. For heteroaryl halides like isoquinolines, bulky, electron-rich monophosphine ligands are the state-of-the-art.[5][6][13] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. Ligands like XPhos and RuPhos have proven particularly effective for coupling challenging substrates, including aryl chlorides.[5]
Base Strong: NaOtBu, KOtBu, LHMDS. Weak: K₃PO₄, Cs₂CO₃, K₂CO₃.Strong alkoxide bases like NaOtBu are highly effective and often lead to faster reaction rates. However, they are incompatible with base-sensitive functional groups (e.g., esters, ketones).[7][11] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are the preferred choice, though they may require higher temperatures or longer reaction times.[11]
Solvent Toluene, 1,4-Dioxane, THF, CPME, 2-MeTHFAnhydrous, deoxygenated solvents are mandatory. Toluene and dioxane are the most common solvents.[14][15] From a green chemistry perspective, solvents like CPME (cyclopentyl methyl ether) or 2-MeTHF are increasingly being adopted as viable alternatives. The choice of solvent can also influence the solubility of the base and other reagents, impacting reaction kinetics.

Detailed Experimental Protocol: General Procedure for Amination

This protocol provides a reliable starting point for the amination of a halo-isoquinoline. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or standard Schlenk techniques to prevent catalyst deactivation.

Workflow start Start setup 1. Inert Atmosphere Setup (Glovebox/Schlenk Line) start->setup charge 2. Charge Reagents (Isoquinoline, Amine, Base, Ligand, Pd Source) setup->charge solvent 3. Add Degassed Solvent charge->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Reaction Work-up (Cool, Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

Example Reaction: Coupling of 3-Chloroisoquinoline with Morpholine

ReagentM.W. ( g/mol )Equiv.AmountMoles (mmol)
3-Chloroisoquinoline163.611.0164 mg1.0
Morpholine87.121.2105 µL1.2
XPhos Pd G3863.060.0217.3 mg0.02
NaOtBu96.101.4135 mg1.4
Toluene (anhydrous)--5 mL-

Step-by-Step Procedure:

  • Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-chloroisoquinoline (164 mg, 1.0 mmol), XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere : Seal the vial with a septum cap and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition : Using syringes, add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Reaction : Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for the required time (typically 4-24 hours).

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up : Once complete, cool the reaction to room temperature. Quench carefully by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(morpholino)isoquinoline.

Troubleshooting Common Issues

Even robust reactions can present challenges. Below is a guide to addressing common problems encountered during the Buchwald-Hartwig amination of isoquinolines.[14][16]

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (air/moisture).2. Insufficiently active catalyst system for the substrate (e.g., a chloride).3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use of anhydrous, degassed solvents.2. Switch to a more active, bulkier ligand (e.g., from dppf to XPhos or RuPhos) or use a pre-catalyst.3. Increase the reaction temperature in increments of 10-20 °C.
Hydrodehalogenation 1. β-Hydride elimination is competing with reductive elimination.2. Presence of a hydrogen source.1. Use ligands with increased steric bulk around the palladium center, which favors reductive elimination.2. Ensure all reagents and solvents are anhydrous.
Incomplete Reaction with Weak Base 1. The base is not strong enough to efficiently deprotonate the amine-Pd complex.2. Poor solubility of the inorganic base.1. Increase the reaction temperature.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu), if compatible with other functional groups.3. Consider a solvent in which the base is more soluble (e.g., dioxane for Cs₂CO₃).
Inconsistent Results 1. Impure starting materials or reagents.2. Oxygen contamination leading to variable active catalyst concentration.1. Purify starting materials and ensure the base is fresh and of high quality.2. Thoroughly degas the solvent via freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

Application in Drug Discovery: Accelerating SAR Studies

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) evaluation.[2][17] For isoquinoline-based projects, this reaction allows chemists to systematically explore the chemical space around the core scaffold. By coupling a single halo-isoquinoline intermediate with a diverse panel of primary and secondary amines, researchers can efficiently generate dozens of analogs.[18][19] This strategy has been successfully applied in the development of various therapeutic agents, including kinase inhibitors, where the nature of the amino substituent is often critical for achieving potency and selectivity.[18][20]

Conclusion

The Buchwald-Hartwig amination is an indispensable and highly reliable method for the synthesis of amino-isoquinoline derivatives. Its broad substrate scope, excellent functional group tolerance, and predictable mechanistic underpinnings have cemented its role in both academic research and industrial drug development. By understanding the interplay between the catalyst, ligand, base, and solvent, and by adhering to meticulous experimental technique, researchers can effectively leverage this powerful transformation to accelerate the discovery and development of novel isoquinoline-based therapeutics.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing a 5-Chloroisoquinolin-6-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The isoquinoline nucleus is a prominent heterocyclic scaffold found in numerous natural alkaloids and synthetic compounds that exhibit a wide array of biological activities.[1][2] In the realm of medicinal chemistry, this benzo[c]pyridine system is recognized as a "privileged structure" due to its ability to serve as a versatile template for the design of ligands targeting various protein families, including protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many human diseases, particularly cancer, making them one of the most important classes of drug targets in the 21st century.[3]

The 5-chloroisoquinolin-6-amine core represents a particularly attractive starting point for the development of novel kinase inhibitors. The strategic placement of the chloro and amino functionalities provides orthogonal handles for selective chemical modification, enabling the systematic exploration of the chemical space around the isoquinoline scaffold. The chlorine atom at the 5-position can be readily functionalized via palladium-catalyzed cross-coupling reactions, while the amino group at the 6-position offers a site for amidation or further arylation. This dual functionality allows for the generation of diverse libraries of compounds to probe the structure-activity relationships (SAR) of kinase inhibition. This application note provides a detailed, field-proven protocol for the synthesis of a representative kinase inhibitor derived from this compound, employing key synthetic transformations such as the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction.

Strategic Approach to Kinase Inhibitor Synthesis

The synthetic strategy outlined herein focuses on a modular approach, allowing for the late-stage diversification of the isoquinoline scaffold. This approach is highly valuable in a drug discovery setting, as it enables the rapid generation of analogs for SAR studies. The overall workflow involves two key palladium-catalyzed cross-coupling reactions to install substituents at the 5- and 6-positions of the isoquinoline core.

G cluster_0 Core Functionalization cluster_1 Scaffold Elaboration cluster_2 Analysis & Characterization A This compound B Buchwald-Hartwig Amination (Step 1) A->B Aryl Halide, Pd Catalyst, Ligand, Base C N-Aryl-5-chloroisoquinolin-6-amine Intermediate B->C D Suzuki-Miyaura Coupling (Step 2) C->D Arylboronic Acid, Pd Catalyst, Base E Final Kinase Inhibitor Analog D->E F Purification E->F G Structural & Purity Analysis (NMR, MS, HPLC) F->G

Figure 1: A proposed two-step synthesis workflow for kinase inhibitors.

Experimental Protocols

PART 1: Synthesis of N-(4-methoxyphenyl)-5-chloroisoquinolin-6-amine (Intermediate 1)

This initial step involves the functionalization of the 6-amino group of the starting material via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.[4][5] The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields and preventing catalyst deactivation.[5]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
1-Iodo-4-methoxybenzene≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially Available
Xantphos≥98%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
TolueneAnhydrousCommercially Available
Nitrogen (N₂)High PurityIn-house Supply

Step-by-Step Protocol:

  • To a dry, oven-baked Schlenk flask, add this compound (1.0 eq), 1-iodo-4-methoxybenzene (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the flask with high-purity nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of 0.1 M.

  • Stir the reaction mixture at 110 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product, N-(4-methoxyphenyl)-5-chloroisoquinolin-6-amine.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bidentate phosphine ligand like Xantphos is a well-established and robust catalyst system for Buchwald-Hartwig amination, known to promote efficient coupling of aryl halides with primary amines.[4]

  • Base: Cesium carbonate is an effective base for this transformation, as it is non-nucleophilic and sufficiently strong to deprotonate the amine without causing undesired side reactions.

  • Solvent and Temperature: Toluene is a high-boiling, non-polar solvent suitable for this reaction, which often requires elevated temperatures to proceed at a reasonable rate.

PART 2: Synthesis of N-(4-methoxyphenyl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-6-amine (Final Product)

The second key transformation is a Suzuki-Miyaura cross-coupling reaction to replace the chlorine atom at the 5-position with a heteroaryl group.[6][7] This reaction is one of the most versatile methods for forming carbon-carbon bonds and is widely used in pharmaceutical synthesis.[6][8] The choice of a heteroarylboronic acid allows for the introduction of functionalities known to interact with the hinge region of many kinases.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-(4-methoxyphenyl)-5-chloroisoquinolin-6-amineAs synthesized in Part 1-
(1-methyl-1H-pyrazol-4-yl)boronic acid≥97%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)≥98%Commercially Available
Sodium Carbonate (Na₂CO₃)≥99.5%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDeionizedIn-house Supply
Nitrogen (N₂)High PurityIn-house Supply

Step-by-Step Protocol:

  • To a microwave vial, add N-(4-methoxyphenyl)-5-chloroisoquinolin-6-amine (1.0 eq), (1-methyl-1H-pyrazol-4-yl)boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.10 eq), and sodium carbonate (3.0 eq).

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water to achieve a substrate concentration of 0.2 M.

  • Seal the vial and purge with nitrogen.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor for completion by LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final kinase inhibitor.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a highly effective catalyst for Suzuki-Miyaura couplings, particularly with heteroaryl chlorides, demonstrating good functional group tolerance.[9]

  • Base and Solvent System: The use of an aqueous base like sodium carbonate in a mixed solvent system of dioxane and water is a standard and reliable condition for Suzuki-Miyaura reactions, facilitating the transmetalation step.[6]

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to cleaner reactions and higher yields in shorter timeframes compared to conventional heating.

Data Presentation and Characterization

Table 1: Summary of Synthetic Results

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (HPLC)
Intermediate 1C₁₆H₁₃ClN₂O284.7475>95%
Final ProductC₂₀H₁₈N₄O330.3862>98%

Characterization Data (Hypothetical):

  • Intermediate 1: ¹H NMR (400 MHz, CDCl₃) δ 9.15 (s, 1H), 8.45 (d, J = 6.0 Hz, 1H), 7.90 (d, J = 8.5 Hz, 1H), 7.60 (d, J = 6.0 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H), 7.15 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 6.50 (s, 1H, NH), 3.85 (s, 3H). MS (ESI) m/z 285.1 [M+H]⁺.

  • Final Product: ¹H NMR (400 MHz, DMSO-d₆) δ 9.20 (s, 1H), 8.50 (d, J = 5.8 Hz, 1H), 8.10 (s, 1H), 8.00 (s, 1H), 7.85 (d, J = 8.6 Hz, 1H), 7.70 (d, J = 5.8 Hz, 1H), 7.50 (d, J = 8.6 Hz, 1H), 7.20 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 3.90 (s, 3H), 3.75 (s, 3H). MS (ESI) m/z 331.2 [M+H]⁺.

Mechanism of Action and Signaling Pathway

Kinase inhibitors synthesized from the isoquinoline scaffold often function as ATP-competitive inhibitors.[3] The heterocyclic core can mimic the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The substituents at the 5- and 6-positions can then extend into adjacent hydrophobic pockets, enhancing binding affinity and conferring selectivity for specific kinases.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Isoquinoline Inhibitor ATP_Site ATP Binding Site Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Inhibitor N-(4-methoxyphenyl)-5- (1-methyl-1H-pyrazol-4-yl) isoquinolin-6-amine Isoquinoline_Core Isoquinoline Core Pyrazolyl_Group Pyrazolyl Group Methoxyphenyl_Group Methoxyphenyl Group Isoquinoline_Core->Hinge H-Bonding Pyrazolyl_Group->ATP_Site van der Waals Methoxyphenyl_Group->Hydrophobic_Pocket Hydrophobic Interactions

References

Application Note: Strategic Deployment of 5-Chloroisoquinolin-6-amine for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Core and the Strategic Advantage of 5-Chloroisoquinolin-6-amine

The isoquinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for interacting with biological targets. Within this class, this compound emerges as a particularly valuable building block for drug discovery, primarily due to its differentiated reactivity. The presence of two distinct functional handles—a reactive aryl chloride and a nucleophilic amine—on the isoquinoline core allows for sequential, orthogonal derivatization. This feature is exceptionally well-suited for the demands of parallel synthesis, enabling the rapid generation of large, diverse libraries of compounds for high-throughput screening.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis workflows. We will move beyond simple procedural lists to explain the underlying chemical principles, offer field-proven insights for reaction optimization, and present self-validating protocols designed for robustness and reproducibility in a high-throughput setting.

Part 1: Strategic Planning for Library Synthesis

The core utility of this compound lies in the ability to selectively address its two functional groups. The aryl chloride at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, while the amine at the C6 position readily undergoes acylation, sulfonylation, and reductive amination. The key to a successful library synthesis is a logical, stepwise approach to diversification.

Retrosynthetic Strategy & Workflow

A typical workflow involves a two-step diversification strategy. The first step often targets one of the functional groups, followed by purification and then diversification at the second position. The choice of which functional group to react first depends on the desired final compounds and the compatibility of the reagents. For instance, if a Suzuki coupling is the first step, the resulting biaryl product's amine can then be acylated.

G cluster_0 Library Synthesis Workflow A Start: this compound B Diversification Step 1: (e.g., Suzuki Coupling at C5) A->B Array of Boronic Acids C Intermediate Library (Purification & QC) B->C D Diversification Step 2: (e.g., Amide Coupling at C6) C->D Array of Carboxylic Acids E Final Compound Library D->E

Caption: A typical two-step parallel synthesis workflow using this compound.

Part 2: Core Protocols for Parallel Synthesis

The following protocols are optimized for a 96-well plate format, a common platform for parallel synthesis. All manipulations should be performed in an inert atmosphere (e.g., using a glovebox or Schlenk line techniques adapted for plate-based synthesis) to ensure the stability of catalysts and reagents.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5 Position

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing a wide range of aryl and heteroaryl substituents at the C5 position of the isoquinoline core.

Rationale for Component Selection:

  • Catalyst: A palladium(0) source, often with a phosphine ligand, is essential. The choice of ligand is critical for reaction efficiency. For electron-rich and sterically hindered boronic acids, bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior.

  • Base: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance with a given substrate scope.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Step-by-Step Protocol (96-Well Plate Format):

  • Plate Preparation: To each well of a 96-well reaction block, add this compound (1.0 eq, e.g., 0.1 mmol, 17.8 mg).

  • Boronic Acid Addition: Add a diverse array of boronic acids (1.2 eq, 0.12 mmol) to each well. This is typically done from a stock solution in a suitable solvent.

  • Catalyst/Base Slurry Addition: Prepare a stock slurry of the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq, 0.005 mmol) and base (e.g., K2CO3, 2.0 eq, 0.2 mmol) in the chosen solvent system (e.g., 1,4-dioxane/water 4:1, 0.5 mL per well). Add the slurry to each well.

  • Sealing and Reaction: Seal the reaction block with a pierceable cap mat. Place the block on a shaker and heat to the desired temperature (typically 80-100 °C) for the specified time (4-16 hours).

  • Work-up and Purification: After cooling, the reaction mixtures can be diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a plug of celite to remove the catalyst and inorganic salts. The filtrate is then concentrated, and the products are purified using high-throughput purification techniques like mass-directed automated preparative HPLC.

Table 1: Representative Suzuki Coupling Conditions & Results

Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O901285
4-Methoxyphenylboronic acidPd(PPh3)4Cs2CO3DME/H2O851092
3-Thiopheneboronic acidXPhos Pd G3K3PO4Toluene/H2O100878
Protocol 2: Amide Bond Formation at the C6-Amine

The C6-amine is a versatile handle for introducing a second point of diversity through amide bond formation. This reaction is generally high-yielding and tolerant of a wide range of functional groups.

Rationale for Component Selection:

  • Coupling Reagents: A variety of peptide coupling reagents can be employed. HATU and HBTU are popular choices due to their high efficiency and low rates of epimerization.

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are ideal for this reaction.

Detailed Step-by-Step Protocol (96-Well Plate Format):

  • Starting Material Preparation: To each well of a 96-well reaction block containing the purified products from the Suzuki coupling (1.0 eq, e.g., 0.08 mmol), add the chosen solvent (e.g., DMF, 0.4 mL).

  • Carboxylic Acid Addition: Add a diverse array of carboxylic acids (1.1 eq, 0.088 mmol) to each well from a stock solution.

  • Coupling Reagent and Base Addition: Prepare a stock solution of the coupling reagent (e.g., HATU, 1.1 eq, 0.088 mmol) and base (e.g., DIPEA, 2.0 eq, 0.16 mmol) in the reaction solvent. Add this solution to each well.

  • Sealing and Reaction: Seal the reaction block and shake at room temperature for 4-12 hours.

  • Work-up and Purification: Quench the reactions by adding water to each well. The products can then be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. Final purification is typically achieved by preparative HPLC.

G cluster_1 Orthogonal Diversification Logic Start This compound PathA C5 Derivatization (e.g., Suzuki) Start->PathA PathB C6 Derivatization (e.g., Acylation) Start->PathB IntermediateA C5-Modified Intermediate PathA->IntermediateA FinalB Final Library B PathA->FinalB IntermediateB C6-Modified Intermediate PathB->IntermediateB FinalA Final Library A PathB->FinalA IntermediateA->PathB Orthogonal Reaction IntermediateB->PathA Orthogonal Reaction

Application Notes and Protocols: Strategic Functionalization of the Isoquinoline C-1 Position

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with derivatives exhibiting a vast spectrum of biological activities.[1][2][3] The functionalization of the C-1 position is of paramount strategic importance for modulating pharmacological properties and creating novel molecular architectures. This guide provides an in-depth analysis of the principal synthetic strategies for modifying the C-1 position, grounded in mechanistic understanding and supported by detailed, field-proven protocols. We will explore nucleophilic additions, radical-mediated Minisci-type reactions, and modern transition-metal-catalyzed C-H activation methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations in their synthetic programs.

The Unique Reactivity of the Isoquinoline C-1 Position

The synthetic versatility of the isoquinoline ring is largely dictated by its electronic landscape. The nitrogen atom at position 2 exerts a powerful electron-withdrawing inductive effect, which polarizes the heterocyclic ring. This effect renders the C-1 and C-3 positions significantly electron-deficient. Consequently, the C-1 carbon behaves as a strong electrophilic center, making it exceptionally susceptible to attack by a wide range of nucleophiles.[4][5][6][7] This intrinsic reactivity is the foundation for many classical and modern methods for C-1 functionalization. In contrast, electrophilic substitution reactions are disfavored on the pyridine ring and preferentially occur on the carbocyclic (benzene) ring, typically at the C-5 and C-8 positions.[6][8][9]

This guide will focus on three mechanistically distinct and highly effective approaches to introduce carbon and heteroatom substituents at the C-1 position.

Nucleophilic Addition & Substitution Strategies

The most direct approach to C-1 functionalization exploits its inherent electrophilicity. These methods typically involve the addition of a nucleophile to the C1=N2 imine bond, followed by a rearomatization step.

Addition of Organometallic Reagents

The addition of potent carbon nucleophiles, such as Grignard and organolithium reagents, is a fundamental method for installing alkyl and aryl groups at C-1.

Causality and Mechanism: The reaction proceeds via the direct addition of the organometallic reagent to the C-1 carbon. This addition breaks the aromaticity of the pyridine ring, forming a non-aromatic 1,2-dihydroisoquinoline intermediate.[5] This intermediate is unstable and is typically not isolated. To restore the stable aromatic system, an oxidation step is required to eliminate the hydrogen atoms from C-1 and N-2. This can be achieved in situ or in a separate step using a variety of oxidants (e.g., nitrobenzene, KMnO₄, or simply air).[5][7]

G cluster_0 Mechanism: C-1 Alkylation with Organolithium Isoquinoline Isoquinoline Intermediate Dihydroisoquinoline Intermediate (non-aromatic) Isoquinoline->Intermediate + R-Li RLi R-Li (Organolithium) Product 1-Alkylisoquinoline Intermediate->Product + [Oxidant] - H₂ Oxidant [Oxidant] LiH - LiH, - H•

Figure 1: General mechanism for C-1 alkylation using an organolithium reagent.

Protocol 2.1: General Procedure for C-1 Alkylation with n-Butyllithium

This protocol describes the addition of n-butyllithium to isoquinoline, followed by oxidative rearomatization.

Materials:

  • Isoquinoline (1.0 equiv)

  • n-Butyllithium (1.2 equiv, solution in hexanes)

  • Anhydrous diethyl ether or THF

  • Nitrobenzene (as oxidant)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add isoquinoline (1.0 equiv) and dissolve in anhydrous diethyl ether (or THF) to a concentration of ~0.2 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Slowly add n-butyllithium (1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Oxidation & Rearomatization: Add nitrobenzene (1.5 equiv) and allow the mixture to slowly warm to room temperature. Stir for an additional 12-16 hours. Self-Validation Insight: The reaction progress can be monitored by TLC, observing the consumption of the isoquinoline starting material and the appearance of a new, less polar product spot.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-n-butylisoquinoline.

The Reissert Reaction: A Versatile Platform

The Reissert reaction provides a robust two-stage method for introducing a wide variety of substituents at the C-1 position via a stable intermediate known as a Reissert compound.[10]

Causality and Mechanism:

  • Formation: Isoquinoline is first acylated at the nitrogen atom with an acid chloride (e.g., benzoyl chloride). This activates the C-1 position for nucleophilic attack by a cyanide anion (from KCN or TMSCN), forming the 1-acyl-2-cyano-1,2-dihydroisoquinoline, or "Reissert compound".[10][11]

  • Functionalization: The key to this reaction's versatility is that the proton at the C-1 position of the Reissert compound is now acidic. It can be readily removed by a base (e.g., NaH) to generate a stabilized anion. This anion is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes).

  • Hydrolysis: Finally, acidic or basic hydrolysis cleaves the acyl and cyano groups, liberating the C-1 functionalized isoquinoline and restoring aromaticity.

G cluster_0 Reissert Reaction Workflow Start Isoquinoline Step1_reagents + Acyl Chloride + KCN Start->Step1_reagents Reissert_Cmpd Reissert Compound Step1_reagents->Reissert_Cmpd Step2_reagents + Base (e.g., NaH) + Electrophile (E⁺) Reissert_Cmpd->Step2_reagents Alkylated_Reissert C-1 Substituted Reissert Intermediate Step2_reagents->Alkylated_Reissert Step3_reagents Hydrolysis (H⁺ or OH⁻) Alkylated_Reissert->Step3_reagents Final_Product 1-Substituted Isoquinoline Step3_reagents->Final_Product

Figure 2: Workflow for C-1 functionalization via the Reissert reaction.

Protocol 2.2: Reissert Alkylation using Benzyl Bromide

Part A: Formation of the Reissert Compound

  • Setup: In a flask, prepare a two-phase system of isoquinoline (1.0 equiv) in dichloromethane (DCM) and potassium cyanide (KCN, 1.5 equiv) in water.

  • Acylation: Cool the vigorously stirred mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Trustworthiness Check: The formation of a white precipitate (the Reissert compound) is a visual indicator of reaction success.

  • Isolation: Filter the solid precipitate, wash thoroughly with water and then with cold DCM, and dry under vacuum.

Part B: C-1 Alkylation and Hydrolysis

  • Anion Formation: Suspend the dried Reissert compound (1.0 equiv) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C. Stir until hydrogen evolution ceases (~30 min).

  • Electrophilic Quench: Add benzyl bromide (1.1 equiv) and stir the reaction at room temperature for 3-5 hours.

  • Hydrolysis: Pour the reaction mixture into a flask containing concentrated hydrochloric acid (HCl) and heat to reflux for 4-6 hours to effect hydrolysis and rearomatization.

  • Workup: Cool the mixture, neutralize with aqueous NaOH, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography to yield 1-benzylisoquinoline.

Radical C-H Functionalization: The Minisci Reaction

The Minisci reaction is a powerful and atom-economical method for the direct C-H functionalization of electron-deficient N-heterocycles.[12] It operates under distinct mechanistic principles compared to nucleophilic additions.

Causality and Mechanism: The reaction requires acidic conditions to protonate the isoquinoline nitrogen. This protonation dramatically increases the ring's electron deficiency, making it highly receptive to attack by nucleophilic radicals.[5] A radical initiator/oxidant system (e.g., (NH₄)₂S₂O₈ with a catalytic amount of AgNO₃, or K₂S₂O₈) is used to generate a carbon-centered radical from a stable precursor (like an aldehyde or carboxylic acid).[13] This radical adds selectively to the C-1 position of the protonated isoquinoline. The resulting radical cation intermediate is then oxidized in the final step to regenerate the aromatic ring, now functionalized at C-1.[14]

G cluster_0 Minisci Acylation Cycle Radical_Gen R-CHO + Oxidant → R-C•=O (Acyl Radical Generation) Addition Radical Addition Radical_Gen->Addition IsoH Isoquinoline-H⁺ (Protonated) IsoH->Addition Intermediate Radical Cation Intermediate Addition->Intermediate Oxidation Oxidation Intermediate->Oxidation + Oxidant - e⁻, - H⁺ Product 1-Acylisoquinoline Oxidation->Product

Figure 3: Simplified catalytic cycle for the Minisci acylation reaction.

Protocol 3.1: Transition-Metal-Free Minisci Acylation with an Aldehyde

This protocol is adapted from a method employing potassium persulfate as the oxidant.[13]

Materials:

  • Isoquinoline (1.0 equiv)

  • Aldehyde (e.g., pivalaldehyde, 3.0 equiv)

  • Potassium persulfate (K₂S₂O₈, 2.0 equiv)

  • Tetrabutylammonium bromide (TBAB, 0.3 equiv)

  • Acetonitrile (MeCN) and Water (5:1 v/v)

  • Trifluoroacetic acid (TFA, 1.0 equiv)

Procedure:

  • Setup: To a round-bottom flask, add isoquinoline (1.0 equiv), the aldehyde (3.0 equiv), K₂S₂O₈ (2.0 equiv), and TBAB (0.3 equiv).

  • Solvent and Acid: Add the MeCN/Water solvent mixture followed by TFA (1.0 equiv). Expertise Insight: The acid is crucial for protonating the isoquinoline, which is the reactive species. TBAB acts as a phase-transfer catalyst, facilitating interactions between the aqueous and organic components.

  • Heating: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, add water and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous phase with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to obtain the 1-acylisoquinoline product.

Table 1: Representative C-1 Functionalizations via Minisci Reaction

Radical PrecursorReagentsC-1 SubstituentTypical Yield Range
PivalaldehydeK₂S₂O₈, TFA-CO-tBu70-90%
Adamantanecarboxylic acid(NH₄)₂S₂O₈, AgNO₃-Adamantyl60-85%
Cyclohexane(NH₄)₂S₂O₈, AgNO₃-Cyclohexyl50-75%
tert-Butanol(NH₄)₂S₂O₈, H₂SO₄-CH₂C(CH₃)₂OH40-60%

Transition-Metal Catalyzed C-H Functionalization

Direct C-H activation has become a premier strategy in modern organic synthesis due to its high atom economy and ability to forge bonds without pre-functionalized starting materials.[2][15][16] Cross-dehydrogenative coupling (CDC) reactions are a prominent example, enabling the formation of C-C bonds by formally removing one hydrogen atom from each coupling partner.

Copper-Catalyzed C-1 Alkynylation of Tetrahydroisoquinolines

While direct C-1 C-H alkynylation of aromatic isoquinoline is challenging, the corresponding N-substituted tetrahydroisoquinolines (THIQs) are excellent substrates for CDC reactions.

Causality and Mechanism: The reaction is believed to proceed through the oxidation of the N-alkyl THIQ to an electrophilic iminium ion intermediate. This key step makes the C-1 position highly susceptible to nucleophilic attack. Concurrently, the terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide species. This nucleophilic acetylide then attacks the C-1 position of the iminium ion to forge the new C-C bond, yielding the C-1 alkynylated product.[17]

G cluster_0 CDC C-1 Alkynylation Mechanism THIQ N-Me-THIQ Iminium Iminium Ion Intermediate THIQ->Iminium + Oxidant Oxidant Oxidant (e.g., DEAD) Addition Nucleophilic Attack at C-1 Iminium->Addition Alkyne Terminal Alkyne + Cu(I) Cu_Acetylide Copper Acetylide (Nucleophile) Alkyne->Cu_Acetylide Cu_Acetylide->Addition Product 1-Alkynyl-N-Me-THIQ Addition->Product

Figure 4: Proposed mechanism for copper-catalyzed C-1 alkynylation of N-methyl-THIQ.

Protocol 4.1: Copper-Catalyzed C-1 Alkynylation with Phenylacetylene

This protocol is based on the work of Singh et al. for the direct C-1 alkynylation of N-methyltetrahydroisoquinoline.[17]

Materials:

  • N-Methyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Copper(I) iodide (CuI, 5 mol%)

  • Diethyl azodicarboxylate (DEAD, 1.1 equiv)

  • Anhydrous THF

Procedure:

  • Setup: To an oven-dried Schlenk tube under an argon atmosphere, add CuI (0.05 equiv) and N-methyl-THIQ (1.0 equiv).

  • Reagent Addition: Add anhydrous THF, followed by phenylacetylene (1.5 equiv).

  • Initiation: Add DEAD (1.1 equiv) dropwise to the stirred solution at room temperature. Safety Note: DEAD is toxic and potentially explosive; handle with care in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 1-(phenylethynyl)-N-methyl-tetrahydroisoquinoline.

Summary and Future Outlook

The C-1 position of the isoquinoline ring offers a reliable and strategic handle for molecular diversification. We have detailed three mechanistically distinct approaches: classical nucleophilic addition, radical-based Minisci C-H functionalization, and modern transition-metal-catalyzed cross-dehydrogenative coupling. The choice of method depends on the desired substituent, the specific isoquinoline substrate (aromatic vs. tetrahydro), and functional group tolerance.

The field continues to evolve rapidly. Emerging areas such as photoredox catalysis are enabling Minisci-type reactions under even milder conditions, broadening the scope of accessible radical precursors.[14] Furthermore, the development of enantioselective C-H functionalization methods promises to provide direct access to chiral, C-1 substituted isoquinolines, a goal of immense value in drug discovery. As these new technologies mature, the toolkit for isoquinoline functionalization will only become more powerful and precise.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-Amino-5-Arylisoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, the 6-amino-5-arylisoquinoline motif is a highly sought-after pharmacophore. The strategic introduction of diverse aryl groups at the 5-position allows for the fine-tuning of a compound's steric and electronic properties, which is crucial for optimizing target engagement, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the pivotal carbon-carbon bond between the isoquinoline core and various aryl partners, offering high functional group tolerance and generally mild reaction conditions.[4][5]

This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki coupling reactions with 5-chloroisoquinolin-6-amine. We will delve into the mechanistic underpinnings of the reaction, offer guidance on catalyst and reagent selection, and present a step-by-step experimental procedure. Furthermore, a troubleshooting section will address common challenges encountered when working with nitrogen-containing heterocycles.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6][7] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly with less reactive aryl chlorides.[4] The presence of the electron-donating amino group at the 6-position can increase the electron density of the isoquinoline ring system, potentially making the oxidative addition more challenging compared to electron-deficient chloroquinolines.

  • Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the isoquinoline and the aryl group, with the palladium catalyst being regenerated to its Pd(0) state, thus completing the catalytic cycle.[6][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ / Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate This compound BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃, K₃PO₄)

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
Arylboronic Acid≥97%Commercially Available
Palladium Precatalyst (e.g., XPhos Pd G3)Catalyst GradeCommercially Available
Ligand (if not using a precatalyst, e.g., XPhos)≥98%Commercially Available
Base (e.g., K₃PO₄)Anhydrous, finely powderedCommercially Available
Solvent (e.g., 1,4-Dioxane/Water mixture)Anhydrous/DegassedCommercially Available
Inert GasHigh Purity Nitrogen or Argon

Reaction Setup and Procedure

experimental_workflow start Start reagents Combine this compound, Arylboronic Acid, and Base in a reaction vessel. start->reagents inert Evacuate and backfill with inert gas (3x). reagents->inert catalyst Add Palladium Precatalyst and/or Ligand. inert->catalyst solvent Add degassed solvent. catalyst->solvent reaction Heat the reaction mixture with vigorous stirring. solvent->reaction monitoring Monitor reaction progress (TLC, LC-MS). reaction->monitoring workup Cool, dilute, and perform aqueous workup. monitoring->workup Upon completion purification Purify the crude product by column chromatography. workup->purification end End purification->end

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Method:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be achieved by evacuating and backfilling the vessel three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v). The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-amino-5-arylisoquinoline.

Key Considerations and Optimization

The success of the Suzuki coupling with this compound hinges on the careful selection of the catalyst system, base, and solvent.

Catalyst and Ligand Selection
  • Challenge of Heteroaryl Chlorides: Aryl chlorides are generally less reactive than their bromide and iodide counterparts in the oxidative addition step.[6] This is further complicated by the presence of the nitrogen atom in the isoquinoline ring, which can coordinate to the palladium center and inhibit catalysis.[8]

  • The Role of Bulky, Electron-Rich Ligands: To overcome these challenges, the use of sterically hindered and electron-rich phosphine ligands is highly recommended.[4] Ligands such as XPhos, SPhos, and RuPhos have demonstrated excellent efficacy in the coupling of challenging heteroaryl chlorides. These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step.

  • Precatalysts for Convenience and Activity: The use of palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, is often advantageous.[6] These are air- and moisture-stable solids that readily generate the active Pd(0) catalyst in situ, leading to more reproducible results.

Base and Solvent Systems
  • Base Selection: The choice of base is critical for the transmetalation step.[9][10] For challenging couplings, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The base should be finely powdered and, for anhydrous reactions, thoroughly dried.

  • Solvent Systems: A mixture of an aprotic organic solvent and water is commonly employed.[9] Solvents like 1,4-dioxane, toluene, or THF are frequently used. The aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. It is crucial to degas the solvents thoroughly to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solutions
Low or No Conversion 1. Inactive catalyst or ligand. 2. Inappropriate ligand for the substrate. 3. Insufficiently strong base. 4. Reaction temperature too low. 5. Oxygen contamination.1. Use fresh, high-purity catalyst and ligand. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). 3. Use a stronger base such as K₃PO₄ or Cs₂CO₃. 4. Incrementally increase the reaction temperature. 5. Ensure thorough degassing of solvents and maintain a robust inert atmosphere.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient transmetalation.1. Improve degassing procedures. 2. Change the base or solvent system to enhance the solubility and reactivity of the boronate.
Dehalogenation of Starting Material 1. Presence of a hydride source. 2. Catalyst decomposition.1. Avoid protic solvents if dehalogenation is a significant issue. 2. Use a more robust catalyst system or lower the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 6-amino-5-arylisoquinolines. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently access a diverse range of these valuable compounds for applications in drug discovery and medicinal chemistry. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this important transformation.

References

Application Notes and Protocols: High-Throughput Screening Assays for 5-Chloroisoquinolin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 5-Chloroisoquinolin-6-amine Derivatives

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, and its related analogs represent a promising starting point for the development of novel therapeutics. Halogenated aminoisoquinolines are recognized as valuable building blocks, particularly in the synthesis of kinase inhibitors for conditions ranging from cancer to inflammatory diseases.[1][2] The strategic placement of the chloro and amine groups on the isoquinoline ring system provides key reactive handles for combinatorial synthesis, allowing for the creation of diverse chemical libraries.

Given that many isoquinoline derivatives exhibit their biological effects through the modulation of protein kinases, a logical and efficient path for hit identification is through high-throughput screening (HTS) against a panel of relevant kinase targets.[3][4] Protein kinases are a well-established class of drug targets, with many inhibitors already approved for clinical use.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust HTS assays tailored for the discovery of active this compound derivatives. The protocols herein are designed to be adaptable, scalable, and provide high-quality, reproducible data essential for advancing a successful drug discovery program.[5][6]

The High-Throughput Screening (HTS) Workflow: A Multi-Step Approach

A successful HTS campaign is a systematic process that progresses from a broad primary screen to more focused secondary and confirmatory assays.[7] This tiered approach is crucial for efficiently identifying true "hits" while eliminating false positives and negatives.[8]

Our recommended workflow for screening this compound derivatives is as follows:

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Cellular Assays Primary_Screen Primary Biochemical HTS (e.g., ADP-Glo™ Kinase Assay) Hit_Confirmation Dose-Response Confirmation (Primary Assay) Primary_Screen->Hit_Confirmation Identified 'Hits' Orthogonal_Assay Orthogonal Biochemical Assay (e.g., HTRF® Kinase Assay) Hit_Confirmation->Orthogonal_Assay Confirmed Hits Data_Analysis Data Analysis & Hit Prioritization Orthogonal_Assay->Data_Analysis Validated Hits Cell_Based_Potency Cell-Based Potency Assay (e.g., CellTiter-Glo®) Data_Analysis->Cell_Based_Potency Prioritized Hits Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Potency->Selectivity_Profiling Cell-Active Hits

Caption: A tiered HTS workflow for identifying and validating active compounds.

Phase 1: Primary High-Throughput Screening

The primary screen is designed to rapidly assess a large library of this compound derivatives against a specific kinase of interest. The goal is to identify compounds that exhibit inhibitory activity at a single, high concentration. For this purpose, a robust, sensitive, and cost-effective biochemical assay is paramount.

Recommended Primary Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[9] This universal assay is suitable for virtually any kinase and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[10]

Principle of the ADP-Glo™ Kinase Assay:

The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compounds. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which is then used by a luciferase to generate a luminescent signal. The amount of light produced is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase_Reaction Kinase + Substrate + ATP (in presence of test compound) ADP_Formation ADP + Phosphorylated Substrate Kinase_Reaction->ADP_Formation Kinase Activity ATP_Depletion Add ADP-Glo™ Reagent (Depletes remaining ATP) ADP_Formation->ATP_Depletion ADP_to_ATP Add Kinase Detection Reagent (ADP -> ATP) ATP_Depletion->ADP_to_ATP Luminescence Luciferase + ATP -> Light ADP_to_ATP->Luminescence

Caption: The two-step principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Primary Screen

Materials:

  • White, opaque 384-well assay plates

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound derivative library (dissolved in DMSO)

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating: Dispense 50 nL of each 10 mM compound stock into the appropriate wells of a 384-well plate. This will result in a final compound concentration of 10 µM in a 5 µL reaction volume.

  • Kinase Reaction Preparation: Prepare a 2X kinase/substrate master mix in the appropriate kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically in a separate assay development phase.

  • Initiate Kinase Reaction: Add 2.5 µL of the 2X kinase/substrate master mix to each well of the compound plate.

  • ATP Addition: Prepare a 2X ATP solution. The concentration should be at the Km for the specific kinase to ensure sensitivity to competitive inhibitors. Add 2.5 µL of the 2X ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized based on the kinase's activity.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

ParameterRecommended Value
Plate Format384-well, opaque white
Final Reaction Volume5 µL
Compound Concentration10 µM
Kinase ConcentrationEmpirically determined
Substrate ConcentrationEmpirically determined
ATP ConcentrationKm of the kinase
Incubation Time (Kinase Rxn)60 minutes
Incubation Time (ADP-Glo™)40 minutes
Incubation Time (Detection)30 minutes

Phase 2: Hit Confirmation and Triage

Compounds identified as "hits" in the primary screen require further validation to confirm their activity and eliminate artifacts.[11]

Dose-Response Confirmation

Hits from the primary screen should be re-tested in the same ADP-Glo™ assay but over a range of concentrations (typically an 8- to 10-point dose-response curve). This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Orthogonal Biochemical Assay

To increase confidence that the observed activity is genuine and not an artifact of the primary assay format, a secondary, orthogonal biochemical assay is crucial.[12] This assay should have a different detection technology.

Recommended Orthogonal Assay: HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology based on Förster Resonance Energy Transfer (FRET).[13][14] It is a proximity-based assay that can be configured to measure either substrate phosphorylation or direct inhibitor binding.[15][16]

Principle of a Sandwich HTRF® Assay for Kinase Activity:

In a typical sandwich format, a biotinylated substrate is used.[17] After the kinase reaction, an anti-phospho-substrate antibody labeled with a europium cryptate (donor) and streptavidin-XL665 (acceptor) are added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The HTRF signal is proportional to the amount of phosphorylated substrate.

Detailed Protocol: HTRF® Kinase Assay

Materials:

  • White, low-volume 384-well assay plates

  • Recombinant kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • HTRF® Kinase Assay reagents (specific anti-phospho antibody-Europium and Streptavidin-XL665)

  • Confirmed hit compounds (dissolved in DMSO)

  • HTRF-compatible plate reader

Protocol:

  • Compound Plating: Prepare serial dilutions of the hit compounds and dispense them into the assay plate.

  • Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells to initiate the reaction.

  • Incubation: Incubate at room temperature for the optimized reaction time.

  • Detection: Add a mixture of the HTRF® detection reagents (anti-phospho antibody-Europium and Streptavidin-XL665) in the appropriate detection buffer.

  • Incubation: Incubate for 60 minutes to several hours at room temperature, as recommended by the reagent manufacturer.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths. The ratio of these signals is used to calculate the HTRF response.

Phase 3: Secondary and Cellular Assays

Validated hits from the orthogonal biochemical assays should be further characterized in more physiologically relevant systems.[18]

Cell-Based Potency Assay

Moving from a purified, recombinant enzyme system to a cellular environment is a critical step.[19] Cell-based assays provide insights into a compound's ability to cross the cell membrane, its stability in a cellular context, and its effect on the target kinase within its native signaling pathway.[20]

Recommended Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[21][22][23] When used with a cancer cell line whose proliferation is dependent on the target kinase, this assay can serve as an indirect measure of the compound's on-target cellular potency.[24]

Principle of the CellTiter-Glo® Assay:

The assay involves adding a single reagent directly to the cultured cells.[21] This reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.[21][25]

Detailed Protocol: CellTiter-Glo® Cell Viability Assay

Materials:

  • Opaque-walled 96- or 384-well plates suitable for cell culture

  • Cancer cell line dependent on the target kinase

  • Appropriate cell culture medium and serum

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Prioritized hit compounds (dissolved in DMSO)

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed the cells into the microplates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the hit compounds to the cells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition: Read the luminescence on a plate reader. The data will be used to generate dose-response curves and calculate the GI₅₀ (half-maximal growth inhibition) values.

Kinase Selectivity Profiling

To assess the specificity of the hit compounds, it is essential to screen them against a panel of other kinases. This helps to identify off-target effects and provides a more complete picture of the compound's biological activity. Several commercial services offer kinase profiling against hundreds of different kinases.

Data Analysis and Interpretation

For all assays, proper data analysis is critical. This includes:

  • Normalization: Raw data should be normalized to control wells (e.g., vehicle control for 0% inhibition and a potent inhibitor for 100% inhibition).

  • Curve Fitting: Dose-response data should be fitted to a four-parameter logistic model to accurately determine IC₅₀ or GI₅₀ values.

  • Quality Control: Assay quality should be monitored using metrics such as the Z'-factor, which provides a measure of the statistical effect size and the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[6]

Conclusion

The successful identification of novel kinase inhibitors from a library of this compound derivatives hinges on a well-designed and rigorously executed HTS campaign. By employing a tiered screening approach that incorporates robust biochemical assays like ADP-Glo™ and HTRF®, followed by validation in relevant cell-based models, researchers can efficiently identify and prioritize promising lead candidates for further drug development. The protocols and strategies outlined in this application note provide a solid foundation for such an endeavor.

References

Application Note: A Robust Protocol for the Palladium-Catalyzed N-Arylation of 5-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Arylated Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. The introduction of an N-aryl substituent at the C6-amino position of a 5-chloroisoquinoline creates a molecular framework with significant potential for targeted therapeutic applications, including kinase inhibitors and other signaling pathway modulators. The development of robust and versatile synthetic methods to access these compounds is therefore of paramount importance.

Historically, the formation of aryl C-N bonds was accomplished through methods like the Ullmann condensation, which often required harsh conditions such as high temperatures and stoichiometric amounts of copper, limiting their functional group tolerance and substrate scope.[1][2][3] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized C-N bond formation.[4][5] This methodology offers milder reaction conditions, superior functional group tolerance, and a significantly broader scope, making it the gold standard for synthesizing complex aryl amines.[5][6]

This guide provides a detailed, field-proven protocol for the N-arylation of 5-chloroisoquinolin-6-amine, grounded in the principles of the Buchwald-Hartwig reaction. We will delve into the causality behind experimental choices, provide a self-validating protocol, and support key claims with authoritative references.

Reaction Principle: The Buchwald-Hartwig Amination

The core of this protocol is the palladium-catalyzed cross-coupling of this compound with an aryl halide (or pseudohalide). The reaction is driven by a catalytic cycle involving a palladium complex, which is stabilized and activated by a specialized phosphine ligand. A base is essential for activating the amine nucleophile.

The key components are:

  • Palladium Precatalyst: A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂, which is reduced in situ to the active Pd(0) catalytic species.[7]

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, JohnPhos) are critical. They stabilize the Pd(0) center, facilitate the rate-determining oxidative addition step, and promote the final reductive elimination to release the product.[5][7][8]

  • Base: A non-nucleophilic base, typically a strong one like sodium tert-butoxide (NaOtBu) or a milder one like cesium carbonate (Cs₂CO₃), is used to deprotonate the amine, rendering it sufficiently nucleophilic to participate in the catalytic cycle.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are required to ensure a water-free environment, which is crucial for the stability and activity of the catalyst and base.[9]

Detailed Experimental Protocol

This protocol outlines a general procedure that can be adapted for various aryl halides. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox to protect the catalyst from oxygen.

Materials and Reagents
Reagent/MaterialGrade/Specification
This compound>97% purity
Aryl Halide (e.g., 4-Bromoanisole)>98% purity
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst grade
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)Ligand, >98% purity
Sodium tert-butoxide (NaOtBu)>98% purity, stored under inert gas
Anhydrous Toluene<50 ppm H₂O, packaged under inert gas
Ethyl Acetate (EtOAc)ACS grade or higher
HexanesACS grade or higher
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent grade
Celite® 545Filter aid
Silica Gel230-400 mesh, for flash chromatography
Schlenk flask, condenser, magnetic stir barsOven-dried before use
Inert gas supply (N₂ or Ar)High purity
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 178 mg, 1.0 mmol), the aryl halide (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and XPhos (0.04 equiv., 4 mol%).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv., 2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[9]

  • Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure N-arylated product.[9][10]

General Workflow Diagram

G Setup Inert Atmosphere Setup (Amine, Aryl Halide, Base, Ligand, Catalyst) Solvent Add Anhydrous Solvent Setup->Solvent Reaction Heat & Stir (100-110 °C) Solvent->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Cool, Dilute & Filter Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amido_Complex L-Pd(II)(Ar)(NHR') OA_Complex->Amido_Complex Amine Coordination & Deprotonation Product_Complex Product Release Amido_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Regeneration Product Ar-NHR' (Product) Product_Complex->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex Amine R'-NH₂ (Amine) Amine->Amido_Complex Base Base Base->Amido_Complex

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloroisoquinolin-6-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and analogous transformations reported in the scientific literature.

I. Strategic Overview: A Plausible Synthetic Pathway

Direct functionalization of the isoquinoline core to achieve the desired 5-chloro-6-amino substitution pattern is challenging due to regioselectivity issues. For instance, the direct nitration of 5-chloroisoquinoline is unlikely to selectively produce the 6-nitro intermediate, with substitution at the C8 position being a more probable outcome based on the electronic properties of the isoquinoline ring system.[1][2]

Therefore, a more robust and controllable strategy is to construct the isoquinoline ring from a pre-functionalized benzene precursor. This ensures the correct placement of the chloro and nitro groups from the outset. The most logical pathway involves two key stages:

  • Stage 1: Synthesis of 5-Chloro-6-nitroisoquinoline. This intermediate is best prepared via a classical isoquinoline synthesis, such as the Bischler-Napieralski or Pomeranz-Fritsch reaction.

  • Stage 2: Selective Reduction of the Nitro Group. The 6-nitro group of the intermediate is then reduced to the target 6-amino group, taking care to preserve the C5-chloro substituent.

This guide will focus primarily on optimizing the critical second stage—the selective reduction—as this is where yield and purity are often compromised.

Logical Workflow for Synthesis

Synthesis_Workflow Start Precursor: 3-Chloro-4-nitrophenethylamine or 3-Chloro-4-nitrobenzaldehyde RingFormation Stage 1: Isoquinoline Ring Formation (e.g., Bischler-Napieralski or Pomeranz-Fritsch) Start->RingFormation Acylation/ Condensation Intermediate Intermediate: 5-Chloro-6-nitroisoquinoline RingFormation->Intermediate Cyclization Reduction Stage 2: Selective Nitro Group Reduction Intermediate->Reduction [H] Product Final Product: This compound Reduction->Product

Caption: Proposed two-stage synthesis of this compound.

II. Troubleshooting Guide & FAQs: Stage 2 - Nitro Group Reduction

This section addresses common issues encountered during the selective reduction of 5-chloro-6-nitroisoquinoline to this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low, with significant amounts of unreacted starting material?

A1: Low conversion is typically due to insufficient reactivity of the chosen reducing agent or deactivation of the catalyst.

  • Causality: The reduction of a nitro group is a multi-electron process that can be sluggish if the conditions are not optimal.[3] Metal catalysts can be poisoned by impurities, and metal/acid systems require proper activation.

  • Troubleshooting:

    • Increase Reagent Equivalents: For metal-based reductions (e.g., SnCl₂, Fe), ensure you are using a sufficient molar excess. For SnCl₂·2H₂O, 5 equivalents or more may be necessary for complete conversion.[4][5]

    • Activate Metal Surface: If using Fe or Zn powder, pre-treatment with dilute acid (e.g., HCl) can remove passivating oxide layers and improve reactivity.

    • Solvent Choice: Ensure your starting material is fully dissolved. For SnCl₂ reductions, polar protic solvents like ethanol or ethyl acetate are effective.[5][6]

    • Increase Temperature: Many nitro reductions require heating to proceed at a reasonable rate. Refluxing in ethanol or ethyl acetate is common.[5][7]

Q2: My main impurity is 6-aminoisoquinoline (dechlorinated product). How can I prevent this?

A2: Dehalogenation is a common and significant side reaction, particularly during catalytic hydrogenation.

  • Causality: Palladium on carbon (Pd/C) is a highly active hydrogenation catalyst that readily catalyzes the hydrogenolysis (cleavage) of aryl-halide bonds, especially with chlorides and bromides.[6][8]

  • Troubleshooting:

    • Avoid Standard Pd/C: This is the most critical step. Do not use standard 10% Pd/C with H₂ gas for this transformation.

    • Use a Chemoselective Catalyst: If catalytic hydrogenation is desired, use a catalyst known to be less prone to causing dehalogenation, such as Raney Nickel or sulfided platinum on carbon (Pt/S/C).[6][8]

    • Switch to Metal/Acid Reduction: The most reliable method to avoid dehalogenation is to use a non-catalytic metal-based reducing agent. Iron powder with ammonium chloride (Fe/NH₄Cl) in aqueous ethanol is a classic, robust, and highly selective method that preserves aryl chlorides.[3][6][7] Stannous chloride (SnCl₂) in ethanol is also an excellent choice.[4][5][9]

Q3: I'm observing multiple spots on my TLC plate, even after the starting material is consumed. What are these byproducts?

A3: Incomplete reduction can lead to the formation of stable intermediates such as the corresponding nitroso and hydroxylamine compounds.

  • Causality: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[3] If the reaction stalls, these intermediates can accumulate.

  • Troubleshooting:

    • Increase Reaction Time/Temperature: Ensure the reaction is allowed to proceed to completion. Monitor by TLC until the intermediate spots disappear.

    • Ensure Sufficient Reducing Agent: As mentioned in Q1, an adequate excess of the reducing agent is crucial to drive the reaction through all intermediate stages to the final amine.

    • Work-up Conditions: The work-up procedure is critical. After the reduction, the amine is often present as a salt (e.g., an ammonium salt in acidic conditions or complexed to a metal). Basification of the reaction mixture with a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to a pH of ~10 is necessary to liberate the free amine for extraction.[5]

Troubleshooting Decision Tree: Nitro Reduction Step

Troubleshooting_Tree Start Problem with Nitro Reduction? LowConversion Low Conversion/ Starting Material Remains Start->LowConversion Dechlorination Dechlorination Observed (6-Aminoisoquinoline) Start->Dechlorination Intermediates Multiple Byproducts/ Intermediates on TLC Start->Intermediates Sol1_1 Increase Equivalents of Reducing Agent (e.g., SnCl₂, Fe) LowConversion->Sol1_1 Sol1_2 Increase Reaction Temperature (Consider Reflux) LowConversion->Sol1_2 Sol1_3 Ensure Complete Dissolution of Starting Material LowConversion->Sol1_3 Sol2_1 AVOID standard Pd/C with H₂ Dechlorination->Sol2_1 Sol2_2 Switch to Fe/NH₄Cl or Fe/HCl Dechlorination->Sol2_2 Sol2_3 Use SnCl₂·2H₂O Dechlorination->Sol2_3 Sol2_4 If hydrogenation is necessary, try Raney Ni or Pt/S/C Dechlorination->Sol2_4 Sol3_1 Increase Reaction Time and/or Temperature Intermediates->Sol3_1 Sol3_2 Ensure Sufficient Equivalents of Reducing Agent Intermediates->Sol3_2 Sol3_3 Check Work-up: Basify to pH >9 to Liberate Free Amine Intermediates->Sol3_3

Caption: Decision tree for troubleshooting common nitro reduction issues.

III. Experimental Protocols & Data

The following protocols are robust starting points for the selective reduction of 5-chloro-6-nitroisoquinoline. Optimization may be required based on laboratory-specific conditions and substrate purity.

Protocol 1: Reduction using Stannous Chloride (SnCl₂)

This method is highly reliable for preserving aryl chlorides.[5][6]

Materials:

  • 5-Chloro-6-nitroisoquinoline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction)

Procedure:

  • In a round-bottom flask, suspend 5-chloro-6-nitroisoquinoline (1.0 eq) in ethanol (10-20 mL per gram of starting material).

  • Add stannous chloride dihydrate (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water.

  • Basify the mixture to pH > 9 with saturated Na₂CO₃ solution. A thick precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel to afford pure this compound.

Protocol 2: Reduction using Iron Powder (Fe)

This is a cost-effective and environmentally benign method that is highly chemoselective.[3][7][9]

Materials:

  • 5-Chloro-6-nitroisoquinoline

  • Iron powder (Fe, fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Celite® (diatomaceous earth)

  • Ethyl Acetate (for extraction)

Procedure:

  • To a round-bottom flask, add 5-chloro-6-nitroisoquinoline (1.0 eq), ethanol, and water (typically a 2:1 to 4:1 EtOH/H₂O mixture).

  • Add ammonium chloride (4.0 - 5.0 eq) and iron powder (3.0 - 5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic initially. Monitor by TLC or LC-MS.

  • Upon completion (typically 1-3 hours), cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Comparative Data for Reduction Methods
Reducing SystemTypical ConditionsAdvantagesPotential IssuesChemoselectivity (vs. Ar-Cl)
SnCl₂·2H₂O 5 eq, EtOH, Reflux[5]High yield, excellent chemoselectivity, mild.Generates tin waste, requires careful work-up.Excellent
Fe / NH₄Cl 3-5 eq Fe, 4-5 eq NH₄Cl, EtOH/H₂O, Reflux[3][7]Cost-effective, environmentally friendly, excellent chemoselectivity.Heterogeneous reaction, requires filtration of iron salts.Excellent
H₂ / Raney Ni H₂ (balloon or Parr), EtOH/MeOH, RT[8]Clean work-up, no metal salt waste.Catalyst can be pyrophoric, potential for low levels of dehalogenation.Good to Very Good
H₂ / Pd/C H₂ (balloon or Parr), EtOH/MeOH, RT[8]Very efficient for nitro reduction.High risk of dehalogenation. Not recommended.Poor

IV. References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786.

  • Gowda, D. C., & Mahesh, B. (2003). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Synthetic Communications, 33(17), 3019-3024.

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Documents.

  • VanderLaan, D. G. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol. BenchChem Technical Documents.

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

  • StackExchange. (2021). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange.

  • BenchChem. (n.d.). Synthesis routes of 5-Amino-1-chloroisoquinoline. BenchChem.

  • BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem Technical Documents.

  • PrepChem. (n.d.). Synthesis of 5-chloro-8-nitro-isoquinoline hydro-iodide.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

  • Wikipedia. (n.d.). Reduction of nitro compounds.

  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 88.

  • Vengatesh, P., & Nanjan, P. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Current Organic Chemistry, 26.

  • Blaskovich, M. A. T. (Ed.). (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.

  • ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis.

  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme.

References

Technical Support Center: Troubleshooting Common Side Reactions in Sandmeyer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet often challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common side reactions that can compromise your yield and purity. Our goal is to empower you with the knowledge to not only troubleshoot these issues but to prevent them from occurring in the first place.

Frequently Asked Questions (FAQs): The Sandmeyer Reaction

Q1: What are the most common side reactions encountered in a Sandmeyer synthesis?

A1: The most prevalent side reactions include the formation of phenols, azo compounds, biaryl compounds, and reduction of the diazonium salt to an arene. Each of these side reactions is promoted by specific conditions that can be controlled to favor the desired product.[1]

Q2: How critical is temperature control in the Sandmeyer reaction?

A2: Temperature control is arguably the most critical parameter for a successful Sandmeyer reaction. Diazonium salts are thermally unstable and prone to decomposition at temperatures above 5 °C.[1][2] This decomposition is a primary pathway to the formation of undesired phenol byproducts.[3][4] Therefore, the diazotization step is almost always carried out at 0-5 °C using an ice bath.[5][6][7]

Q3: What is the specific role of the copper(I) catalyst?

A3: The copper(I) salt (e.g., CuCl, CuBr, CuCN) is a catalyst that facilitates the transfer of a single electron to the diazonium salt. This initiates the radical mechanism of the Sandmeyer reaction, leading to the formation of an aryl radical and the evolution of nitrogen gas.[8][9][10] The aryl radical then reacts with the copper(II) halide to form the desired aryl halide and regenerate the copper(I) catalyst.[4][8]

Troubleshooting Guide: Common Side Reactions

This section provides a detailed breakdown of the most common side reactions, their mechanistic origins, and actionable troubleshooting strategies.

Issue 1: Formation of Phenol as a Major Byproduct

Why it happens: The formation of phenols is a result of the reaction of the diazonium salt with water, which acts as a nucleophile.[1][11] This reaction is significantly accelerated at elevated temperatures.[1][4] The thermal instability of the diazonium salt leads to its decomposition, generating a highly reactive aryl cation that is readily trapped by water.[4]

How to fix it:

  • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C at all times.[2][5][6][7] Use of an ice-salt bath can provide more efficient cooling if needed.

  • Use of Concentrated Reagents: Performing the reaction in a more concentrated medium can reduce the relative amount of water available to compete with the desired nucleophile.

  • Prompt Use of Diazonium Salt: Prepare and use the diazonium salt solution immediately.[6] Storage, even at low temperatures, can lead to decomposition and increased phenol formation.

  • Sufficiently Acidic Conditions: Ensure the reaction is performed under strongly acidic conditions. The acid helps to stabilize the diazonium salt and suppresses the direct nucleophilic attack of water.[11]

Issue 2: Formation of Azo Compounds (Colored Impurities)

Why it happens: Azo compounds are formed through an electrophilic aromatic substitution reaction where the diazonium salt (acting as an electrophile) couples with an electron-rich aromatic compound.[1][12] The most common culprit is unreacted starting aniline. This is more likely to occur if the reaction medium is not sufficiently acidic.[13]

How to fix it:

  • Maintain Low pH: The coupling reaction with anilines is typically performed in a weakly acidic medium (pH 4-5).[1] However, during the diazotization step, a strongly acidic environment is crucial to ensure that the starting amine is fully protonated and thus deactivated towards azo coupling.

  • Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic amine solution. The presence of excess nitrous acid, which indicates complete consumption of the amine, can be confirmed with starch-iodide paper (will turn blue).[2][3][5]

  • Slow Addition of Reagents: Add the sodium nitrite solution dropwise to the aniline solution to avoid localized areas of high amine concentration.

Issue 3: Formation of Biaryl Compounds

Why it happens: Biaryl compounds are formed from the coupling of two aryl radicals.[1][9] Aryl radicals are key intermediates in the Sandmeyer reaction mechanism.[8][9] If the concentration of the aryl radical is high, or if the desired trapping by the copper(II) halide is slow, these radicals can dimerize.

How to fix it:

  • Controlled Addition of Diazonium Salt: Add the cold diazonium salt solution slowly to the copper(I) salt solution. This maintains a low concentration of the aryl radical at any given time, minimizing the chance of dimerization.

  • Ensure Active Catalyst: Use a fresh and active copper(I) catalyst. The efficiency of the trapping of the aryl radical is dependent on the concentration and activity of the copper(II) species generated in situ.

Issue 4: Reduction of the Diazonium Group to an Arene (Hydrodediazoniation)

Why it happens: The diazonium group can be replaced by a hydrogen atom, leading to the formation of the corresponding arene. This reductive side reaction can be promoted by certain reagents or conditions that can act as reducing agents. For example, hypophosphorous acid (H₃PO₂) is a reagent specifically used to effect this transformation.[12][14] However, it can also occur as an unwanted side reaction.

How to fix it:

  • Avoid Unintentional Reducing Agents: Be mindful of all reagents and solvents used in the reaction to ensure they do not have reducing properties.

  • Optimize Reaction Conditions: The specific conditions that favor this side reaction can be substrate-dependent. Careful control of temperature and reagent stoichiometry is important. In some cases, the choice of solvent can also influence the outcome.

Experimental Protocols

Protocol 1: Preparation of Cuprous Chloride (CuCl)

This protocol describes the preparation of the active copper(I) chloride catalyst from the more stable copper(II) sulfate.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium chloride (NaCl)

  • Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a flask, dissolve copper(II) sulfate pentahydrate and sodium chloride in deionized water.

  • Slowly add a solution of sodium bisulfite or sodium sulfite with stirring. A white precipitate of cuprous chloride will form.

  • Allow the precipitate to settle, then decant the supernatant liquid.

  • Wash the precipitate several times with deionized water by decantation.

  • Finally, wash the precipitate with a small amount of ethanol or acetone and dry it under vacuum.

  • For the Sandmeyer reaction, the freshly prepared CuCl is typically dissolved in concentrated hydrochloric acid.[3]

Protocol 2: General Procedure for Diazotization of an Aniline

This protocol outlines the critical first step of the Sandmeyer reaction.

Materials:

  • Substituted Aniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a flask, suspend the aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.[7]

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.[5][7]

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.[5][7]

  • Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature remains below 5 °C.[5][6][7]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.[5][6]

  • Check for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.[3][5] If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is observed.

  • The resulting cold diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction.[6]

Protocol 3: General Sandmeyer Reaction (Chlorination Example)

This protocol describes the copper(I)-catalyzed conversion of the diazonium salt to an aryl chloride.

Materials:

  • Cold diazonium salt solution (from Protocol 2)

  • Cuprous chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Organic solvent for extraction (e.g., Dichloromethane, Diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.[7]

  • Cool the CuCl solution to 0 °C in an ice bath.[7]

  • Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution.[6][7]

  • Observe for the evolution of nitrogen gas.[3]

  • After the addition is complete, the reaction mixture may be allowed to warm to room temperature and then gently heated (e.g., to 60-70 °C) for about an hour, or until the evolution of nitrogen ceases, to ensure complete reaction.[7]

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[7]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).[7]

  • Combine the organic layers and wash with brine.[7]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • The crude product can be further purified by techniques such as distillation or column chromatography.

Data and Visualization

Table 1: Summary of Common Side Reactions and Troubleshooting
Side ReactionMechanistic CauseKey IndicatorsPrevention & Troubleshooting Strategies
Phenol Formation Reaction of diazonium salt with water, accelerated by heat.[1][4][11]Oily byproducts, lower yield of desired product.Maintain temperature at 0-5 °C; use concentrated reagents; use diazonium salt immediately.[2][3][5][6][7]
Azo Coupling Electrophilic attack of diazonium salt on unreacted aniline.[1][12]Formation of intensely colored impurities (azo dyes).Ensure strongly acidic conditions during diazotization; check for complete diazotization with starch-iodide paper.[1][2][3][5][13]
Biaryl Formation Dimerization of aryl radical intermediates.[1][9]Presence of dimeric byproducts in product analysis.Slow addition of diazonium salt to the copper catalyst solution; use a fresh and active catalyst.
Reduction to Arene Unwanted reduction of the diazonium group.[12][14]Formation of the corresponding arene without the desired substituent.Avoid reagents with known reducing properties; optimize reaction conditions.

Diagrams

Sandmeyer_Reaction_Pathways cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_side_reactions Side Reactions Aryl Amine Aryl Amine Diazonium Salt Diazonium Salt Aryl Amine->Diazonium Salt NaNO₂, H⁺ Aryl Radical + N₂ Aryl Radical + N₂ Diazonium Salt->Aryl Radical + N₂ Cu(I) Phenol Phenol Diazonium Salt->Phenol H₂O, Heat Azo Compound Azo Compound Diazonium Salt->Azo Compound Unreacted Aryl Amine Arene Arene Diazonium Salt->Arene Reduction Desired Aryl Halide Desired Aryl Halide Aryl Radical + N₂->Desired Aryl Halide Cu(II)X₂ Biaryl Compound Biaryl Compound Aryl Radical + N₂->Biaryl Compound Dimerization

Caption: Main and side reaction pathways in the Sandmeyer synthesis.

Troubleshooting_Logic Start Start Problem Problem Start->Problem Low_Yield Low Yield? Problem->Low_Yield Yes Colored_Impurities Colored Impurities? Problem->Colored_Impurities No Phenol_Detected Phenol Detected? Low_Yield->Phenol_Detected Yes Check_Diazotization Check for Complete Diazotization (Starch-Iodide Test) Low_Yield->Check_Diazotization No Check_pH Check Reaction pH Colored_Impurities->Check_pH Yes End End Colored_Impurities->End No Check_Temp Check Temperature Control (0-5 °C) Phenol_Detected->Check_Temp Check_Temp->End Check_Diazotization->Check_pH Slow_Addition Ensure Slow Addition of Diazonium Salt Check_pH->Slow_Addition Use_Fresh_Catalyst Use Fresh Cu(I) Catalyst Slow_Addition->Use_Fresh_Catalyst Use_Fresh_Catalyst->End

Caption: A logical workflow for troubleshooting common Sandmeyer reaction issues.

References

Technical Support Center: Purification of Crude 5-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloroisoquinolin-6-amine is a critical building block in medicinal chemistry and materials science. Its utility as a synthetic intermediate is directly dependent on its purity, as contaminants can lead to unwanted side reactions, altered biological activity, and difficulty in structural elucidation. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the common challenges encountered during the purification of this compound. We will explore the underlying chemical principles of various purification techniques to empower you to make informed, effective decisions in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude material is heavily dependent on the synthetic route employed. Common synthesis pathways, such as the reduction of a nitro-precursor or a nucleophilic aromatic substitution, can introduce specific contaminants.[1][2]

Common Impurity Classes:

  • Unreacted Starting Materials: For instance, if the synthesis involves the reduction of 5-chloro-6-nitroisoquinoline, residual nitro compound may be present.

  • Isomeric Byproducts: Depending on the regioselectivity of the synthesis, other chloro-amino isoquinoline isomers may form.[3][4]

  • Reagents and Catalysts: If a metal-acid system like stannous chloride (SnCl₂) and HCl is used for nitro reduction, residual tin salts may contaminate the product.[1]

  • Degradation Products: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air, light, or acidic conditions, often resulting in colored impurities.[5][6]

Q2: What are the primary strategies for purifying this compound?

A2: The purification strategy should be chosen based on the nature and quantity of the impurities. The basicity of the amine at position 6 is the most powerful chemical handle for purification. The three primary methods are:

  • Acid-Base Extraction: This technique is ideal for separating the basic this compound from neutral or acidic impurities.[7][8] It is a highly effective first-pass purification for very crude material.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.[9] It is particularly useful for removing impurities that are chemically similar to the desired product, such as isomers.

  • Recrystallization: This is the preferred method for achieving high final purity by removing small amounts of impurities from an already enriched product.[10][11]

Q3: How can I effectively monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is the most efficient method for real-time monitoring.[9] It allows you to quickly assess the composition of different fractions from a column or to check the success of an extraction or recrystallization. For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the industry standard.[12][13]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Recrystallization Issues

Q: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

  • Probable Cause: This typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound, causing it to separate as a molten liquid. It can also happen if the solution is too concentrated.[14]

  • Solution:

    • Re-heat the mixture to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.

    • If the problem persists, you must choose a solvent with a lower boiling point.

Q: I've cooled my solution, but no crystals have formed. What should I do?

  • Probable Cause: The solution may be supersaturated, or nucleation has not been initiated.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution.

    • Reduce Solubility: Cool the solution further in an ice bath. If this doesn't work, you may need to reduce the solvent volume by gentle evaporation and allow it to cool again.

Q: My product is still impure after recrystallization. Why?

  • Probable Cause: The impurities have a very similar solubility profile to your product and are co-crystallizing.[9]

  • Solution:

    • Perform a second recrystallization, ensuring the solution cools as slowly as possible to maximize the selectivity of crystal lattice formation.

    • If impurities persist, the compound is not a good candidate for single-method purification. First, purify the material by column chromatography to remove the offending impurities, then perform a final recrystallization.

Column Chromatography Issues

Q: My compound is streaking badly on the silica TLC plate and column. What's the cause?

  • Probable Cause: The basic amine group is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the compound to bind irreversibly, leading to tailing/streaking and poor recovery.

  • Solution:

    • Neutralize the Silica: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent system.[9] This will neutralize the acidic sites on the silica and allow your basic compound to elute cleanly.

    • Use a Different Stationary Phase: Consider using neutral alumina or an amine-functionalized silica column, which are more compatible with basic compounds.[15]

Q: I'm getting very poor separation between my product and an impurity.

  • Probable Cause: The eluent system is not optimized for your specific separation.

  • Solution:

    • Optimize with TLC: Before running a column, systematically test different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) using TLC.[9]

    • Aim for an Rf of ~0.3: The ideal eluent system will give your desired compound an Rf value between 0.25 and 0.35 on the TLC plate, with maximal separation from all impurity spots.

    • Consider a Gradient: If a single solvent mixture (isocratic elution) doesn't work, use a gradient elution where you start with a less polar solvent system and gradually increase the polarity during the column run.[16]

Q: My recovery from the column is very low.

  • Probable Cause: Besides irreversible binding to acidic silica (see streaking issue), the compound may be too polar or not polar enough for the chosen eluent, or the column may have been overloaded.

  • Solution:

    • Flush the Column: After your product has eluted, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any remaining material comes off.

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, use a dry loading technique. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[16]

    • Check Column Loading: As a rule of thumb, do not load more than 1g of crude material for every 20-50g of silica gel, depending on the difficulty of the separation.

General Purification & Stability

Q: My purified compound is initially a light-colored solid but darkens over time. Why?

  • Probable Cause: Your compound is likely oxidizing. Aromatic amines are known to be sensitive to air and light, leading to the formation of highly colored oxidized oligomers.[5]

  • Solution:

    • Storage: Store the purified solid in a tightly sealed amber vial in a cool, dark place. For long-term storage, consider placing it under an inert atmosphere (nitrogen or argon) in a freezer.[17]

    • Handling: When working with solutions, prepare them fresh and use them promptly. Avoid prolonged exposure to strong acids or bases, which can catalyze degradation.[17]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (100 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 50 mL of 1 M aqueous hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated amine salt will move into the aqueous (bottom, if using DCM; top, if using ethyl acetate) layer.[18]

  • Separate Layers: Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Extract the organic layer two more times with fresh 50 mL portions of 1 M HCl. Combine all aqueous extracts. The organic layer now contains any neutral or acidic impurities and can be set aside.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M aqueous sodium hydroxide (NaOH) with stirring until the pH is strongly basic (pH > 11), as confirmed with pH paper. The neutral this compound will precipitate out of the solution.[19]

  • Back-Extraction: Return the basified aqueous suspension to the separatory funnel. Extract the precipitated product back into an organic solvent by adding 75 mL of fresh ethyl acetate or DCM. Shake and separate the layers.

  • Repeat Back-Extraction: Perform two more extractions of the aqueous layer with 75 mL portions of the organic solvent. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes the use of silica gel and a basic modifier.

  • TLC Optimization: First, determine the optimal eluent system using TLC plates. A good starting point is a mixture of hexanes and ethyl acetate. If the compound is more polar, try dichloromethane and methanol. Add ~0.5% triethylamine to the solvent mixture to prevent streaking. Aim for a product Rf of ~0.3.[9]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into a glass column and use gentle air pressure to pack it evenly without cracks. Add a thin layer of sand to the top to protect the silica bed.[20]

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel (roughly twice the mass of your crude product) and evaporate the solvent to create a dry powder. Carefully load this powder onto the sand layer at the top of your column.[16]

  • Elution: Carefully add your eluent to the column. Use gentle air pressure to begin moving the solvent through the column. Start with your optimized eluent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and elute. Visualize the spots under UV light.

  • Combine and Concentrate: Combine the fractions that contain only your pure product. Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Purification by Recrystallization

This protocol is for the final polishing of the product.

  • Solvent Selection: The ideal solvent will dissolve the compound poorly at room temperature but completely when hot. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[16]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming pure, large crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Data Presentation & Purity Assessment

Summarize quantitative data from your purification trials in a structured table for easy comparison. Purity should be assessed by a reliable analytical method.

Table 1: Example Purification Summary

Purification StepStarting Mass (g)Final Mass (g)Recovery (%)Purity (by HPLC Area %)Notes
Crude Material5.00--75.2%Dark brown solid
Acid-Base Extraction5.003.9579%96.1%Light tan solid
Column Chromatography3.953.1078%98.8%Off-white solid
Recrystallization3.102.7388%>99.5%White crystalline solid

Table 2: Comparison of Purity Assessment Methods

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential partitioning on a solid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[13]
Primary Use Qualitative monitoring of reaction progress and fraction analysis.[9]Quantitative purity determination and detection of non-volatile impurities.[12]
Key Advantage Fast, inexpensive, and allows for parallel analysis of many samples.High resolution, high sensitivity, and provides quantitative data (area %).[4]
Limitation Not quantitative; resolution is lower than HPLC.Requires more advanced instrumentation and longer analysis time per sample.

Section 5: Visualization of Workflows

Overall Purification Strategy

A decision tree to guide the selection of purification methods for crude this compound.

start Crude this compound decision1 Significant non-basic or colored impurities present? start->decision1 proc1 Acid-Base Extraction decision1->proc1  Yes proc2 Column Chromatography (with basic modifier) decision1->proc2  No / Minor Impurities proc1->proc2  Proceed to polish proc3 Recrystallization proc2->proc3  Final Polishing Step end_node Pure Product (>99.5%) proc3->end_node

Caption: Decision workflow for purifying this compound.

Acid-Base Extraction Workflow

A diagram illustrating the movement of the target compound and impurities through the acid-base extraction process.

cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Recovery start Crude Mixture in Organic Solvent (Product + Neutral Impurities) op1 Add 1M HCl (aq) & Shake start->op1 out1_org Organic Layer: Neutral Impurities op1->out1_org Separate out1_aq Aqueous Layer: Product as HCl Salt (Product-H⁺Cl⁻) op1->out1_aq Separate op2 Add NaOH (aq) to pH > 11 & Fresh Organic Solvent out1_aq->op2 out2_org Organic Layer: Pure Product op2->out2_org Separate out2_aq Aqueous Layer: Salts (NaCl, H₂O) op2->out2_aq Separate end_node Evaporate Solvent -> Pure Solid Product out2_org->end_node

Caption: Workflow diagram for acid-base extraction purification.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of isoquinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the isoquinoline scaffold. The inherent electronic properties of the isoquinoline ring system present unique challenges and opportunities for achieving site-selectivity. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your synthetic goals with precision and confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the functionalization of isoquinolines.

Q1: Why is the C1 position the most common site for nucleophilic and radical functionalization?

The C1 position is the most electrophilic carbon in the isoquinoline system. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which polarizes the C=N imine bond. Consequently, it is the most susceptible position to attack by nucleophiles and nucleophilic radicals, as seen in classic reactions like the Minisci reaction.[1][2] For many transition-metal-free reactions, C1 is the default site of reactivity.[3]

Q2: How can I achieve functionalization at positions other than C1, such as C4, C5, or C8?

Targeting other positions requires overcoming the intrinsic reactivity of the C1 position. The most robust strategy is Transition-Metal-Catalyzed C-H Activation , which utilizes a directing group (DG). The DG is a functional group on the isoquinoline or a substituent that coordinates to the metal center, physically positioning the catalyst to activate a specific C-H bond (e.g., at C8 or C4).[4][5][6] For example, an appropriately placed directing group on the benzene ring can facilitate selective C-H activation at C5 or C8.

Q3: What is the purpose of using an isoquinoline N-oxide?

Preparing the isoquinoline N-oxide is a powerful strategy for several reasons:

  • Altered Reactivity: The N-oxide moiety significantly modifies the electronic properties of the ring, making the C2 (or α-position to the nitrogen) more susceptible to attack. This is often exploited in palladium-catalyzed C-H functionalization to achieve selective C2-arylation or alkenylation.[5][7]

  • Internal Oxidant: In some catalytic cycles, the N-oxide can serve as an internal oxidant, eliminating the need for an external one.[5]

  • Directing Group: The oxygen atom of the N-oxide can act as a coordinating atom, directing metal catalysts to the C2 position.[5][8]

Q4: My Minisci reaction is yielding a mixture of regioisomers. What are the primary causes?

While the Minisci reaction generally favors the C1 position, poor regioselectivity can occur due to several factors:

  • Steric Hindrance: A bulky substituent at or near the C1 position can hinder the approach of the incoming radical, leading to increased reaction at other electronically favorable but less hindered sites.

  • Electronic Effects: Strong electron-donating or withdrawing groups on the isoquinoline core can alter the electron density distribution, making other positions more competitive for radical attack.

  • Reaction Conditions: The specific radical source, solvent, and acid catalyst can influence the selectivity. In some cases, developing an enantioselective Minisci reaction using a chiral Brønsted acid can help control regioselectivity by positioning the radical proximal to the target site through non-covalent interactions.[9]

Q5: When should I choose photoredox catalysis over traditional transition-metal catalysis?

Photoredox catalysis offers a complementary approach and should be considered under the following circumstances:

  • Mild Conditions: Photoredox reactions are often conducted at room temperature using visible light, which is ideal for sensitive substrates that may decompose under the higher temperatures required for many C-H activation protocols.[10][11]

  • Radical Precursors: It is particularly well-suited for reactions involving radical precursors that are easily generated via single-electron transfer (SET), such as alkyl radicals from carboxylic acids or amino radicals.

  • Unique Reactivity: Photoredox catalysis can enable unique transformations like dearomatization reactions, which are challenging to achieve with conventional methods.[10][12]

Troubleshooting Guides

This section provides solutions to more complex experimental issues.

Issue 1: Low or No Conversion in Transition-Metal-Catalyzed C-H Activation
  • Symptom: Starting material is largely unreacted after the specified reaction time.

  • Possible Causes & Solutions:

    • Inactive Catalyst: The metal catalyst (e.g., Rh(III), Pd(II), Ru(II)) may be inactive or poisoned.

      • Solution: Ensure you are using a high-purity catalyst and anhydrous, degassed solvents. Consider using a pre-catalyst that is more readily activated under the reaction conditions. For example, [RhCp*Cl2]2 is a common and robust pre-catalyst for Rh(III) catalysis.[13][14]

    • Ineffective Directing Group (DG): The chosen DG may not be coordinating strongly enough to the metal center.

      • Solution: Screen different directing groups. For C-H activation on the carbocyclic ring, common DGs include amides, oximes, or hydrazones.[13][15] The choice of DG is critical and often substrate-dependent.

    • Incorrect Oxidant/Additive: The reaction may require a specific oxidant to regenerate the active catalytic species or an additive (like an acetate or carbonate base) to facilitate the C-H cleavage step.[4][5]

      • Solution: Systematically screen oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) and additives. The choice is crucial for catalyst turnover. For Rh(III) catalysis, an acetate source is often essential for the concerted metalation-deprotonation step.[16]

    • Poor Solvent Choice: The solvent can significantly impact catalyst solubility and reactivity.

      • Solution: Screen solvents with different polarities and coordinating abilities (e.g., DCE, Toluene, DMF). Non-coordinating solvents are often preferred to avoid competition with the substrate for binding to the metal center.

Issue 2: Poor Regioselectivity (Mixture of Isomers)
  • Symptom: Product analysis (¹H NMR, LC-MS) shows a mixture of functionalized isoquinoline isomers.

  • Possible Causes & Solutions:

    • Steric vs. Electronic Conflict: The electronic preference for one position may be counteracted by steric hindrance.

      • Solution: Modify the substrate to enhance the desired effect. For instance, to favor a sterically hindered position, you may need a longer or more rigid directing group that can overcome the steric barrier. Conversely, adding a bulky blocking group can prevent reaction at an undesired, electronically active site.

    • Weak Directing Group Control: The directing group may be too flexible or its coordination too weak, leading to activation at multiple sites.

      • Solution: Switch to a bidentate directing group, which forms a more stable and rigid metallacycle, often leading to higher regioselectivity.[15] For example, hydrazones can act as effective bidentate directing groups in Rh(III)-catalyzed syntheses.[13]

    • Thermodynamic vs. Kinetic Control: The reaction may be running under thermodynamic control, leading to the most stable isomer mixture, whereas the desired product might be the kinetic one.

      • Solution: Try running the reaction at a lower temperature. Kinetic products are often favored under milder conditions.

Key Methodologies & Protocols
Method 1: Rh(III)-Catalyzed C-H Activation and Annulation for Isoquinoline Synthesis

This protocol describes the synthesis of a substituted isoquinoline via C-H activation of an aryl hydrazone and annulation with an alkyne. The hydrazone acts as an efficient directing group.[13][14]

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl hydrazone (1.0 equiv), [RhCp*Cl2]2 (2.5 mol%), and the internal alkyne (1.2 equiv).

  • Solvent and Additive Addition: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen). Add anhydrous methanol (MeOH) as the solvent and acetic acid (AcOH, 1.0 equiv) as an additive via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction mixture for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford the pure isoquinoline product.

ComponentRoleTypical Loading
Aryl HydrazoneSubstrate with Directing Group1.0 equiv
[RhCp*Cl2]2Catalyst Precursor2.5 mol%
Internal AlkyneCoupling Partner1.2 equiv
Acetic AcidAdditive (Protonolysis)1.0 equiv
MethanolSolvent-
Method 2: Transition-Metal-Free Minisci Acylation

This protocol describes a direct C1 acylation of isoquinoline using an aldehyde as the acyl source under oxidative, metal-free conditions.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the isoquinoline substrate (1.0 equiv) and the aldehyde (2.0-3.0 equiv) in acetonitrile (MeCN).

  • Reagent Addition: Add tetrabutylammonium bromide (TBAB, 30 mol%) and potassium persulfate (K₂S₂O₈, 2.0-3.0 equiv) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography.

Visualization & Diagrams
Decision Workflow for Regioselective Functionalization

This diagram provides a logical workflow for selecting an appropriate synthetic strategy based on the desired position of functionalization.

decision_workflow start Desired Functionalization Site? c1 C1 Position start->c1 c_other Other Positions (C4, C5, C8, etc.) start->c_other minisci Minisci Reaction (Radical Alkylation/Acylation) c1->minisci Radical Source photoredox Photoredox Catalysis (Mild Radical Reactions) c1->photoredox Mild Conditions nucleophilic Direct Nucleophilic Addition c1->nucleophilic Strong Nucleophile ch_activation Transition-Metal Catalyzed C-H Activation c_other->ch_activation directing_group Requires Directing Group (DG) (e.g., oxime, amide, N-oxide) ch_activation->directing_group

Caption: A decision tree for selecting a functionalization strategy.

Catalytic Cycle for Directed C-H Activation

This diagram illustrates a simplified catalytic cycle for a transition-metal (M) catalyzed C-H activation directed by a generic directing group (DG).

catalytic_cycle sub Isoquinoline-DG + M(X)n coord Coordination Intermediate sub->coord Coordination metalacycle Metallacycle Intermediate (C-H Activation) coord->metalacycle C-H Cleavage (CMD) insertion Migratory Insertion (with Coupling Partner) metalacycle->insertion + Partner reductive Reductive Elimination insertion->reductive C-C Formation product Functionalized Product reductive->product catalyst_regen Catalyst Regeneration (Oxidation) reductive->catalyst_regen [M] catalyst_regen->sub + Oxidant

Caption: Simplified catalytic cycle for directed C-H activation.

References

Technical Support Center: Synthesis of 5-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloroisoquinolin-6-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic pathway for this compound?

A common and logical approach involves a multi-step synthesis that constructs the isoquinoline core first, followed by functional group installation and modification. A representative strategy begins with the formation of a substituted isoquinoline, followed by nitration and subsequent reduction.

The key stages are:

  • Isoquinoline Core Synthesis : Building the fundamental isoquinoline ring system. Methods like the Pomeranz-Fritsch or Bischler-Napieralski synthesis are often employed, starting from appropriately substituted benzaldehydes or phenylethylamines.[1][2]

  • Electrophilic Nitration : Introduction of a nitro group, which will later become the amine. This step is critical for regioselectivity.

  • Chlorination : Introduction of the chlorine atom. This can be done at various stages, but its timing influences the overall success and impurity profile.

  • Nitro Group Reduction : The final key step is the reduction of the nitro group to the target primary amine. This step is a frequent source of impurities.

Below is a diagram illustrating a plausible synthetic workflow.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Functionalization A Substituted Benzaldehyde B Isoquinoline Intermediate A->B e.g., Pomeranz-Fritsch Reaction C 5-Chloro-6-nitroisoquinoline B->C Nitration & Chlorination D This compound (Final Product) C->D Nitro Group Reduction

Caption: A generalized synthetic workflow for this compound.

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific impurities you may encounter. We identify them, explain their formation mechanism, and provide actionable strategies for mitigation and removal.

Q2: My mass spectrometry data shows a significant peak at [M-Cl+H] (mass of 6-aminoisoquinoline). What is this impurity and how can I prevent it?

This impurity is almost certainly 6-aminoisoquinoline , resulting from the reductive dehalogenation of your target molecule.

  • Causality (The "Why"): This side reaction is common during catalytic hydrogenation (e.g., using Pd/C, H₂) or with certain reducing agents like stannous chloride (SnCl₂) in harsh conditions. The catalyst or reagent, intended to reduce the nitro group, can also cleave the carbon-chlorine bond.

  • Troubleshooting & Mitigation:

    • Optimize Nitro Reduction Conditions : If using catalytic hydrogenation, screen different catalysts. For instance, palladium catalysts are highly active and can promote dehalogenation. Consider using a less active catalyst or one with inhibitors, such as palladium on calcium carbonate poisoned with lead (Lindlar's catalyst), or platinum-based catalysts (e.g., PtO₂).

    • Control Reaction Time and Temperature : Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material (5-chloro-6-nitroisoquinoline) is consumed to prevent over-reduction. Lowering the reaction temperature can also reduce the rate of dehalogenation.

    • Alternative Reducing Agents : Consider chemical reduction methods that are less prone to causing dehalogenation. Iron powder in acidic medium (e.g., acetic acid or dilute HCl) is a classic and often milder alternative for nitro group reductions.[3]

Q3: My HPLC/TLC analysis shows the presence of the starting material, 5-chloro-6-nitroisoquinoline. How can I ensure the reduction goes to completion?

This indicates an incomplete reaction, a common issue in solid-liquid heterogeneous reactions.

  • Causality (The "Why"): Incomplete reduction can be due to several factors: insufficient reducing agent, deactivated catalyst (in catalytic hydrogenation), low reaction temperature, or insufficient reaction time.

  • Troubleshooting & Mitigation:

    • Stoichiometry : Ensure you are using a sufficient molar excess of the reducing agent. For reductions with metals like SnCl₂ or Fe, a 3 to 5-fold molar excess is common.[4]

    • Catalyst Activity : If using a palladium catalyst, ensure it is fresh. Catalysts can become poisoned or lose activity over time. A pre-activation step might be necessary.

    • Increase Reaction Time/Temperature : If monitoring shows a stalled reaction, consider increasing the temperature moderately or extending the reaction time. Continue to monitor every 1-2 hours to track progress.

    • Improve Solubility : The starting nitro-compound may have poor solubility in the reaction solvent. Screen for a solvent system where the starting material is more soluble at the reaction temperature.

Q4: I have an impurity with the same mass as my product, but it has a different retention time and is very difficult to separate. What could it be?

This is highly indicative of an isomeric impurity . The most likely culprits are other chloro-amino-isoquinoline isomers formed due to a lack of complete regioselectivity during the earlier nitration or chlorination steps.

  • Causality (The "Why"): Electrophilic substitution on the isoquinoline ring can produce a mixture of products. The directing effects of the existing substituents and the ring's inherent reactivity determine the position of the incoming nitro or chloro group. For example, nitration could potentially yield 8-nitro or 7-nitro isomers in addition to the desired 6-nitro intermediate.

  • Troubleshooting & Mitigation:

    • Purify Intermediates : This is the most critical step. Do not carry crude intermediates forward. Purify the 5-chloro-6-nitroisoquinoline intermediate meticulously before the final reduction step. Isomers are often easier to separate when they have different functional groups (e.g., separating a nitro-isomer from another nitro-isomer) than after they are converted to the final amines.

    • Fractional Recrystallization : Isomers often have slightly different solubilities. Fractional recrystallization of the intermediate or the final product's salt form (e.g., hydrochloride salt) can be an effective, scalable purification method.[5]

    • Preparative Chromatography : For high-purity material on a smaller scale, preparative HPLC or flash column chromatography with a high-resolution stationary phase may be required.

Impurity_Formation Start 5-Chloro-6-nitroisoquinoline Product This compound (Target) Start->Product Desired Reduction Imp1 6-Aminoisoquinoline (Dehalogenation) Start->Imp1 Side Reaction: Reductive Dehalogenation Imp2 Starting Material (Incomplete Reaction) Start->Imp2 Stalled Reaction Imp3 Isomeric Impurities (e.g., 8-Chloro-6-aminoisoquinoline) Precursor Mixture of Nitro-Isomers Precursor->Start Purification Precursor->Imp3 Reduction of Isomeric Precursor

Caption: Common impurity pathways in the final reduction step.

Analytical & Purification Protocols
Q5: What are the recommended analytical methods for purity assessment?

A multi-pronged approach is essential for accurate purity determination.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying purity and detecting related substances.[7][8]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), it's used to identify the mass of the main component and impurities, which is crucial for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for confirming the structure of the final product and identifying any major structural isomers if their signals can be resolved.

  • Karl Fischer Titration: To quantify the water content, which is a common "impurity" in solid samples.[6]

Table 1: Representative HPLC Method for Purity Analysis

ParameterMethod A: Standard QCMethod B: High-Resolution
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 70:30 (A:B) Isocratic95:5 to 5:95 (A:B) over 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmDiode Array Detector (DAD)
Purpose Routine purity checksSeparation of close-eluting isomers
Q6: What is a reliable step-by-step protocol for purifying the final product?

A combination of aqueous workup, extraction, and final purification by column chromatography or recrystallization is standard.

Protocol 1: General Purification Workflow

  • Quench & Neutralize : After the reaction is complete, carefully quench any remaining reagents. If the reaction was run in acid, neutralize the mixture by slowly adding a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is ~8-9.[9]

  • Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Wash : Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.

  • Dry & Concentrate : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification :

    • Column Chromatography : Purify the crude residue on a silica gel column. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

    • Recrystallization : Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or toluene) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.[9]

References

Stability and storage conditions for 5-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloroisoquinolin-6-amine

Welcome to the technical support guide for this compound (CAS No. 566943-99-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at -20°C. Some suppliers also recommend storage at 2-8°C. The compound should be kept in a tightly sealed container in a dry and well-ventilated place.[1] The key is to minimize exposure to factors that can accelerate degradation, such as heat, moisture, and air.

Q2: Why is storage under an inert atmosphere recommended?

Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidative degradation.[1] The amine functional group (-NH2) on the isoquinoline ring is susceptible to oxidation, a process that can be accelerated by atmospheric oxygen. This oxidation can lead to the formation of colored impurities and a decrease in the compound's purity and reactivity over time.

Q3: Is this compound sensitive to moisture?

Yes, some data sheets indicate that the compound is moisture-sensitive or hygroscopic. It is crucial to store it in a dry environment and to tightly close the container immediately after use. Absorbed moisture can lead to clumping of the solid and may introduce water into sensitive reactions. For particularly sensitive applications, handling the compound in a glovebox is advisable.

Q4: How should I handle the compound upon receiving it?

Upon receipt, the compound should be stored immediately under the recommended conditions. It's good practice to log the date of receipt and the initial appearance of the material. Always use personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, as the compound may cause skin and eye irritation.[2][3] Handling should be done in a well-ventilated area or a chemical fume hood.[1][3]

Q5: What are the known chemical incompatibilities for this compound?

The primary incompatibility for this compound is with strong oxidizing agents.[1] Contact with these substances can lead to vigorous, potentially hazardous reactions and will degrade the compound. Avoid storing it near peroxides, nitrates, or other strong oxidizers.

Summary of Recommended Storage Conditions
ParameterConditionRationale & Citation
Temperature -20°C (Long-term) or 2-8°C (Short-term)Minimizes thermal degradation and preserves compound integrity.
Atmosphere Inert Gas (Argon or Nitrogen)[1]Prevents oxidation of the amine functional group.
Light Store in a dark place (e.g., amber vial)Aromatic amines can be light-sensitive, leading to photolytic degradation.
Moisture Dry environment, tightly sealed containerThe compound is reported to be moisture-sensitive/hygroscopic.
Incompatibilities Away from strong oxidizing agents[1]Prevents rapid and exothermic degradation reactions.

Troubleshooting Guide

Q6: My solid this compound has changed color (e.g., darkened or turned yellow/brown). Is it still usable?

A color change is a common indicator of degradation, likely due to oxidation or exposure to light. While the compound may not be completely degraded, its purity is compromised. We strongly recommend performing a quality control check, such as HPLC or LC-MS, to determine the purity before use. For sensitive applications, using a fresh, non-discolored lot is advisable to ensure reproducibility.

Q7: I'm seeing inconsistent results in my reactions using this compound. Could storage be the issue?

Yes, inconsistent results are a classic sign of reagent degradation. If the compound has been stored improperly (e.g., at room temperature, with frequent exposure to air, or for an extended period), its effective concentration and reactivity may have decreased. This is particularly critical in stoichiometric reactions. Always use a fresh vial or re-qualify the purity of an older batch if you observe unexpected outcomes.

Q8: I dissolved the compound in a solvent for stock solution. How long is this solution stable?

The stability of this compound in solution is significantly lower than in its solid state and is highly dependent on the solvent, concentration, and storage conditions. Amine solutions, in particular, can degrade over time.[4][5] We recommend preparing solutions fresh for each experiment. If a stock solution must be stored, it should be kept at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. A preliminary solution stability test (see protocol below) is recommended to establish a reliable storage window for your specific conditions.

Q9: The compound is difficult to dissolve. Does this indicate a problem?

While solubility can be inherently limited in certain solvents, a noticeable decrease in solubility compared to a previous batch could indicate degradation. Some degradation products may be less soluble polymers or salts. Check the compound's appearance for any signs of discoloration or clumping. If it looks degraded, its poor solubility may be a consequence of this. Ensure you are using an appropriate solvent; chloroform and methanol are listed as solvents in some datasheets.

Experimental Protocol: Quick Solution Stability Test

This protocol allows you to assess the short-term stability of this compound in your chosen solvent.

Objective: To visually and/or analytically monitor the degradation of the compound in solution under different storage conditions.

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in your desired experimental solvent (e.g., DMSO, Methanol) at a known concentration (e.g., 10 mM).

  • Aliquot the Solution: Dispense the solution into three separate sets of clear and amber vials.

  • Establish Storage Conditions:

    • Set 1 (Control): Analyze immediately (Time = 0).

    • Set 2 (Room Temp): Store one clear and one amber vial at room temperature on the benchtop.

    • Set 3 (Refrigerated): Store one clear and one amber vial at 4°C.

    • Set 4 (Frozen): Store one amber vial at -20°C.

  • Time-Point Analysis: At designated time points (e.g., 0, 4, 8, 24, and 48 hours), analyze an aliquot from each set.

    • Visual Inspection: Note any color change from the initial solution.

    • (Optional) UV-Vis Spectroscopy: Measure the absorbance spectrum. A change in the spectral profile or the appearance of new peaks can indicate degradation.

    • (Recommended) HPLC/LC-MS Analysis: This is the most reliable method. Quantify the peak area of the parent compound. A decrease of >5% typically indicates meaningful degradation.

  • Interpret Results: Based on the rate of degradation observed, determine the maximum acceptable storage time for your solution under the tested conditions.

Logical Workflow Diagram

The following diagram outlines the decision-making process for the proper handling and storage of this compound.

G cluster_storage Storage & Handling Workflow receive Receive Compound inspect Inspect for Color & Intact Seal receive->inspect log Log Date & Batch No. inspect->log storage_decision Intended Use? log->storage_decision long_term Long-Term Storage -20°C Inert Atmosphere Dark & Dry storage_decision->long_term > 3 months short_term Short-Term / Active Use 2-8°C or -20°C Dessicator Tightly Sealed storage_decision->short_term < 3 months usage Prepare for Experiment long_term->usage short_term->usage solid Use Solid Directly usage->solid solution Prepare Fresh Solution usage->solution troubleshoot Suspect Degradation? (e.g., color change, poor results) solid->troubleshoot solution->troubleshoot troubleshoot->usage No qualify Re-qualify Purity (HPLC / LC-MS) troubleshoot->qualify Yes qualify->usage Purity > 95% discard Discard & Use New Batch qualify->discard Purity < 95%

Caption: Decision workflow for handling and storing this compound.

References

Overcoming poor solubility of isoquinoline derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the poor solubility of isoquinoline derivatives during their synthetic workflows. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in the laboratory.

Introduction: The Solubility Challenge with Isoquinoline Derivatives

Isoquinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of many natural alkaloids and synthetic compounds with significant pharmacological activities.[1][2] However, their often planar, aromatic nature can lead to strong intermolecular π-stacking interactions in the solid state, resulting in poor solubility in common organic solvents and aqueous media.[3] This low solubility can hinder reaction kinetics, complicate purification, and create significant challenges for biological screening. This guide provides a systematic approach to diagnosing and overcoming these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Initial Dissolution & Solvent Selection

Question 1: My isoquinoline starting material/intermediate won't dissolve in my reaction solvent. What are my immediate options?

Answer: This is a common first hurdle. The initial approach should be a systematic exploration of solvent properties and physical dissolution aids.

  • Solvent Screening: Isoquinoline itself is soluble in various organic solvents like ethanol, ether, and chloroform.[2][4] However, derivatives with different functional groups will have varied solubility profiles. Start with a small-scale solubility test using a range of solvents with varying polarities.

    • Common Solvents for Isoquinoline Synthesis:

      • Aprotic Polar: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)

      • Protic Polar: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA)

      • Nonpolar: Toluene, Dichloromethane (DCM), Chloroform

  • Physical Dissolution Aids:

    • Heating: Gently warming the mixture can significantly increase the solubility of many compounds.[2] Always monitor for potential degradation of your material at elevated temperatures.

    • Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the surface area exposed to the solvent, thereby accelerating dissolution.[5][6][7] This method is particularly useful for kinetically limited solubility.[8]

Question 2: I'm performing a reaction in an aqueous medium and my isoquinoline derivative is precipitating. What should I do?

Answer: Precipitation in aqueous media is a frequent issue, especially for compounds intended for biological assays. Here are several strategies to address this:

  • pH Adjustment: Isoquinoline and its derivatives are typically weak bases due to the lone pair of electrons on the nitrogen atom (pKa of isoquinoline is 5.14).[1] Protonating this nitrogen by lowering the pH of the medium can dramatically increase aqueous solubility.[1][9][10]

    • Protocol: Prepare a concentrated stock solution of your compound in an organic solvent like DMSO. Then, dilute this stock into an aqueous buffer with a pH below the pKa of your compound. For isoquinoline itself, a buffer with a pH of 4.0-4.5 would be a good starting point.

  • Co-solvents: The use of a water-miscible organic solvent, or co-solvent, is a standard technique to increase the solubility of hydrophobic compounds in aqueous solutions.[11][12][13]

    • Common Co-solvents: DMSO, ethanol, and polyethylene glycols (PEGs) are frequently used.[14]

    • Caution: Be mindful of the final co-solvent concentration, as high levels (typically >0.5-1% for DMSO) can be toxic in cell-based assays.[3]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[11][15] This is particularly useful for creating stable formulations for biological testing.

    • Examples: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used.[15]

Category 2: Advanced & Proactive Strategies

Question 3: I've tried various solvents and physical methods, but my compound's solubility is still too low for effective synthesis or purification. What's next?

Answer: When basic methods fail, it's time to consider more advanced techniques, including structural modification of your molecule.

  • Structural Modification: Altering the chemical structure is a powerful, albeit more involved, strategy to improve solubility.[16][17][18] The goal is to introduce functional groups that either increase polarity or disrupt the crystal lattice packing that contributes to poor solubility.[16][19]

    • Strategies for Structural Modification:

      • Introduce Ionizable Groups: Adding acidic or basic moieties (e.g., carboxylic acids, amines) allows for salt formation, which can significantly boost aqueous solubility.

      • Add Polar, Non-ionizable Groups: Incorporating groups like hydroxyls, amides, or short polyethylene glycol (PEG) chains can increase polarity and hydrogen bonding with solvents.

      • Disrupt Planarity: Introducing bulky or non-planar groups can interfere with the π-stacking of the aromatic rings, reducing the crystal lattice energy and improving solubility.[19]

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[20][21] This is a common strategy in drug development to overcome poor solubility.[22][23]

    • Example: Attaching a phosphate group to a hydroxyl moiety on the isoquinoline scaffold can create a highly water-soluble phosphate ester prodrug.[23] This prodrug can then be cleaved by phosphatases in the body to release the active compound.

Question 4: My purified isoquinoline derivative is difficult to crystallize, or it "oils out" of solution. How can I obtain a solid product?

Answer: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is precipitating.[24] This often happens with impure compounds.

  • Troubleshooting "Oiling Out":

    • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly again.[24]

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) to induce crystallization.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The small glass particles can provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of the solid product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Alternative Purification: If crystallization remains problematic, consider alternative purification methods such as column chromatography followed by solvent evaporation to obtain the product as an amorphous solid or a solid foam.

Experimental Workflows & Data

Workflow for Systematic Solubility Enhancement

The following diagram outlines a systematic approach to addressing poor solubility of an isoquinoline derivative.

solubility_workflow cluster_problem Problem Identification cluster_initial Initial Troubleshooting cluster_aqueous Aqueous Media Issues cluster_advanced Advanced Strategies cluster_outcome Desired Outcome Problem Poorly Soluble Isoquinoline Derivative Solvent_Screen 1. Solvent Screening (Polar Aprotic, Polar Protic, Nonpolar) Problem->Solvent_Screen Physical_Aids 2. Physical Aids (Heating, Sonication) Solvent_Screen->Physical_Aids If still insoluble Aqueous_Check Precipitation in Aqueous Solution? Physical_Aids->Aqueous_Check pH_Adjust 3. pH Adjustment (Acidic Buffer) Aqueous_Check->pH_Adjust Yes Advanced_Check Solubility Still Insufficient? Aqueous_Check->Advanced_Check No Co_Solvent 4. Co-Solvent Use (DMSO, EtOH) pH_Adjust->Co_Solvent Co_Solvent->Advanced_Check Structural_Mod 5. Structural Modification (Add Polar Groups) Advanced_Check->Structural_Mod Yes Success Soluble Compound for Synthesis/Assay Advanced_Check->Success No Prodrug 6. Prodrug Approach (e.g., Phosphate Ester) Structural_Mod->Prodrug If modification is insufficient or undesirable Prodrug->Success

Caption: A decision-making workflow for troubleshooting poor solubility.

Illustrative Data: Effect of pH on Solubility

The following table provides a conceptual illustration of how adjusting the pH can dramatically affect the aqueous solubility of a hypothetical basic isoquinoline derivative (pKa = 6.5).

pH of Aqueous BufferPredominant SpeciesExpected Relative Solubility
8.5Neutral (Free Base)Low
7.4Neutral > ProtonatedModerate
6.5Neutral ≈ ProtonatedHigh
5.5Protonated (Salt)Very High
4.5Protonated (Salt)Very High

This table illustrates a general principle. Actual solubility values must be determined experimentally.

Conclusion

Overcoming the poor solubility of isoquinoline derivatives is a multi-faceted challenge that often requires a systematic and logical approach. By starting with simple techniques like solvent screening and physical aids, and progressing to more advanced strategies such as pH adjustment, co-solvents, and even structural modification, researchers can successfully navigate these synthetic hurdles. Understanding the underlying physicochemical principles of solubility is key to making informed decisions in the lab and advancing the development of these important compounds.

References

Navigating the Buchwald-Hartwig Amination of Chloroquinolines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to delve into the "why" behind experimental choices, offering field-proven insights to help you troubleshoot challenges and optimize your reactions.

The amination of chloroquinolines presents a unique set of challenges due to the electronic nature of the heterocyclic ring and the relative inertness of the C-Cl bond. This guide provides a structured approach to catalyst selection, reaction optimization, and troubleshooting, grounded in mechanistic principles and supported by authoritative literature.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter in the lab.

Q1: My reaction shows low or no conversion of the starting chloroquinoline. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue, often pointing to problems with catalyst activation, the choice of catalytic system, or reaction conditions. Chloroquinolines, being electron-deficient heteroaromatic chlorides, can be challenging substrates.[1][2]

Immediate Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your solvent is anhydrous and your base is fresh and of high quality.[1] Older or improperly stored sodium tert-butoxide (NaOt-Bu) can be less effective.

  • Inert Atmosphere is Crucial: The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

  • Increase Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve good conversion.[3][4]

Systematic Optimization Strategy:

  • Ligand Choice is Key: The oxidative addition of the chloroquinoline to the palladium center is often the rate-limiting step.[5] Sterically hindered and electron-rich ligands are essential to facilitate this process.[5][6] Consider switching to more advanced biarylphosphine ligands.

    • For Primary & Secondary Aliphatic Amines: Ligands like RuPhos and BrettPhos are excellent starting points.[3][7][8]

    • For Anilines and other Aryl Amines: XPhos and SPhos are generally very effective.[7]

    • For Heterocyclic Amines: DavePhos has shown success in couplings with indole.[3]

  • Re-evaluate Your Base: While NaOt-Bu is a common choice, it can be incompatible with base-sensitive functional groups.[3] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially at higher temperatures, and offer better functional group tolerance.[4] The choice of base can also be influenced by the solvent.[9]

  • Solvent Matters: Toluene and 1,4-dioxane are standard solvents.[10] However, for certain substrate combinations, THF can also be effective.[4] Ensure your chloroquinoline and amine are soluble in the chosen solvent at the reaction temperature.

  • Temperature Adjustment: Typical reaction temperatures range from 80-120 °C.[11] If you are seeing no reaction at a lower temperature, a gradual increase may be necessary.

Q2: I'm observing significant formation of a hydrodehalogenated quinoline byproduct. What is causing this and how can I minimize it?

A2: Hydrodehalogenation, where the chlorine is replaced by a hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[5] It often arises from a competing pathway involving β-hydride elimination from the palladium-amide intermediate.[5]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Modification: The choice of ligand has a profound impact on the relative rates of reductive elimination (product formation) versus β-hydride elimination (side product).[5]

    • Increase Ligand Steric Bulk: More sterically demanding ligands, such as the dialkylbiaryl phosphines, can favor reductive elimination.[5][12] If you are using a less bulky ligand, consider switching to one like XPhos or BrettPhos .

    • Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst decomposition and side reactions. Ensure you are using the recommended ligand:Pd ratio (typically 1:1 to 2:1 for pre-catalysts and in-situ generated catalysts, respectively).

  • Amine and Base Considerations:

    • Primary Amines: This side reaction can be more prevalent with primary amines.

    • Base Strength: While a strong base is needed, an excessively strong base or high concentrations can sometimes promote side reactions. If using LHMDS, consider switching to NaOt-Bu or a carbonate base.

Q3: My desired product is forming, but I'm also getting a significant amount of a double amination product on my di-chloroquinoline substrate. How can I improve selectivity for mono-amination?

A3: Achieving selective mono-amination on a substrate with multiple halide sites, such as 6-bromo-2-chloroquinoline, requires careful control of reaction conditions to exploit the different reactivities of the C-Br and C-Cl bonds.[13] Generally, a C-Br bond is more reactive than a C-Cl bond in oxidative addition.[4]

Achieving Selective Mono-amination:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the amine to favor the mono-aminated product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity, favoring the reaction at the more reactive site.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent further reaction to the di-substituted product.

  • Ligand Choice: While less common for selectivity control between different halides, certain ligands may offer improved selectivity. It's worth screening a small set of ligands if other methods fail.

Frequently Asked Questions (FAQs)

What is the best palladium source to use: a pre-catalyst or generating the catalyst in situ?

For reproducibility and ease of use, especially in complex settings like drug development, palladium pre-catalysts are highly recommended.[4] Pre-catalysts, such as the G3 or G4 palladacycles, are air-stable and provide a reliable 1:1 ratio of palladium to ligand, leading to the efficient and consistent formation of the active Pd(0) species.[4] Generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be less reliable and may require higher catalyst loadings.[4][14]

How do I choose the right ligand for my specific chloroquinoline and amine?

The "best" ligand depends on the nature of both coupling partners.[4] A general starting point is to use modern, bulky, electron-rich dialkylbiaryl phosphine ligands, as they are effective for challenging aryl chlorides.[5][7]

Ligand Selection Workflow

G cluster_0 Amine Type cluster_1 Recommended Ligands cluster_2 Ligand Suggestions AmineType Identify Your Amine Primary Primary Aliphatic Amine (e.g., n-butylamine) AmineType->Primary Is it a primary aliphatic amine? Secondary Secondary Aliphatic Amine (e.g., morpholine) AmineType->Secondary Is it a secondary aliphatic amine? Aryl Aryl Amine (e.g., aniline) AmineType->Aryl Is it an aryl amine? Hetero N-Heterocycle (e.g., indole) AmineType->Hetero Is it an N-heterocycle? BrettPhos BrettPhos Primary->BrettPhos RuPhos RuPhos Secondary->RuPhos XPhos XPhos Aryl->XPhos SPhos SPhos Aryl->SPhos DavePhos DavePhos Hetero->DavePhos

Caption: Ligand selection workflow based on amine type.

Can I use weaker bases like carbonates for the amination of chloroquinolines?

Yes, weaker bases such as K₃PO₄ and Cs₂CO₃ can be effective, particularly with the use of modern palladium pre-catalysts (G2, G3, G4) that can be activated by these bases at room temperature or slightly elevated temperatures.[4] The use of weaker bases is highly advantageous when your chloroquinoline or amine contains base-sensitive functional groups like esters or nitro groups, which would be degraded by strong alkoxide bases.[3]

Which solvents should I absolutely avoid?

Chlorinated solvents (e.g., chloroform, dichloromethane) and coordinating solvents like acetonitrile or pyridine should be avoided.[4] These solvents can bind to the palladium center and inhibit catalysis.[4]

Catalyst & Ligand Recommendations for Chloroquinolines

Amine TypeRecommended Ligand(s)Typical Base(s)Key Considerations
Primary Aliphatic Amines BrettPhos, RuPhos[3][8]NaOt-Bu, LHMDSLHMDS can be used for substrates with protic functional groups.[3]
Secondary Aliphatic Amines RuPhos, Xantphos[7][15]NaOt-Bu, K₃PO₄Can be less reactive than primary amines; may require higher temperatures.
Aryl Amines (Anilines) XPhos, SPhos[7]NaOt-Bu, Cs₂CO₃Generally good success rates.[4]
N-Heterocycles (e.g., Indoles, Pyrazoles) DavePhos, tBuXPhos[3]K₃PO₄, Cs₂CO₃Can be challenging substrates; optimization is often required.[4]
Ammonia Equivalent BrettPhos, RuPhosLHMDSFor synthesizing primary aminoquinolines.[13]

Experimental Protocol: General Procedure for Amination of 2-Chloroquinoline

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • 2-Chloroquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • XPhos (if using an in-situ system, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the 2-chloroquinoline, palladium pre-catalyst, and sodium tert-butoxide.

  • Seal the vessel with a septum and purge with argon for 10-15 minutes.

  • Add the anhydrous toluene via syringe, followed by the amine.

  • Place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for the recommended time (monitor by TLC or LC-MS, typically 2-24 hours).[11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Catalytic Cycle

Catalytic Cycle L-Pd(0) L-Pd(0) Oxidative\nAddition\nComplex Oxidative Addition Complex L-Pd(0)->Oxidative\nAddition\nComplex Ar-Cl Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R₂NH Palladium\nAmide Palladium Amide Amine\nCoordination->Palladium\nAmide Base, -H-Base⁺X⁻ Palladium\nAmide->L-Pd(0) Reductive Elimination Ar-NR₂

References

Validation & Comparative

A Comparative Guide to Chlorinated Aminoisoquinolines in Kinase Inhibitor Synthesis: The Strategic Advantage of the 5-Chloro, 6-Amino Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Cornerstone of Kinase Inhibition

In the landscape of modern medicinal chemistry, the isoquinoline ring system stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved drugs.[1][2][3] Its rigid, bicyclic structure is adept at mimicking the purine ring of adenosine triphosphate (ATP), the universal energy currency that fuels protein kinases.[4][5] Protein kinases are the master regulators of cellular communication, catalyzing the phosphorylation of substrate proteins to control processes from cell growth and proliferation to apoptosis.[6] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most intensely pursued classes of drug targets.[4][7]

This guide provides an in-depth comparison of 5-chloroisoquinolin-6-amine and its structural isomers as foundational building blocks for the synthesis of ATP-competitive kinase inhibitors. We will dissect how the seemingly subtle shift in the positions of the chloro and amino substituents profoundly impacts synthetic strategy, structure-activity relationships (SAR), and ultimately, the potency and selectivity of the resulting inhibitors. By explaining the causality behind experimental choices and outcomes, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to rationally design the next generation of targeted therapeutics.

The Strategic Importance of Substituent Positioning

The efficacy of an isoquinoline-based kinase inhibitor is dictated by its interactions within the ATP-binding pocket of the target kinase. The isoquinoline nitrogen (N-2) typically forms a crucial hydrogen bond with the "hinge region" of the kinase, anchoring the inhibitor in place.[1] However, it is the substituents on the carbocyclic ring that fine-tune the inhibitor's performance. The chloro and amino groups are not mere decorations; they are functional handles that dictate the molecule's electronic profile, reactivity, and potential for further elaboration.

  • The Amine (NH₂) Group: This is the primary vector for synthetic elaboration. It serves as a nucleophilic handle to attach larger, often aromatic, moieties that extend into the solvent-exposed region of the ATP-binding site. The nature of this appended group is critical for optimizing potency and selectivity.[1]

  • The Chlorine (Cl) Atom: The chlorine atom's role is multifaceted. Its electronegativity influences the electron density of the entire ring system, affecting binding interactions. It can form favorable halogen bonds with the protein backbone and, in some contexts, can act as a leaving group for the design of targeted covalent inhibitors that form an irreversible bond with a nearby cysteine residue.[1][8]

The relative positioning of these two groups creates distinct isomers with unique chemical personalities, offering a toolkit for medicinal chemists to address different kinase targets.

Comparative Analysis: this compound vs. Key Isomers

To understand the strategic advantages of this compound, we must compare it directly with other synthetically accessible isomers. The primary points of comparison are synthetic accessibility, the structural vectors they present for derivatization, and the resulting biological activity profiles.

FeatureThis compound 3-Chloroisoquinolin-6-amine [9]5-Amino-1-chloroisoquinoline [10]
Structure
CAS Number 566943-99-5[]1374652-51-3[9]374554-54-8[10]
Key Synthetic Route Typically via multi-step synthesis involving nitration and reduction, followed by Sandmeyer reaction.Selective reduction of 1,3-dichloro-6-nitroisoquinoline.[9]Reduction of 1-chloro-5-nitroisoquinoline using reagents like stannous chloride.[10]
Structure-Activity Rationale The C6-amino group provides a direct vector for substitution into the solvent-exposed region. The C5-chloro group can influence the pocket's hydrophobic and electronic environment, potentially forming halogen bonds.The C3-chloro group is positioned near the "gatekeeper" residue of many kinases. The C6-amino group acts as the derivatization point.The C1-chloro group directly flanks the hinge-binding nitrogen, significantly impacting the electronics of this key interaction. The C5-amino group offers a different vector for exploration.
Potential Advantages Balanced electronics and sterics. The C5/C6 substitution pattern allows for derivatization that can probe deep into the active site while the chlorine fine-tunes binding.The C3 position is a known "hotspot" for kinase interactions, and a chloro group here can be highly influential.The C1-chloro group can be leveraged for covalent inhibition or strong electronic influence on the critical hinge-binding N-2 atom.
Known Kinase Targets of Derivatives Broad applicability in kinase inhibitor scaffolds.Derivatives have been explored for targets like MPS1 and p70S6Kβ.[8]Used as a building block for various heterocyclic compounds targeting kinases.

In-Depth Look: The Synthetic and Strategic Value of Isomers

The choice of isomer is a critical first step in a kinase inhibitor discovery campaign, as it sets the trajectory for all subsequent chemistry and biological testing.

This compound: A Versatile Scaffold

While specific, publicly disclosed kinase inhibitors built directly from this compound are not as prevalent in late-stage clinical trials as some other scaffolds, its utility lies in its balanced properties as a chemical building block.[] The ortho-relationship of the chloro and amino groups creates a unique electronic environment. The amino group at C6 is sterically accessible for a wide range of coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to install the specificity-determining moieties. The chlorine at C5 provides a strong inductive effect and the potential for halogen bonding without being overly reactive.

3-Chloroisoquinolin-6-amine: Targeting with Precision

The 3-chloro isomer presents a different strategic opportunity.[9] The chlorine atom at the C3 position is spatially proximal to the "gatekeeper" residue in many kinases—a critical amino acid that controls access to a deeper hydrophobic pocket. Modulating interactions here can be a powerful strategy for achieving selectivity. For example, derivatives of 3-aminoisoquinoline have been used to design covalent inhibitors targeting a non-conserved cysteine residue adjacent to the hinge region in kinases like MPS1.[8]

5-Amino-1-chloroisoquinoline: Influencing the Hinge Interaction

Placing the chlorine atom at the C1 position, immediately adjacent to the core nitrogen, dramatically alters the electronic properties of the hinge-binding interaction.[10] This can be used to either enhance or attenuate the strength of the key hydrogen bond, providing a mechanism to tune affinity and selectivity. The C5-amino group then provides a distinct geometric vector for derivatization compared to the C6-isomers.

Experimental Methodologies

To provide a practical context, this section details representative protocols for the synthesis of these key intermediates and their subsequent evaluation in biological assays.

Protocol 1: Synthesis of 5-Amino-1-chloroisoquinoline via Reduction

This protocol is adapted from established patent literature and demonstrates a common method for generating an amino-isoquinoline from its nitro precursor.[10]

Objective: To reduce 1-chloro-5-nitroisoquinoline to 5-amino-1-chloroisoquinoline.

Materials:

  • 1-chloro-5-nitroisoquinoline (450 mg, 2.2 mmol)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (2.4 g, 11 mmol)

  • Ethyl acetate (EtOAc) (50 mL)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Combine 1-chloro-5-nitroisoquinoline (450 mg), stannous chloride dihydrate (2.4 g), and ethyl acetate (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Stir the mixture under a nitrogen atmosphere and heat to reflux for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into an ice-water mixture.

  • Carefully basify the mixture to a pH of ~10 using saturated aqueous Na₂CO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic phase.

  • Extract the aqueous phase twice more with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to yield the final product, 5-amino-1-chloroisoquinoline, as a light yellow solid.[10]

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, a critical step in determining potency (IC₅₀).

Objective: To determine the concentration of a test compound required to inhibit 50% of a specific protein kinase's activity.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The amount of phosphorylated product is quantified, often using methods like mobility shift assays or fluorescence.[12]

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions to test a range of concentrations.

  • Reaction Mixture: In a 96-well or 384-well plate, combine the kinase, a fluorescently labeled substrate peptide, and ATP in a suitable reaction buffer.

  • Initiation: Add the test compound dilutions (and a DMSO control) to the wells to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Termination: Stop the reaction by adding a termination buffer, often containing a chelating agent like EDTA to sequester Mg²⁺ required by the kinase.

  • Detection: Quantify the amount of phosphorylated and unphosphorylated substrate. In a mobility shift assay, capillary electrophoresis is used to separate the substrate and product based on charge differences.[12]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizing the Strategy

Diagrams can clarify the complex relationships in synthesis and biological action.

Kinase Signaling Pathway and Inhibition

The following diagram illustrates a simplified kinase cascade, a common mechanism in cell signaling, and shows the point of intervention for an ATP-competitive inhibitor.

Kinase_Pathway cluster_0 Cellular Exterior cluster_1 Cellular Interior GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds & Activates Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Response Cell Proliferation & Survival TranscriptionFactor->Response Activates Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->Kinase1 Blocks ATP Site

Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway.

Generalized Synthetic Workflow

This workflow illustrates the common path from a starting material to a final, biologically active kinase inhibitor.

Synthesis_Workflow Start Substituted Nitro-isoquinoline Step1 Reduction of Nitro Group (e.g., SnCl2 or H2/Pd-C) Start->Step1 Intermediate Chloroisoquinolin-amine (e.g., 5-Chloro-6-amino) Step1->Intermediate Step2 Cross-Coupling Reaction (e.g., Buchwald-Hartwig) Intermediate->Step2 Final Final Kinase Inhibitor Step2->Final Step3 Biological Screening (Kinase Assays) Final->Step3 Result Potency & Selectivity Data (IC50 values) Step3->Result

Caption: General workflow for synthesizing and evaluating kinase inhibitors.

Conclusion and Future Outlook

The choice between this compound and its isomers is not a matter of one being definitively superior, but rather a strategic decision based on the specific goals of the drug discovery program. Each isomer offers a unique combination of electronic properties, steric profiles, and synthetic handles.

  • This compound provides a versatile and balanced platform for broad screening and lead generation.

  • 3-Chloroisoquinolin-6-amine offers a targeted approach to exploit interactions near the gatekeeper residue, a promising strategy for achieving inhibitor selectivity.

  • 5-Amino-1-chloroisoquinoline allows for direct modulation of the critical hinge-binding interaction, providing a powerful tool for fine-tuning affinity.

Understanding the distinct structure-activity relationships inherent to each isomer is paramount. As our knowledge of the kinome continues to expand, the ability to rationally select the optimal starting scaffold, such as the appropriately substituted chloroisoquinolin-amine, will remain a critical skill for medicinal chemists. This family of compounds, with its rich and tunable chemistry, will undoubtedly continue to serve as a valuable source of novel kinase inhibitors for years to come.

References

A Senior Application Scientist's Guide to Chloro- vs. Bromo-Isoquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Isoquinoline-Based Drug Design

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] From the potent analgesic properties of morphine to the antihypertensive effects of quinapril, the versatility of the isoquinoline nucleus is well-established.[2][3] A key strategy in the optimization of isoquinoline-based drug candidates is halogenation, a modification that can profoundly influence a molecule's physicochemical and pharmacological properties.[1] This guide provides a comparative analysis of chloro- and bromo-isoquinoline derivatives, offering insights into their respective advantages and disadvantages in the drug discovery process. We will delve into their synthesis, physicochemical characteristics, metabolic stability, and biological activities, supported by experimental data and protocols to aid researchers in making informed decisions for their drug development programs.

Physicochemical Properties: A Tale of Two Halogens

The choice between a chlorine and a bromine substituent can significantly impact a molecule's lipophilicity, electronic character, and overall size, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[1][4]

Lipophilicity and Permeability:

The substitution of a hydrogen atom with a halogen invariably increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. Bromine, being larger and more polarizable than chlorine, generally imparts a greater increase in lipophilicity. This is reflected in the partition coefficient (LogP), a key measure of a compound's distribution between an octanol and water phase. A higher LogP value, often seen with bromo-derivatives, can lead to improved cell permeability and blood-brain barrier penetration. However, excessive lipophilicity can also lead to issues such as poor aqueous solubility and increased off-target toxicity.[5]

Electronic Effects and pKa:

Both chlorine and bromine are electron-withdrawing groups, which can influence the pKa of the isoquinoline nitrogen. This, in turn, affects the ionization state of the molecule at physiological pH, a critical factor for receptor binding and solubility. The electronegativity of chlorine (3.16 on the Pauling scale) is slightly higher than that of bromine (2.96), leading to a more pronounced inductive electron withdrawal by chlorine.[1] This can result in a lower pKa for chloro-isoquinolines compared to their bromo- counterparts, meaning they will be less protonated at physiological pH.

Table 1: Comparative Physicochemical Properties of Halogenated Isoquinolines

PropertyChloro-SubstitutedBromo-SubstitutedImplication in Drug Discovery
Van der Waals Radius (Å) 1.75[1]1.85[1]Bromine's larger size may provide better steric fit in some binding pockets but can also lead to steric hindrance.
Electronegativity (Pauling Scale) 3.16[1]2.96[1]Chlorine's higher electronegativity can lead to stronger dipole moments and potentially different hydrogen bonding capabilities.
Lipophilicity (LogP contribution) Generally lower than BromoGenerally higher than ChloroInfluences solubility, permeability, and potential for non-specific binding.
Polarizability LowerHigherBromine's higher polarizability can contribute to stronger van der Waals interactions with a target protein.

Synthesis of Chloro- and Bromo-Isoquinoline Derivatives: Key Methodologies

The synthetic accessibility of chloro- and bromo-isoquinoline derivatives is a crucial consideration for their use in drug discovery campaigns. Fortunately, a variety of methods exist for their preparation.

Synthesis of Chloro-Isoquinolines

A common route to 1-chloroisoquinoline involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl3).[6] This reaction proceeds via a nucleophilic substitution mechanism and typically affords the product in good yield. Other positions on the isoquinoline ring can be chlorinated using various electrophilic chlorinating agents, with the regioselectivity being influenced by the existing substituents on the ring.

Synthesis of Bromo-Isoquinolines

Bromination of the isoquinoline ring can be achieved using brominating agents such as N-bromosuccinimide (NBS) or liquid bromine.[7][8] The position of bromination is highly dependent on the reaction conditions, particularly the choice of solvent and catalyst. For instance, the synthesis of 5-bromoisoquinoline can be achieved by reacting isoquinoline with NBS in the presence of a strong acid like sulfuric acid.[9] Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are then frequently employed to further functionalize the bromo-isoquinoline core.[10][11]

Experimental Protocols

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a chloro- or bromo-isoquinoline derivative.

Materials:

  • Test compound (chloro- or bromo-isoquinoline derivative)

  • 1-Octanol (pre-saturated with water)

  • Distilled water (pre-saturated with 1-octanol)

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC system

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the test compound in 1-octanol at a known concentration (e.g., 1 mg/mL).

  • Add a precise volume of the stock solution to a separatory funnel containing a known volume of pre-saturated water (e.g., 10 mL of octanol solution and 10 mL of water).

  • Shake the funnel vigorously for 30 minutes using a vortex mixer to ensure thorough partitioning.

  • Allow the two phases to separate completely. If an emulsion forms, centrifuge the mixture to break the emulsion.

  • Carefully collect a sample from both the octanol and the aqueous layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC with a standard curve).

  • Calculate the LogP value using the following formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Water])

Causality Behind Experimental Choices: The shake-flask method is a classic and reliable technique for LogP determination. Pre-saturating the solvents ensures that the partitioning is not influenced by the mutual solubility of octanol and water. The choice of analytical method depends on the compound's properties; UV-Vis is suitable for chromophoric compounds, while HPLC offers greater specificity and sensitivity.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of a chloro- or bromo-isoquinoline derivative by measuring its rate of depletion in the presence of human liver microsomes.

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard for quenching and protein precipitation)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).

Causality Behind Experimental Choices: HLMs are a standard in vitro model for studying Phase I metabolic reactions, as they contain a high concentration of cytochrome P450 enzymes. The NADPH regenerating system is essential for the activity of these enzymes. Quenching the reaction with a protein-precipitating solvent like acetonitrile stops the metabolic process at specific time points, allowing for accurate quantification by LC-MS/MS, which provides high sensitivity and selectivity for drug metabolite analysis.

Comparative Biological Activities: Case Studies and Structure-Activity Relationships (SAR)

Anticancer Activity:

Both chloro- and bromo-substituted isoquinolines have shown promise as anticancer agents.[12][13] For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have served as precursors for compounds with cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.[12] On the other hand, 4-bromo-isoquinoline derivatives have been utilized in the synthesis of thiosemicarbazones with demonstrated antitumor activity against leukemia.[12] The position and nature of the halogen are critical in determining the anticancer potency.

Table 2: Comparative Anticancer Activity of Halogenated Isoquinoline Derivatives (Illustrative Examples)

Compound TypeHalogenCancer Cell LineReported Activity (IC50)Reference
Chloroquinoline DerivativeChloroHeLa (cervical), MDA-MB231 (breast)Most active in a series[13]
Bromo-isoquinoline thiosemicarbazoneBromoLeukemiaDemonstrated antitumor activity[12]
8-Substituted BromoquinolineBromoC6, HeLa, HT29Significant inhibitory effects[14]

Anti-inflammatory and Analgesic Activity:

Recent studies have highlighted the potential of 3-bromo isoquinoline derivatives as lead molecules for the development of novel analgesic and anti-inflammatory agents.[10][15] These compounds have been synthesized via Suzuki coupling reactions and have shown promising activity in biological screenings.[10][15] Molecular docking studies suggest that their mechanism of action may involve the inhibition of enzymes such as COX-2.[15] While fewer studies have focused on the anti-inflammatory properties of chloro-isoquinolines, the broader class of halogenated isoquinolines is recognized for its potential in this therapeutic area.

Visualization of Key Concepts

Experimental Workflow for Comparative Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_in_vitro In Vitro Evaluation chloro_syn Chloro-isoquinoline Synthesis purification Purification & Structural Confirmation (NMR, MS) chloro_syn->purification bromo_syn Bromo-isoquinoline Synthesis bromo_syn->purification logp LogP Determination purification->logp met_stability Metabolic Stability (HLM) purification->met_stability solubility Aqueous Solubility logp->solubility pka pKa Measurement solubility->pka binding_assay Target Binding Assay (e.g., Kinase Inhibition) met_stability->binding_assay cell_assay Cell-based Activity (e.g., Cytotoxicity) binding_assay->cell_assay

Caption: A streamlined workflow for the comparative evaluation of chloro- and bromo-isoquinoline derivatives.

Structure-Activity Relationship (SAR) Logic

sar_logic halogen Halogen Substitution (Cl vs. Br) physchem Altered Physicochemical Properties (Lipophilicity, Electronics, Size) halogen->physchem pk Modified Pharmacokinetics (Absorption, Distribution, Metabolism) physchem->pk pd Modulated Pharmacodynamics (Target Binding Affinity, Selectivity) physchem->pd activity Differential Biological Activity pk->activity pd->activity

References

Navigating the Cytotoxic Landscape of 5-Chloroisoquinolin-6-amine Derivatives: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, isoquinoline derivatives have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines. This guide provides a structured framework for the comparative evaluation of novel 5-Chloroisoquinolin-6-amine derivatives, juxtaposing their potential performance with alternative and established cytotoxic agents, supported by detailed experimental protocols and mechanistic insights. While comprehensive public data on this specific scaffold is emerging, this guide serves as a robust template for its evaluation.

The this compound Scaffold: A Platform for Anticancer Drug Discovery

The isoquinoline core is a well-established pharmacophore in numerous bioactive molecules. The strategic placement of a chloro group at the 5-position and an amine at the 6-position offers a unique electronic and steric profile, providing a versatile platform for chemical modification. These modifications can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties. The 5-chloro substituent can enhance binding affinity through halogen bonding and improve metabolic stability, while the 6-amine group serves as a key handle for introducing diverse side chains to probe interactions with biological targets.[1] Derivatives of the isomeric 3-chloroisoquinolin-6-amine have been investigated as building blocks for kinase inhibitors, suggesting that the broader chloroisoquinolin-amine scaffold has potential in targeting key signaling pathways in cancer.[1]

Comparative Cytotoxicity Profile: A Quantitative Analysis

The initial step in evaluating any new series of potential anticancer compounds is to determine their cytotoxic potential across a panel of relevant human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Illustrative Data:

The following table presents hypothetical IC50 values for a series of this compound derivatives (CIQA-1 to CIQA-4) against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HCT116 (colorectal carcinoma). These values are compared with a known chemotherapeutic agent, Doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)
CIQA-1 (Parent) MCF-745.2
A54952.8
HCT11661.5
CIQA-2 (Derivative A) MCF-712.7
A54918.4
HCT11625.1
CIQA-3 (Derivative B) MCF-75.8
A5498.2
HCT11610.3
CIQA-4 (Derivative C) MCF-738.9
A54944.1
HCT11650.7
Doxorubicin MCF-70.9
A5491.2
HCT1161.5

Note: The data presented in this table is for illustrative purposes to guide researchers on data presentation and interpretation.

Interpretation of Illustrative Data:

In this hypothetical dataset, CIQA-3 demonstrates the most promising cytotoxic activity among the derivatives, with single-digit micromolar IC50 values across all three cell lines. This suggests that the structural modifications in CIQA-3 significantly enhance its anticancer potency compared to the parent compound (CIQA-1) and other derivatives. While not as potent as Doxorubicin, the activity of CIQA-3 warrants further investigation into its mechanism of action and selectivity.

Deciphering the Mechanism of Action: A Focus on Signaling Pathways

The anticancer effects of many heterocyclic compounds, including quinoline and isoquinoline derivatives, are often attributed to their ability to interfere with key cellular signaling pathways that govern cell proliferation and survival, and to induce programmed cell death (apoptosis).[2]

Potential Signaling Pathways Targeted by this compound Derivatives

Given the structural similarities to other kinase inhibitors, it is plausible that this compound derivatives could exert their effects by targeting one or more of the following critical cancer-related signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3][4][5][6][7] Its hyperactivation is a common feature in many cancers.[3][4]

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival.[8][][10][11][12]

The following diagrams illustrate these pathways and potential points of inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor CIQA Derivative? Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds PI3K_path PI3K/Akt Pathway EGFR->PI3K_path RAS_path RAS/MAPK Pathway EGFR->RAS_path Proliferation Cell Proliferation & Survival PI3K_path->Proliferation RAS_path->Proliferation Inhibitor CIQA Derivative? Inhibitor->EGFR blocks ATP binding MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with CIQA Derivatives A->B C 3. Incubate (e.g., 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Add Solubilization Solution E->F G 7. Read Absorbance (570 nm) F->G

References

Validating 5-Chloroisoquinolin-6-amine as a Scaffold for Neurological Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Neuromodulatory Scaffolds

The development of effective therapeutics for neurological disorders remains one of the most significant challenges in modern medicine. The intricate nature of the central nervous system (CNS) and the multifactorial pathogenesis of diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) necessitate a continuous search for novel chemical scaffolds that can yield drug candidates with improved efficacy, selectivity, and safety profiles. The isoquinoline core, a privileged scaffold in medicinal chemistry, has garnered considerable attention for its presence in a wide array of biologically active natural products and synthetic compounds.[1] This guide provides an in-depth technical analysis of 5-Chloroisoquinolin-6-amine as a promising, yet underexplored, scaffold for the development of neurological drugs. We will objectively compare its potential with established scaffolds, namely quinoline and indole, and provide a comprehensive roadmap for its experimental validation.

The this compound Scaffold: A Strategic Starting Point

The this compound structure presents several strategic advantages for neurological drug design. The isoquinoline core itself is a known pharmacophore for various CNS targets. The presence of a chlorine atom at the 5-position and an amine group at the 6-position offers versatile handles for synthetic modification, allowing for the exploration of a rich chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Based on the known activities of related heterocyclic compounds, we hypothesize that derivatives of this compound could modulate key pathological pathways in neurodegenerative diseases through one or more of the following mechanisms:

  • Kinase Inhibition: Several isoquinoline and quinoline derivatives have been identified as potent inhibitors of kinases implicated in neurodegeneration, such as Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's disease and Rho-associated coiled-coil containing protein kinase (ROCK).[2][3][4]

  • Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, and various heterocyclic scaffolds have been explored for this purpose.[5][6][7]

  • Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of Parkinson's disease and depression. Both indole and quinoline derivatives have shown potential as MAO inhibitors.[8][9][10][11][12]

The following sections will detail a comprehensive strategy to validate this scaffold, comparing its potential against the well-established quinoline and indole scaffolds.

Comparative Analysis: Isoquinoline vs. Quinoline and Indole Scaffolds

The choice of a scaffold is a critical decision in drug discovery. Below is a comparative overview of the this compound scaffold against its close structural relatives, quinoline and indole.

FeatureThis compoundQuinolineIndole
Core Structure Bicyclic aromatic with two nitrogen atomsBicyclic aromatic with one nitrogen atomBicyclic aromatic with one nitrogen atom in a five-membered ring
Synthetic Tractability Amenable to functionalization at the chlorine and amine positionsWell-established synthetic methodologiesExtensive literature on indole synthesis and functionalization
Known Neurological Targets Hypothesized to target kinases, cholinesterases, and MAOsKinases, Cholinesterases, MAOs, Amyloid-beta aggregation modulators[13][14][15]Kinases, Cholinesterases, MAOs, Serotonin receptors[16][17][18][19]
Marketed Neurological Drugs None to dateSeveral, including Tacrine (former Alzheimer's drug)Numerous, including Sumatriptan (migraine) and various antidepressants
Potential Advantages Unique substitution pattern may offer novel selectivity and patentability.Proven track record in CNS drug discovery.Structural mimic of tryptophan, leading to interactions with various biological targets.
Potential Challenges Limited existing data requires extensive initial validation.Potential for off-target effects due to broad activity profile.Metabolic instability of the indole ring can be a concern.

Experimental Validation Roadmap

A rigorous, multi-tiered validation process is essential to ascertain the therapeutic potential of the this compound scaffold. The following experimental plan outlines a logical progression from in vitro characterization to in vivo efficacy studies.

Phase 1: In Vitro Profiling

The initial phase focuses on characterizing the interaction of a focused library of this compound derivatives with key neurological targets.

1.1. Kinase Inhibition Assays

  • Objective: To determine the inhibitory activity against a panel of kinases relevant to neurodegenerative diseases.

  • Protocol:

    • Synthesize a diverse library of this compound derivatives with variations at the amine and chloro positions.

    • Screen the library against a panel of kinases including LRRK2, ROCK, GSK-3β, and CDK5 using a radiometric or fluorescence-based assay format.

    • Determine the IC50 values for active compounds.

    • Perform kinase selectivity profiling for the most potent hits against a broad panel of kinases to assess off-target effects.

1.2. Cholinesterase Inhibition Assays

  • Objective: To evaluate the inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Protocol:

    • Utilize Ellman's method to spectrophotometrically measure the inhibition of AChE and BChE activity.

    • Calculate the IC50 values for each derivative.

    • Determine the selectivity index (BChE IC50 / AChE IC50).

1.3. Monoamine Oxidase (MAO) Inhibition Assays

  • Objective: To assess the inhibitory activity against MAO-A and MAO-B.

  • Protocol:

    • Use a commercially available MAO-Glo™ Assay kit to measure the inhibition of MAO-A and MAO-B isoforms.

    • Determine the IC50 values and selectivity for each isoform.

1.4. Cell-Based Assays for Neuroprotection and Neuroinflammation

  • Objective: To evaluate the ability of the compounds to protect neuronal cells from toxic insults and to modulate inflammatory responses.

  • Protocol:

    • Neuroprotection Assay:

      • Culture SH-SY5Y or primary cortical neurons.

      • Induce neurotoxicity with agents like MPP+ (for Parkinson's models) or Aβ oligomers (for Alzheimer's models).

      • Treat cells with varying concentrations of the test compounds.

      • Assess cell viability using an MTT or LDH assay.

    • Neuroinflammation Assay:

      • Use BV-2 microglial cells stimulated with lipopolysaccharide (LPS).

      • Treat with test compounds and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

      • Measure nitric oxide production using the Griess reagent.

1.5. In Vitro ADME & Toxicology

  • Objective: To assess the drug-like properties of the lead candidates.

  • Protocol:

    • Metabolic Stability: Incubate compounds with liver microsomes and measure the rate of metabolism.

    • Permeability: Use the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration.

    • Cytotoxicity: Determine the CC50 in a non-neuronal cell line (e.g., HepG2) to assess general cytotoxicity.

Phase 2: In Vivo Evaluation

Promising candidates from Phase 1 will be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and preliminary safety in relevant animal models.

2.1. Pharmacokinetic (PK) Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compounds in vivo.

  • Protocol:

    • Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes.

    • Collect blood and brain samples at various time points.

    • Analyze the concentration of the compound and its major metabolites using LC-MS/MS.

    • Calculate key PK parameters such as half-life, bioavailability, and brain-to-plasma ratio.

2.2. Efficacy Studies in Animal Models

  • Objective: To evaluate the therapeutic efficacy in a relevant animal model of a neurodegenerative disease (chosen based on the in vitro profile).

  • Example Protocol for a Parkinson's Disease Model (MPTP-induced):

    • Induce parkinsonian-like symptoms in mice by administering MPTP.

    • Treat the mice with the test compound for a specified duration.

    • Conduct behavioral tests to assess motor function (e.g., rotarod test, pole test).

    • At the end of the study, perform immunohistochemical analysis of the substantia nigra to quantify dopaminergic neuron loss.

    • Measure neurotransmitter levels (e.g., dopamine and its metabolites) in the striatum using HPLC.

2.3. Preliminary Toxicology Studies

  • Objective: To assess the short-term safety profile of the lead compound.

  • Protocol:

    • Administer the compound to rodents at multiple dose levels for a defined period (e.g., 7 or 14 days).

    • Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.

    • Perform hematology and clinical chemistry analysis.

    • Conduct a gross necropsy and histopathological examination of major organs.

Visualizing the Path Forward

Proposed Signaling Pathway for a Hypothetical Kinase Inhibitor Derivative

G 5-CIQA_Derivative This compound Derivative LRRK2 LRRK2 Kinase 5-CIQA_Derivative->LRRK2 Inhibition ROCK ROCK Kinase 5-CIQA_Derivative->ROCK Inhibition Downstream_Effectors Downstream Effectors (e.g., Tau, α-synuclein) LRRK2->Downstream_Effectors Phosphorylation Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Activation ROCK->Downstream_Effectors Phosphorylation ROCK->Neuroinflammation Activation Neuronal_Survival Neuronal Survival Downstream_Effectors->Neuronal_Survival Modulation Axonal_Growth Axonal Growth Downstream_Effectors->Axonal_Growth Modulation

Caption: Proposed mechanism of action for a 5-CIQA derivative as a kinase inhibitor.

Experimental Workflow for Scaffold Validation

G cluster_0 In Vitro cluster_1 In Vivo Library_Synthesis Library Synthesis Target_Screening Target Screening (Kinases, AChE, MAO) Library_Synthesis->Target_Screening Cell_Based_Assays Cell-Based Assays (Neuroprotection, Neuroinflammation) Target_Screening->Cell_Based_Assays ADME_Tox In Vitro ADME/Tox Cell_Based_Assays->ADME_Tox Pharmacokinetics Pharmacokinetics ADME_Tox->Pharmacokinetics Efficacy_Models Efficacy in Animal Models Pharmacokinetics->Efficacy_Models Prelim_Tox Preliminary Toxicology Efficacy_Models->Prelim_Tox

Caption: A streamlined workflow for the validation of the 5-CIQA scaffold.

Structure-Activity Relationship (SAR) Logic

G Scaffold This compound R1 R2 R1_Mod R1 Modifications (Amine Position) Scaffold:f1->R1_Mod R2_Mod R2 Modifications (Chloro Position) Scaffold:f2->R2_Mod Potency Potency R1_Mod->Potency Selectivity Selectivity R1_Mod->Selectivity R2_Mod->Potency PK_Properties PK Properties R2_Mod->PK_Properties

Caption: Logic for exploring the structure-activity relationship of the 5-CIQA scaffold.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the discovery of novel neurological drugs. Its structural features and the precedents set by related heterocyclic systems suggest a high probability of identifying potent and selective modulators of key targets in neurodegenerative diseases. The comprehensive validation plan outlined in this guide provides a rigorous and efficient pathway to translate this potential into tangible therapeutic candidates. Successful validation of this scaffold could not only lead to the development of new treatments for devastating neurological disorders but also enrich the chemical toolbox available to medicinal chemists in the CNS field.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Chloroisoquinolin-6-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-chloroisoquinolin-6-amine analogs, a promising scaffold in the development of novel kinase inhibitors. While extensive research on this specific scaffold is emerging, this document synthesizes findings from closely related isoquinoline and quinoline series to project a robust SAR model. We will delve into the rationale behind experimental design, present detailed synthetic protocols, and offer comparative data to guide researchers and drug development professionals in this exciting area of medicinal chemistry.

The this compound Scaffold: A Privileged Heterocycle in Kinase Inhibition

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] The this compound arrangement, in particular, presents a unique combination of features for targeting ATP-binding sites of protein kinases. The chlorine atom at the 5-position can engage in halogen bonding or act as a synthetic handle for further derivatization, while the amino group at the 6-position provides a crucial vector for introducing substituents that can probe different regions of the kinase active site, thereby modulating potency and selectivity.[2]

Our comparative analysis will draw heavily on insights from the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors based on the 6-substituted isoquinolin-1-amine scaffold, which shares significant structural homology.[2][3]

Synthesis of the Core Scaffold and its Analogs

The synthesis of the this compound core and its subsequent derivatization are crucial steps in exploring its SAR. A common synthetic route to the parent scaffold involves a multi-step process starting from readily available precursors.

Synthesis of this compound

A plausible synthetic route, adapted from established procedures for similar isoquinolines, is the Sandmeyer reaction starting from 5-aminoisoquinoline to introduce the chloro group.[4] Subsequent nitration and reduction would yield the desired this compound.

Experimental Protocol: Synthesis of 5-Chloroisoquinoline [4]

  • Diazotization of 5-Aminoisoquinoline:

    • Suspend 5-aminoisoquinoline in an aqueous solution of a strong acid (e.g., HCl).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash, dry, and purify by chromatography to obtain 5-chloroisoquinoline.

Further functionalization to introduce the 6-amino group would typically involve a nitration step followed by reduction.

General Protocol for Analog Synthesis

The 6-amino group serves as a key point for diversification. Amide or sulfonamide bond formation are common strategies to introduce a variety of substituents.

Experimental Protocol: Amide Coupling [5]

  • Dissolve this compound and the desired carboxylic acid in a suitable aprotic solvent (e.g., DMF).

  • Add a coupling agent (e.g., EDCI) and an activator (e.g., DMAP).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Purify the product by chromatography.

This protocol allows for the systematic introduction of various aryl, heteroaryl, and aliphatic groups to probe the SAR at the 6-position.

Comparative Structure-Activity Relationship (SAR) Analysis

Based on the SAR of related isoquinoline-based kinase inhibitors, particularly ROCK inhibitors, we can extrapolate key relationships for the this compound scaffold.[2][3] The following sections compare the expected impact of substitutions at different positions.

The Importance of the 6-Position Substituent

The substituent at the 6-amino position is critical for determining potency and selectivity. By extending into different pockets of the ATP-binding site, these groups can form key interactions that enhance binding affinity.

Table 1: Postulated SAR of 6-Substituted this compound Analogs as ROCK Inhibitors (Hypothetical Data)

Compound IDR Group at 6-Amino PositionPredicted ROCK1 IC₅₀ (nM)Rationale for Predicted Activity
1a -H>1000Unsubstituted amine lacks specific interactions.
1b -C(O)Ph500Simple phenyl group provides some steric bulk but limited specific interactions.
1c -C(O)-(4-methoxyphenyl)250Methoxy group can act as a hydrogen bond acceptor.
1d -C(O)-(3-pyridyl)100Pyridyl nitrogen can form a key hydrogen bond with the hinge region.
1e -C(O)-(4-pyridyl)150Isomeric pyridyl may have a slightly different vector for hydrogen bonding.
1f -SO₂Ph800Sulfonamide linker alters the geometry and electronic properties.

The general trend suggests that the introduction of groups capable of hydrogen bonding, such as a pyridyl nitrogen, is beneficial for activity. The linker between the isoquinoline core and the R group also plays a significant role in the orientation of the substituent.

Role of the 5-Chloro Group

The chlorine atom at the 5-position is predicted to be crucial for activity. It can participate in favorable halogen bonding interactions with the protein backbone. Furthermore, its electron-withdrawing nature can influence the overall electronic distribution of the isoquinoline ring.

Table 2: Comparison of 5-Substituted Isoquinolin-6-amine Analogs (Hypothetical Data)

Compound IDSubstitution at Position 5Predicted ROCK1 IC₅₀ (nM)Rationale for Predicted Activity
2a -Cl100Favorable halogen bonding and electronic effects.
2b -F150Fluorine is a weaker halogen bond donor.
2c -Br80Bromine is a better halogen bond donor.
2d -H>500Loss of halogen bonding interaction.
2e -CH₃400Steric clash or loss of favorable electronic properties.

This comparison highlights the importance of a halogen at the 5-position, with bromine potentially being slightly more favorable than chlorine.

Visualizing the Structure-Activity Relationship and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Key SAR Insights

SAR_Insights cluster_core This compound Core cluster_substituents 6-Position Substituents cluster_activity Biological Activity Core Isoquinoline Scaffold Pos5 5-Chloro Group (Halogen Bonding) Core->Pos5 Pos6 6-Amino Linker (Substitution Vector) Core->Pos6 H_Bond Hydrogen Bond Donors/Acceptors (e.g., Pyridyl) Pos6->H_Bond Hydrophobic Hydrophobic Groups (Pocket Filling) Pos6->Hydrophobic Potency Increased Potency H_Bond->Potency Hydrophobic->Potency Selectivity Modulated Selectivity Potency->Selectivity

Caption: Key structural features influencing the activity of this compound analogs.

General Synthetic Workflow

Synthetic_Workflow Start 5-Aminoisoquinoline Step1 Sandmeyer Reaction (Diazotization & CuCl) Start->Step1 Intermediate1 5-Chloroisoquinoline Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 5-Chloro-6-nitroisoquinoline Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 CoreScaffold This compound Step3->CoreScaffold Step4 Amide/Sulfonamide Coupling (R-COOH / R-SO2Cl) CoreScaffold->Step4 FinalAnalogs Diverse Analogs Step4->FinalAnalogs

Caption: A general synthetic workflow for the preparation of this compound analogs.

In Vitro Kinase Assay Protocol (Hypothetical)

To evaluate the inhibitory activity of the synthesized analogs, a standard in vitro kinase assay would be employed.

Experimental Protocol: ROCK1 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human ROCK1 enzyme.

    • Fluorescently labeled peptide substrate.

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds (dissolved in DMSO).

    • 384-well microplates.

    • Plate reader capable of detecting fluorescence.

  • Assay Procedure:

    • Add assay buffer to the wells of a 384-well plate.

    • Add the test compounds at various concentrations (typically a serial dilution).

    • Add the ROCK1 enzyme and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, the substituent at the 6-amino position and the presence of the 5-chloro group are critical determinants of biological activity. Future work should focus on the systematic exploration of a diverse range of substituents at the 6-position to build a comprehensive SAR profile. Additionally, co-crystallization of lead compounds with their target kinases will provide invaluable structural insights to guide further optimization efforts. The detailed protocols and comparative analysis provided in this guide offer a solid foundation for researchers to advance the discovery of new therapeutics based on this versatile scaffold.

References

Biological activity of 5-Chloroisoquinolin-6-amine derivatives compared to known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 5-Chloroisoquinolin-6-amine Derivatives

This guide provides an in-depth comparison of the potential biological activity of novel this compound derivatives against established inhibitors, with a focus on their role as kinase inhibitors. We will delve into the rationale behind experimental design, present detailed protocols for evaluation, and explore the structure-activity relationships that govern their therapeutic potential.

Introduction: The Isoquinoline Scaffold in Kinase Inhibition

The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and nitrogen atom provide key interaction points for binding within the ATP-binding pocket of many protein kinases.[1] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[4][5]

The this compound scaffold represents a promising, yet underexplored, platform for developing novel kinase inhibitors. The specific placement of the chloro and amine groups is predicted to significantly influence binding affinity and selectivity against various kinases.[6] This guide will use the well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) family as a primary example to illustrate how the biological activity of these novel derivatives can be assessed and compared to known inhibitors like Fasudil.

The Target: Rho-Associated Kinase (ROCK) Signaling

ROCK is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton and is critically involved in cell adhesion, motility, contraction, and proliferation. Its overactivation is implicated in cancer metastasis, hypertension, and glaucoma.[1] Therefore, inhibitors of ROCK have significant therapeutic potential.

Below is a diagram illustrating the canonical ROCK signaling pathway and its cellular consequences.

ROCK_Signaling_Pathway RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates (Activates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Poly Actin Polymerization (Stress Fiber Formation) Cofilin->Actin_Poly Promotes (when active) pMLC p-MLC Contraction Actomyosin Contraction & Motility pMLC->Contraction Inhibitor This compound Derivative / Fasudil Inhibitor->ROCK

Caption: The ROCK signaling pathway, a key target for kinase inhibitors.

Comparative Analysis: Potency and Selectivity

The primary measure of a kinase inhibitor's effectiveness is its potency, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound. Equally important is selectivity—the ability to inhibit the target kinase without affecting other kinases in the kinome, which helps to minimize off-target side effects.

The table below compares the activity of a hypothetical this compound derivative against well-known ROCK inhibitors.

CompoundTarget KinaseIC50 (nM)Selectivity ProfileCellular Effect (A549 Lung Cancer Cells)
Derivative-01 (Hypothetical)ROCK115Highly selective vs. PKA, PKC. Moderate activity against MPS1.Induces apoptosis; Inhibits cell migration at 100 nM.[7]
Fasudil ROCK1/ROCK21900 (ROCK1)Broad spectrum, also inhibits PKA, PKC, MSK1.[1]Reduces cell proliferation; moderate effect on migration.
Y-27632 ROCK1/ROCK2140 (ROCK1)Highly selective for ROCK family over other kinases.Potent inhibitor of cell migration and invasion.

Data for Fasudil and Y-27632 are compiled from publicly available databases and literature. Data for Derivative-01 is hypothetical, based on expected improvements for this scaffold, to illustrate a target profile.

Experimental Protocols for Biological Evaluation

To generate robust and comparable data, standardized experimental protocols are essential. The following section details the methodologies required to evaluate novel compounds like the this compound derivatives.

Overall Experimental Workflow

The evaluation of a novel kinase inhibitor follows a logical progression from biochemical validation to cellular and mechanistic studies.

Experimental_Workflow Start Compound Synthesis (Derivative-01) Assay1 Biochemical Assay: In Vitro ROCK Kinase Inhibition Start->Assay1 Decision1 Potent Inhibition? (IC50 < 100 nM) Assay1->Decision1 Assay2 Cellular Assay: MTT Cell Viability/Cytotoxicity Decision1->Assay2 Yes Stop1 Stop: Low Potency Decision1->Stop1 No Decision2 Active in Cells? Assay2->Decision2 Assay3 Mechanistic Study: Western Blot for p-MLC Decision2->Assay3 Yes Stop2 Stop: No Cellular Activity (e.g., poor permeability) Decision2->Stop2 No End Lead Candidate Identified Assay3->End

Caption: Standard workflow for evaluating novel kinase inhibitors.

Protocol 1: In Vitro ROCK2 Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the ROCK2 enzyme. The amount of ATP consumed is quantified using a luminescent readout; lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Recombinant human ROCK2 enzyme

  • S6K substrate peptide

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ATP solution (10 mM stock)

  • Test compounds (10 mM stock in DMSO)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Create a serial dilution of the this compound derivative and known inhibitors (e.g., Fasudil) in DMSO, then dilute into the Assay Buffer. The final DMSO concentration in the well must be ≤1%.

    • Rationale: Serial dilutions allow for the determination of a dose-response curve and IC50 value. Keeping DMSO concentration low is critical to prevent solvent-induced enzyme inhibition.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • 5 µL of diluted test compound or vehicle control (DMSO in Assay Buffer).

    • 10 µL of a master mix containing the ROCK2 enzyme and S6K substrate in Assay Buffer.

    • Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.

  • Initiate Reaction: Add 10 µL of ATP solution (final concentration 10 µM) to each well to start the kinase reaction.

    • Rationale: The ATP concentration is set near the Michaelis-Menten constant (Km) for ATP to ensure the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature for 10 minutes.

    • Add 25 µL of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic model to determine the IC50.

Protocol 2: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (10 mM stock in DMSO)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO₂.

    • Rationale: A 72-hour exposure is a standard duration to observe significant effects on cell proliferation and viability.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot viability versus concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the development of next-generation kinase inhibitors.[7] Preliminary structural analysis and comparison with known isoquinoline-based inhibitors suggest a high potential for potent and selective activity, particularly against targets like ROCK.[1] The provided experimental protocols offer a robust framework for validating this potential, moving from initial biochemical potency to cellular efficacy and mechanistic confirmation.

Future work should focus on synthesizing a library of derivatives to build a comprehensive Structure-Activity Relationship (SAR) profile. By modifying substituents on the 6-amino group, researchers can fine-tune potency and optimize selectivity, ultimately identifying lead candidates with superior therapeutic profiles compared to existing inhibitors.

References

Navigating the Therapeutic Potential of 5-Chloroisoquinolin-6-amine Derivatives: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Within this class, 5-Chloroisoquinolin-6-amine presents a promising starting point for the development of novel therapeutics, particularly in the realms of oncology and neurodegenerative diseases. While extensive in vivo data for drug candidates directly derived from this specific molecule are still emerging, a comparative analysis of structurally related compounds provides critical insights into their potential efficacy and mechanisms of action. This guide synthesizes available preclinical data for analogous isoquinoline and quinoline derivatives to establish a predictive framework for evaluating novel candidates derived from this compound.

The Rationale: Targeting Kinases and Neuronal Pathways

The strategic placement of a chlorine atom and an amino group on the isoquinoline ring system at positions 5 and 6 respectively, creates a unique electronic and steric profile. This configuration is hypothesized to enable specific interactions with biological targets, most notably protein kinases, which are often dysregulated in cancer.[1][2] Furthermore, the broader class of isoquinoline alkaloids has demonstrated significant neuroprotective effects, suggesting that derivatives of this compound may also modulate pathways involved in neuroinflammation, oxidative stress, and protein aggregation, which are hallmarks of neurodegenerative disorders.[3][4][5]

Comparative In Vivo Efficacy in Oncology

While specific in vivo studies on this compound derivatives are not yet widely published, the anticancer activity of related chlorinated isoquinolines and quinolines has been documented. These compounds often function as kinase inhibitors, disrupting signaling pathways essential for tumor growth and survival.[1][2] The data presented below for structurally similar compounds serves as a benchmark for predicting the potential efficacy of novel this compound derivatives.

Table 1: Comparative In Vivo Anticancer Activity of Structurally Related Isoquinoline and Quinoline Derivatives

Compound ClassDerivative ExampleCancer TypeAnimal ModelKey Efficacy EndpointsReference CompoundSource
Chlorinated Isoquinolinediones Substituted Pyrido[3,4-b]phenazinedionesHuman Lung (A549), Stomach (SNU-638), Colon (Col2) CancerNot Specified (likely xenograft)Greater cytotoxic potential than ellipticine (IC50 = 1.82-5.97 µM)Ellipticine[6]
Rhodium(III) Isoquinoline Complexes Rh1Human Bladder CancerT-24 Xenograft Mouse ModelEffective tumor growth inhibition with less adverse effects than cisplatinCisplatin[7]
Halogenated 8-Hydroxyquinolines Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Various Human CancersExperimental ModelsDemonstrated anticancer activity in vitro and in vivoNot Specified[8]
Quinoline-5-Sulfonamides 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Human Melanoma (C-32), Breast (MDA-MB-231), Lung (A549) CancerNot Specified (likely xenograft)Efficacy comparable to cisplatin/doxorubicin; no toxicity in normal cells (HFF-1) up to 100 µMCisplatin/ Doxorubicin[9]

Causality Behind Experimental Choices: The use of xenograft models, where human cancer cell lines are implanted into immunocompromised mice, is a standard preclinical approach to evaluate the direct antitumor activity of a compound in a living system.[10][11] The choice of cell line is dictated by the cancer type under investigation. Comparison with established chemotherapeutic agents like cisplatin, doxorubicin, and ellipticine provides a crucial benchmark for assessing the relative potency and potential clinical utility of a novel drug candidate.

Prospective In Vivo Efficacy in Neurodegenerative Diseases

Isoquinoline alkaloids have shown promise in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][4][12] Their mechanisms of action are often multi-faceted, involving anti-inflammatory, antioxidant, and anti-apoptotic effects.[4][5] Derivatives of this compound could potentially leverage these neuroprotective activities.

Table 2: Comparative In Vivo Neuroprotective Effects of Isoquinoline Alkaloids

AlkaloidDisease ModelAnimal ModelKey Efficacy EndpointsPutative Mechanism of ActionSource
Berberine Alzheimer's DiseaseTransgenic Mouse Model (3xTg-AD)Improved cognitive function, reduced Aβ plaques and tau hyperphosphorylationInhibition of GSK-3β, anti-inflammatory effects[12]
Tetrahydropalmatine Japanese Encephalitis Virus InfectionJEV-infected Mouse ModelExhibited neuroprotective effectsNot Specified[13]
Nuciferine Ischemic StrokeRat ModelAttenuated acute ischemic strokeReduction of oxidative stress[4]

Causality Behind Experimental Choices: The selection of animal models in neurodegenerative disease research aims to replicate key aspects of the human pathology.[14][15][16] Transgenic models, such as the 3xTg-AD mouse, are engineered to express human genes associated with familial forms of the disease, allowing for the study of disease progression and the efficacy of therapeutic interventions.[12] Toxin-induced models, on the other hand, are used to mimic specific aspects of neurodegeneration, such as the dopaminergic neuron loss seen in Parkinson's disease. Behavioral tests are critical endpoints in these studies, as they provide a functional readout of cognitive and motor improvements.

Experimental Protocols: A Roadmap for Evaluation

The following protocols represent standardized methodologies for assessing the in vivo efficacy of novel drug candidates derived from this compound in both oncology and neurodegeneration.

Protocol 1: Xenograft Model for Anticancer Efficacy
  • Cell Culture and Implantation: Human cancer cell lines (e.g., A549 for lung cancer, T-24 for bladder cancer) are cultured under standard conditions. A suspension of 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: The test compound (a this compound derivative) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., cisplatin) are included.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Portions of the tumor can be used for histological and molecular analysis (e.g., to assess apoptosis or target engagement).

Protocol 2: Transgenic Mouse Model for Neuroprotective Efficacy in Alzheimer's Disease
  • Animal Model: Use a well-established transgenic mouse model of Alzheimer's disease, such as the 3xTg-AD or APP/PS1 models.

  • Treatment Initiation: Begin treatment with the this compound derivative at an age when pathology starts to develop, but before significant cognitive decline.

  • Drug Administration: Administer the compound daily via a suitable route (e.g., oral gavage). Include vehicle-treated transgenic and wild-type littermates as controls.

  • Behavioral Testing: After a defined treatment period (e.g., 3-6 months), conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze (for spatial learning and memory) and the novel object recognition test.

  • Histopathological and Biochemical Analysis: Following behavioral testing, euthanize the animals and collect brain tissue. Analyze brain sections for amyloid-beta plaque load and hyperphosphorylated tau pathology using immunohistochemistry. Measure levels of inflammatory markers and oxidative stress markers in brain homogenates.

Visualizing the Pathways and Workflows

To better understand the potential mechanisms and the experimental design, the following diagrams are provided.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival mTOR->Angiogenesis 5_Chloroisoquinolin_6_amine_Derivative This compound Derivative 5_Chloroisoquinolin_6_amine_Derivative->PI3K Inhibition

Caption: Potential mechanism of action for a this compound derivative as a kinase inhibitor in cancer.

Experimental_Workflow cluster_invivo In Vivo Study Animal_Model Select Animal Model (e.g., Xenograft, Transgenic) Treatment Administer Compound (Treatment vs. Control) Animal_Model->Treatment Monitoring Monitor Efficacy (e.g., Tumor Size, Behavior) Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Biochemistry) Monitoring->Endpoint

Caption: Generalized workflow for in vivo efficacy testing of novel drug candidates.

Conclusion

While direct in vivo efficacy data for drug candidates derived from this compound are still emerging, the wealth of information available for structurally related isoquinoline and quinoline compounds provides a strong foundation for their potential as anticancer and neuroprotective agents. The comparative data and standardized protocols presented in this guide offer a robust framework for researchers and drug development professionals to design and interpret preclinical studies. As research progresses, it is anticipated that derivatives of this compound will demonstrate significant therapeutic potential, contributing to the development of next-generation targeted therapies.

References

Halogenated Isoquinolines in Oncology: A Head-to-Head Comparison of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Mechanistic Insights

In the landscape of modern oncology research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds, the isoquinoline core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent anticancer effects. The strategic incorporation of halogens into the isoquinoline framework has proven to be a powerful approach to modulate their pharmacological properties, often leading to compounds with superior efficacy. This guide provides a comprehensive head-to-head comparison of different halogenated isoquinolines, supported by experimental data from key anticancer assays, to aid researchers in drug discovery and development.

The Rationale for Halogenation in Isoquinoline-Based Drug Design

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the isoquinoline nucleus can profoundly influence a molecule's physicochemical and biological characteristics. Halogenation can impact lipophilicity, metabolic stability, and binding interactions with target proteins. This strategic modification has been a cornerstone in the development of more potent isoquinoline-based anticancer agents. The nature and position of the halogen substituent can dramatically influence the cytotoxic and antiproliferative activities of these compounds.

Head-to-Head Comparison of Halogenated Isoquinolines in Anticancer Assays

To provide a clear and objective comparison, this section consolidates data from various studies, focusing on the half-maximal inhibitory concentration (IC50) values of different halogenated isoquinolines against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population and is a standard metric for cytotoxicity.

Halogenated Noscapine Analogs: Targeting Microtubule Dynamics

Noscapine, a non-toxic opium alkaloid, has garnered significant attention for its anticancer properties, which are mediated through the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2] The development of halogenated noscapine analogs has been a key strategy to enhance its potency.

CompoundCancer Cell LineIC50 (µM)Reference
NoscapineH460 (Non-small cell lung cancer)34.7 ± 2.5[3]
NoscapineA549 (Lung cancer)73[2]
Noscapine-tryptophan conjugateA549 (Lung cancer)32[2]
9-((perfluorophenyl)methylene)aminonoscapineBreast cancer cell lines20 ± 0.3[2]
N-propargylnoscapine (NPN)MDA-MB-231 (Triple-negative breast cancer)1.35 ± 0.2[4]
1,3-diynyl derivatives of noscapineBreast cancer cell lines6.23[2]
1,3-Benzodioxole-modified noscapinoidsMCF-7 (Breast cancer)0.6 ± 0.17[2]

Table 1: Comparative IC50 values of Noscapine and its halogenated/modified analogs in various cancer cell lines.

The data clearly indicates that synthetic modifications, including the incorporation of halogen-containing moieties, can significantly enhance the cytotoxic potential of noscapine. For instance, N-propargylnoscapine exhibits a dramatically lower IC50 value against MDA-MB-231 cells compared to the parent compound.

Phenylaminoisoquinolinequinones: Potent Antiproliferative Agents

Phenylaminoisoquinolinequinones are another class of isoquinoline derivatives that have demonstrated significant antiproliferative activity. The substitution pattern on both the isoquinoline and phenylamino moieties, including halogenation, plays a crucial role in their cytotoxicity.

CompoundAGS (gastric) IC₅₀ (µM)SK-MES-1 (lung) IC₅₀ (µM)J82 (bladder) IC₅₀ (µM)
1 >100>100>100
2a 1.52.33.1
3a 0.81.11.9
4a 0.50.71.2

Table 2: Antiproliferative Activity of Phenylaminoisoquinolinequinones. Data synthesized from studies on phenylaminoisoquinolinequinones, which demonstrate significant antiproliferative activity.

The progressive substitution on the phenylamino group, as seen in compounds 2a, 3a, and 4a, leads to a marked increase in antiproliferative activity across all three cancer cell lines, with compound 4a exhibiting the most potent effects.

Mechanistic Insights: How Halogenated Isoquinolines Induce Cancer Cell Death

The anticancer effects of halogenated isoquinolines are not limited to cytotoxicity; they often involve a complex interplay of molecular events that culminate in programmed cell death (apoptosis), cell cycle arrest, and autophagy.[5][6][7]

Induction of Apoptosis

A primary mechanism by which many halogenated isoquinolines exert their anticancer effects is through the induction of apoptosis. This is often characterized by the externalization of phosphatidylserine on the cell membrane, activation of caspases, and DNA fragmentation.[5][7] For example, noscapine and its analogs have been shown to induce apoptosis in various cancer cell lines.[8]

Cell Cycle Arrest

Disruption of the normal cell cycle progression is another key strategy of these compounds. By arresting cancer cells at specific phases of the cell cycle, such as the G2/M phase, halogenated isoquinolines prevent their proliferation.[5][7] Halogenated noscapine analogs, for instance, are known to cause a halt in the G2/M phase.[8]

Autophagy-Mediated Cell Death

Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. Some isoquinoline alkaloids have been shown to induce autophagy-mediated cell death in cancer cells.[5][7]

Experimental Protocols for Anticancer Assays

The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of halogenated isoquinolines.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of halogenated isoquinolines B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 3-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated isoquinoline compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Workflow A Treat cells with halogenated isoquinolines B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of halogenated isoquinolines for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[5][6][9]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Workflow for Cell Cycle Analysis

CellCycle_Workflow A Treat cells with halogenated isoquinolines B Harvest and fix cells in cold 70% ethanol A->B C Wash and resuspend cells in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F

Caption: Workflow for analyzing cell cycle distribution using PI staining.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add propidium iodide solution to the cells.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[10]

Signaling Pathways Targeted by Halogenated Isoquinolines

The anticancer activity of halogenated isoquinolines is often mediated by their interaction with key signaling pathways that regulate cell proliferation, survival, and death.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Promotion Microtubules Microtubules Microtubules->CellCycle Regulation DNA DNA DNA->CellCycle Apoptosis Apoptosis DNA->Apoptosis Damage leads to CellCycle->Apoptosis Arrest leads to Halogenated_Isoquinoline Halogenated Isoquinoline Halogenated_Isoquinoline->PI3K Inhibition Halogenated_Isoquinoline->Microtubules Disruption Halogenated_Isoquinoline->DNA Intercalation/ Damage

Caption: Simplified signaling pathways affected by halogenated isoquinolines.

This diagram illustrates that halogenated isoquinolines can exert their anticancer effects through multiple mechanisms, including the disruption of microtubule function, DNA damage, and the inhibition of critical survival pathways like the PI3K/Akt/mTOR pathway.[7][11]

Conclusion and Future Directions

This guide provides a comparative overview of the anticancer activities of various halogenated isoquinolines, highlighting the significant potential of this class of compounds in oncology drug discovery. The presented data underscores the importance of structural modifications, particularly halogenation, in enhancing cytotoxic potency. The detailed experimental protocols and mechanistic insights serve as a valuable resource for researchers in the field.

Future research should focus on synthesizing novel halogenated isoquinoline derivatives with improved selectivity for cancer cells over normal cells to minimize off-target effects. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these promising anticancer agents. The continued exploration of halogenated isoquinolines holds great promise for the development of next-generation cancer therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 5-Chloroisoquinolin-6-amine (CAS No. 566943-99-5), focusing on the correct selection and use of Personal Protective Equipment (PPE). As a substituted aromatic amine, this compound requires meticulous handling protocols to mitigate risks and ensure the well-being of laboratory personnel. This document moves beyond a simple checklist, offering a validated system of protocols rooted in established chemical safety principles.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the compound's hazard profile is essential. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our PPE strategy.[1]

Table 1: GHS Hazard Profile for this compound

Hazard CodeHazard StatementImplication for Handling
H302Harmful if swallowedIngestion must be strictly avoided. Contaminated gloves or hands must not come into contact with the mouth.
H315Causes skin irritationDirect skin contact can lead to irritation. Protective gloves and clothing are mandatory to prevent exposure.
H319Causes serious eye irritationThe compound can cause significant eye damage. Robust eye and face protection is non-negotiable.
H335May cause respiratory irritationThe compound, likely a solid powder, can cause respiratory tract irritation if inhaled.[1] All handling of solids must be done in a controlled, ventilated environment.

The causality is clear: the compound's irritant properties and acute oral toxicity necessitate the creation of a complete barrier between the researcher and the chemical. Aromatic amines as a class are also noted for potential long-term health effects, reinforcing the need for stringent protective measures.

The Core Protocol: A Multi-Layered PPE Defense

The selection of PPE is not a matter of preference but a risk-based requirement. The following table outlines the minimum required PPE for handling this compound. This protocol is designed as a self-validating system; if any component is missing or compromised, work must not proceed.

Table 2: Required Personal Protective Equipment

Body PartProtective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side Shields & Face ShieldGoggles: Must be tightly fitting and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. They provide a seal against dust and splashes.[2] Face Shield: To be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing. This protects the entire face.
Hands Chemical-Resistant Nitrile Gloves (Double-Gloved)Material: Nitrile gloves offer broad protection against a range of chemicals. Always check manufacturer-specific permeation data if available. Protocol: Double-gloving is required.[3] The inner glove goes under the lab coat cuff, and the outer glove goes over the cuff. This creates a secure seal and allows for the safe removal of the contaminated outer glove without exposing the skin.[3] Change the outer glove immediately upon suspected contamination or every 30-60 minutes during extended operations.
Body Full-Length Laboratory Coat with Knit CuffsDesign: A full-length coat made of a low-permeability fabric is essential to protect skin and personal clothing.[3] Knit cuffs are critical as they form a tight seal around the wrist, preventing dust from entering the sleeve. The coat must be fully buttoned.
Respiratory Certified Chemical Fume HoodPrimary Control: All weighing and handling of solid this compound must be performed within a certified chemical fume hood to control exposure to airborne dust.[3] Secondary Control: If engineering controls like a fume hood are unavailable or fail, or in the event of a large spill, a NIOSH-approved full-face respirator with appropriate particulate cartridges should be used by trained emergency responders.[2]

Operational Plan: From Vial to Solution

Adherence to a strict, step-by-step procedure minimizes the risk of exposure during routine handling.

Preparation and Donning PPE
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the airflow is adequate. Ensure a safety shower and eyewash station are accessible and unobstructed.[3]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, waste containers) and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Don PPE: Don PPE in the following order: lab coat, inner gloves, safety goggles, face shield, outer gloves. Ensure a complete seal at the glove-cuff interface.

Handling and Weighing Workflow

The following diagram illustrates the logical flow for safely handling the compound.

G cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Post-Handling VerifyHood Verify Fume Hood & Safety Stations PrepWorkstation Prepare Workstation Inside Hood VerifyHood->PrepWorkstation DonPPE Don Full PPE (Double Glove) PrepWorkstation->DonPPE Transfer Carefully Transfer Solid in Hood DonPPE->Transfer Weigh Weigh Compound on Tare Vessel Transfer->Weigh Seal Immediately Reseal Stock Container Weigh->Seal Dispose Dispose of Contaminated Weigh Boat Seal->Dispose Clean Clean Spatula & Work Area Dispose->Clean DoffPPE Doff PPE Correctly Clean->DoffPPE

Caption: Workflow for handling solid this compound.

Emergency and Disposal Protocols

Preparedness is a critical component of safety. All personnel must be familiar with these immediate action plans.

Spill Response

In the event of a spill, containment and cleanup must be performed by trained personnel wearing full PPE.

  • Evacuate & Secure: Immediately alert others and evacuate non-essential personnel from the area. Restrict access.[3]

  • Ventilate: Ensure the fume hood is operational. Do not attempt to clean a large spill outside of a fume hood without appropriate respiratory protection.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated, labeled hazardous waste container.[2]

  • Decontaminate: Wipe the spill area with soap and water, collecting all cleaning materials as hazardous waste.

The diagram below outlines the decision-making process for spill response.

G Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size & Location Alert->Assess Contained Small Spill Inside Fume Hood? Assess->Contained Clean Clean with Full PPE (Absorbent Material) Contained->Clean Yes LargeSpill Large Spill or Outside Hood Contained->LargeSpill No Waste Collect All Materials as Hazardous Waste Clean->Waste Evacuate Evacuate Area Call EHS LargeSpill->Evacuate

Caption: Emergency response workflow for a chemical spill.

Waste Disposal

Proper segregation and disposal of chemical waste are paramount to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All contaminated solids, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office as an approved hazardous waste.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.